molecular formula Eu B079109 Europium-151 CAS No. 14378-48-4

Europium-151

Cat. No.: B079109
CAS No.: 14378-48-4
M. Wt: 150.91986 g/mol
InChI Key: OGPBJKLSAFTDLK-BJUDXGSMSA-N
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Description

Europium-151 is a stable, neutron-rich isotope of Europium with significant applications in fundamental and applied scientific research. Its exceptionally high thermal neutron capture cross-section (approximately 5,900 barns for 0.025 eV neutrons) makes it an invaluable material for neutron absorption studies, the development of neutron shielding, and as a burnable poison in nuclear reactor control rod design simulations. Furthermore, its stability allows it to be used as a non-radioactive isotopic tracer in geochemistry and cosmochemistry to investigate geological formation processes and the nucleosynthesis of elements in stars. In materials science, this compound serves as a crucial precursor for synthesizing doped crystals and phosphors, where its specific nuclear properties can influence material characteristics without the complications of handling a radioactive substance. Researchers also utilize this isotope in Mossbauer spectroscopy due to its favorable nuclear properties, enabling detailed studies of chemical environment, oxidation state, and magnetic properties in europium-containing compounds. This high-purity isotope is presented as a fundamental tool for advancing knowledge in nuclear physics, chemistry, and materials science.

Properties

IUPAC Name

europium-151
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Eu/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPBJKLSAFTDLK-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Eu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[151Eu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Eu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932091
Record name (~151~Eu)Europium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.91986 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14378-48-4
Record name Europium, isotope of mass 151
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~151~Eu)Europium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Nucleus: A Technical Guide to Europium-151 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the nuclear properties of Europium-151 (¹⁵¹Eu). This document adheres to stringent data presentation and visualization standards to facilitate understanding and application in a research context.

Core Nuclear Properties of this compound

This compound is one of two naturally occurring isotopes of europium, a lanthanide series element.[1] While long considered stable, it was discovered in 2007 to be unstable, undergoing alpha decay with an exceptionally long half-life.[1] For most practical purposes, it can be treated as a stable isotope.[1] A summary of its fundamental nuclear properties is presented in Table 1.

PropertyValue
Atomic Mass150.9198460 ± 0.0000031 amu
Isotopic Abundance47.8% - 48.03%
Half-Life4.6 x 10¹⁸ years
Decay ModeAlpha (α) Decay
Decay Energy1.9640 (11) MeV
Nuclear Spin (I)5/2
Parity+
Magnetic Dipole Moment+3.4717(6) μN
Electric Quadrupole Moment+0.903(10) barn

Table 1: Key Nuclear Properties of this compound. This table summarizes the essential nuclear data for ¹⁵¹Eu, compiled from various sources.

Decay Characteristics

This compound decays via alpha emission to Promethium-147 (¹⁴⁷Pm).[1] The specifics of this decay are outlined in Table 2.

Decay PropertyValue
Decay ModeAlpha (α)
Daughter Isotope¹⁴⁷Pm
Alpha Decay Energy1.9640 (11) MeV

Table 2: Decay Properties of this compound. This table details the alpha decay characteristics of ¹⁵¹Eu.

The decay scheme of this compound is visualized in the following diagram:

DecayScheme Decay Scheme of this compound Eu151 ¹⁵¹Eu (Z=63, N=88) Spin/Parity: 5/2+ Half-life: 4.6 x 10¹⁸ y Pm147 ¹⁴⁷Pm (Z=61, N=86) Spin/Parity: 7/2+ Eu151->Pm147 α (1.964 MeV)

Figure 1: Decay Scheme of this compound. This diagram illustrates the alpha decay of ¹⁵¹Eu to ¹⁴⁷Pm, including the spin and parity of the parent and daughter nuclei and the decay energy.

Experimental Protocols

The determination of the nuclear properties of this compound involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Determination of Atomic Mass and Isotopic Abundance by Mass Spectrometry

The precise atomic mass and relative abundance of this compound are determined using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS).[2]

Methodology:

  • Sample Preparation: A solid europium-containing sample is dissolved, typically in acid, to create an aqueous solution. For geological samples, this may involve digestion in strong acids.

  • Chemical Separation: Europium is chemically separated from other elements in the sample matrix using techniques like ion chromatography to prevent isobaric interferences.[2]

  • Instrumental Analysis:

    • The purified europium solution is introduced into the ICP-MS system.

    • The sample is nebulized and introduced into a high-temperature argon plasma, which ionizes the europium atoms.

    • The ions are then accelerated and guided into a magnetic sector mass analyzer.

    • The magnetic field separates the ions based on their mass-to-charge ratio.

    • Multiple collectors simultaneously measure the ion currents of the different europium isotopes (¹⁵¹Eu and ¹⁵³Eu).

  • Data Analysis:

    • The ratio of the ion currents for ¹⁵¹Eu and ¹⁵³Eu provides the isotopic abundance.

    • The precise mass is determined by calibrating the instrument with a standard of known mass.

    • Instrumental mass bias is corrected for, often by doping the sample with a neighboring element with well-known isotopic ratios, such as samarium (Sm).[2]

Measurement of Half-Life via Alpha Spectroscopy

The extremely long half-life of this compound requires sensitive detection methods to measure the low rate of alpha decay. This is typically achieved using alpha spectroscopy in a low-background environment.

Methodology:

  • Source Preparation: A thin, uniform source of this compound is prepared to minimize self-absorption of the emitted alpha particles. This can be achieved through electrodeposition or evaporation of a europium solution onto a suitable backing.

  • Experimental Setup:

    • The prepared source is placed in a vacuum chamber.

    • A solid-state alpha detector, such as a silicon surface barrier detector or a passivated implanted planar silicon (PIPS) detector, is positioned close to the source.

    • The system is housed in a low-background shield to reduce interference from cosmic rays and environmental radioactivity.

  • Data Acquisition:

    • The detector is connected to a preamplifier, amplifier, and a multi-channel analyzer (MCA).

    • The MCA records the energy of each detected alpha particle, generating an energy spectrum.

    • Data is collected over an extended period (days to months) to accumulate sufficient counts in the alpha peak corresponding to the decay of ¹⁵¹Eu.

  • Data Analysis:

    • The number of counts in the ¹⁵¹Eu alpha peak is determined.

    • The detection efficiency of the setup is calculated, often using a calibrated alpha source with a known activity.

    • The half-life (T₁/₂) is calculated using the decay law: A = λN, where A is the measured activity (counts per second), λ is the decay constant (ln(2)/T₁/₂), and N is the known number of ¹⁵¹Eu atoms in the source.

Characterization by Mössbauer Spectroscopy

This compound is a valuable Mössbauer isotope, allowing for the investigation of the local chemical environment of europium atoms in a solid matrix.[3] The technique is particularly sensitive to the oxidation state (Eu²⁺ vs. Eu³⁺) and magnetic properties.[3]

Methodology:

  • Source and Absorber:

    • A Mössbauer source containing a radioactive parent that decays to the excited state of ¹⁵¹Eu is used. A common source is ¹⁵¹Sm in a SmF₃ matrix.[3]

    • The sample to be studied, containing ¹⁵¹Eu, acts as the absorber. It should be a solid, either a powder or a foil.

  • Experimental Setup (Transmission Geometry):

    • The Mössbauer source is mounted on a drive system that moves it with a precise and varying velocity.

    • The gamma rays emitted from the source are collimated and passed through the absorber (the sample).

    • A detector is placed behind the absorber to measure the intensity of the transmitted gamma rays.

  • Data Acquisition:

    • The velocity of the source is systematically swept over a range, which modulates the energy of the gamma rays via the Doppler effect.

    • The number of gamma rays transmitted through the absorber is recorded as a function of the source velocity.

  • Data Analysis:

    • A Mössbauer spectrum is generated by plotting the gamma-ray count rate against the source velocity.

    • Resonant absorption of gamma rays by the ¹⁵¹Eu nuclei in the sample results in dips (absorption peaks) in the spectrum.

    • The positions (isomer shift), splittings (quadrupole and magnetic hyperfine splitting), and shapes of these peaks provide information about the electronic structure, oxidation state, and magnetic environment of the europium atoms in the sample.

The general workflow for a Mössbauer spectroscopy experiment is depicted below:

MossbauerWorkflow Workflow for Transmission Mössbauer Spectroscopy cluster_setup Experimental Setup cluster_data Data Acquisition & Analysis Source ¹⁵¹Sm Source on Velocity Transducer Collimator Collimator Source->Collimator Absorber ¹⁵¹Eu Sample (Absorber) Collimator->Absorber γ-rays Detector Gamma-ray Detector Absorber->Detector MCA Multi-Channel Analyzer (records counts vs. velocity) Detector->MCA Signal Spectrum Mössbauer Spectrum (Transmission vs. Velocity) MCA->Spectrum Analysis Data Analysis (Isomer Shift, Splitting, etc.) Spectrum->Analysis

References

Unraveling the Decay of Europium-151: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the decay scheme and half-life of Europium-151 (¹⁵¹Eu). The information presented herein is curated for researchers, scientists, and professionals in drug development who require precise and detailed data on this long-lived isotope. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and provides visual representations of its decay pathway and a typical experimental workflow.

Quantitative Decay Data for this compound

The decay characteristics of this compound are summarized in the following tables, providing a clear and concise presentation of its fundamental properties.

PropertyValueReference
Half-Life (t₁/₂)(4.62 ± 0.95 (stat.) ± 0.68 (syst.)) x 10¹⁸ years[1]
1.7 x 10¹⁸ years[2]
4.6 x 10¹⁸ years[3]
Decay ModeAlpha (α) Decay[2][3]
Daughter NuclidePromethium-147 (¹⁴⁷Pm)[2]
Q-value (α decay)1948.9 ± 6.9 (stat.) ± 5.1 (syst.) keV[1]
1964.0 ± 1.1 keV[2]

Table 1: Key Decay Properties of this compound

Decay TransitionEnergy (keV)Intensity (%)Reference
α decay to ground state of ¹⁴⁷Pm1948.9100[1]
α decay to first excited state of ¹⁴⁷Pm (91.1 keV)Not observed, limit set-[4]

Table 2: Alpha Decay Transitions and Energies

Note: While the primary decay is to the ground state of ¹⁴⁷Pm, research has been conducted to search for the alpha decay to the first excited state of ¹⁴⁷Pm. However, as of the latest available data, this transition has not been observed, and only a lower limit for its partial half-life has been established.

This compound Decay Scheme

The decay of this compound proceeds via alpha emission, transforming the parent nucleus into Promethium-147. The following diagram, generated using the DOT language, illustrates this nuclear transformation.

Europium151_Decay_Scheme This compound Alpha Decay Scheme parent ¹⁵¹Eu (Z=63, N=88) Jπ = 5/2+ Half-life = 4.62 x 10¹⁸ y daughter ¹⁴⁷Pm (Z=61, N=86) Jπ = 7/2+ parent->daughter α decay Qα = 1948.9 keV alpha α (⁴He)

This compound Alpha Decay Scheme

Experimental Protocols for Characterization

The determination of the extremely long half-life and the characterization of the decay properties of ¹⁵¹Eu require highly sensitive and specialized experimental techniques. The primary methods employed are alpha spectrometry and gamma-ray spectrometry, often in low-background underground facilities to minimize interference from cosmic rays and other environmental radiation.

Half-Life Determination via Alpha Spectrometry

The direct measurement of the alpha decay of ¹⁵¹Eu is the most common method for determining its half-life.

Methodology:

  • Sample Preparation: A known quantity of high-purity Europium, often in the form of Europium oxide (Eu₂O₃), is prepared. The mass and isotopic abundance of ¹⁵¹Eu in the sample are precisely determined. The sample is typically deposited as a thin, uniform layer on a suitable backing material to minimize self-absorption of the emitted alpha particles.

  • Detector System: A high-resolution alpha spectrometer, such as a passivated implanted planar silicon (PIPS) detector or a Frisch grid ionization chamber, is used. These detectors offer excellent energy resolution to distinguish the alpha particles from ¹⁵¹Eu decay from any background signals.

  • Low-Background Counting: The detector and sample are placed inside a vacuum chamber, which is housed within a heavy shield made of materials like lead and copper to reduce background radiation. For extremely low decay rates, these experiments are often conducted in underground laboratories.

  • Data Acquisition: The detector output is connected to a multi-channel analyzer (MCA) to record the energy spectrum of the detected alpha particles. The system is calibrated using standard alpha sources with well-known energies.

  • Data Analysis: The number of alpha counts in the energy region corresponding to the ¹⁵¹Eu decay is measured over a long period (days to months). The half-life (t₁/₂) is then calculated using the following formula:

    t₁/₂ = (ln(2) * N * t) / A

    where:

    • N is the number of ¹⁵¹Eu atoms in the sample.

    • t is the measurement time.

    • A is the number of detected alpha decays.

Search for Alpha Decay to Excited States via Gamma-Ray Spectrometry

While the primary alpha decay of ¹⁵¹Eu is to the ground state of ¹⁴⁷Pm, there is a possibility of decay to excited states. If such a decay occurs, the daughter nucleus will de-excite by emitting a gamma ray of a specific energy. High-purity germanium (HPGe) detectors are used to search for these characteristic gamma rays.

Methodology:

  • Sample and Shielding: A large mass of a high-purity Europium compound is used to maximize the potential signal. The sample is placed in close proximity to an HPGe detector within a robust, low-background shield.

  • Detector and Electronics: An HPGe detector with high energy resolution and efficiency is crucial for distinguishing the faint gamma-ray signal from the background. The detector is cooled with liquid nitrogen to reduce thermal noise. The signal is processed through standard nuclear electronics and recorded by an MCA.

  • Long-Term Measurement: The measurement is carried out for an extended period in a low-background environment to achieve the necessary sensitivity.

  • Spectral Analysis: The resulting gamma-ray spectrum is carefully analyzed for a peak at the expected energy of the de-excitation gamma ray from the daughter nucleus (e.g., 91.1 keV for the first excited state of ¹⁴⁷Pm). The absence of a statistically significant peak allows for the setting of a lower limit on the partial half-life for that specific decay branch.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the this compound half-life using alpha spectrometry.

Experimental_Workflow Workflow for ¹⁵¹Eu Half-Life Measurement cluster_preparation Sample Preparation cluster_measurement Alpha Spectrometry cluster_analysis Data Analysis prep1 High-Purity Eu Sample prep2 Mass & Isotopic Analysis prep1->prep2 prep3 Thin Film Deposition prep2->prep3 meas1 High-Resolution α Detector prep3->meas1 Introduce Sample meas4 Data Acquisition (MCA) meas1->meas4 meas2 Low-Background Shielding (Underground Lab) meas3 Vacuum Chamber meas2->meas3 meas3->meas1 an1 Energy Spectrum Analysis meas4->an1 Transfer Spectrum an2 Background Subtraction an1->an2 an3 Half-Life Calculation an2->an3 result t₁/₂ of ¹⁵¹Eu an3->result Final Result

Generalized Experimental Workflow

References

A Technical Guide to the Natural Abundance of Europium-151 and Europium-153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the two stable isotopes of europium, Europium-151 (¹⁵¹Eu) and Europium-153 (¹⁵³Eu). It includes a detailed summary of their relative abundances, the experimental methodologies used for their determination, and a logical workflow for isotopic analysis. This document is intended to serve as a valuable resource for researchers and professionals in various scientific fields, including drug development, where isotopic labeling and analysis are crucial.

Natural Abundance of Europium Isotopes

Naturally occurring europium is composed of two stable isotopes: ¹⁵¹Eu and ¹⁵³Eu.[1][2] Of these, ¹⁵³Eu is the more abundant of the two.[1][2] While ¹⁵³Eu is considered stable, ¹⁵¹Eu is technically unstable and undergoes alpha decay, but its half-life is so long (estimated at 4.6 x 10¹⁸ years) that for all practical purposes, it is considered stable.[1]

The following table summarizes the key quantitative data regarding the natural abundance of these isotopes.

IsotopeNatural Abundance (atom %)Relative Atomic Mass (Da)Nuclear Spin
This compound (¹⁵¹Eu)47.8[1]150.919846[3]5/2[4]
Europium-153 (¹⁵³Eu)52.2[1]152.921225[4]5/2[4]

Experimental Determination of Isotopic Abundance

The determination of the natural abundance of isotopes is primarily accomplished through mass spectrometry.[5] This technique separates ions based on their mass-to-charge ratio, allowing for the precise measurement of the relative abundance of each isotope.[5] Two of the most common and precise methods for this purpose are Thermal Ionization Mass Spectrometry (TIMS) and Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Experimental Protocol: Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly sensitive technique that provides very precise isotope ratio measurements.[6][7] It is a well-established method for the isotopic analysis of a wide range of elements, including rare earth elements like europium.[8]

Methodology:

  • Sample Preparation: The europium-containing sample is first chemically purified to isolate europium from other elements. This is a critical step to avoid isobaric interferences (ions of other elements having the same mass). Ion-exchange chromatography is a common method for this purification.[9]

  • Filament Loading: A small amount of the purified europium solution is loaded onto a metal filament, typically made of rhenium or tantalum.[10][11] The filament is then carefully dried.

  • Ionization: The filament is placed inside the TIMS instrument's ion source, which is under a high vacuum. The filament is heated to a high temperature (often exceeding 1000°C), causing the europium atoms to be thermally ionized, forming positive ions (Eu⁺).[6][11]

  • Mass Analysis: The positively charged europium ions are accelerated by an electric field and focused into a beam. This ion beam then passes through a strong magnetic field, which deflects the ions. The degree of deflection is dependent on the mass-to-charge ratio of the ions; lighter ions (¹⁵¹Eu⁺) are deflected more than heavier ions (¹⁵³Eu⁺).[6]

  • Detection: The separated ion beams of ¹⁵¹Eu⁺ and ¹⁵³Eu⁺ are collected simultaneously by multiple detectors (Faraday cups).[12] The electrical signals from the detectors are proportional to the number of ions hitting them.

  • Data Analysis: The ratio of the ion currents measured by the detectors provides a precise measurement of the isotopic ratio of ¹⁵¹Eu to ¹⁵³Eu. This ratio is then used to calculate the natural abundance of each isotope.

Experimental Protocol: Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is another powerful technique for high-precision isotope ratio analysis.[1][13] It is known for its high sample throughput and its ability to ionize a wide range of elements efficiently.[13][14]

Methodology:

  • Sample Introduction: The europium sample, typically in a liquid form (e.g., dissolved in dilute nitric acid), is introduced into the instrument via a nebulizer, which converts the liquid into a fine aerosol.[13]

  • Ionization: The aerosol is transported by a stream of argon gas into the core of an inductively coupled plasma (ICP) torch. The plasma, which is an ionized gas at very high temperatures (6,000-10,000 K), efficiently desolvates, atomizes, and ionizes the europium atoms.[13]

  • Ion Extraction and Focusing: The ions produced in the plasma are extracted into the mass spectrometer through a series of cones and are focused into a well-defined ion beam.

  • Mass Analysis: Similar to TIMS, the ion beam passes through a magnetic sector that separates the ions based on their mass-to-charge ratio.[13]

  • Detection: The separated ¹⁵¹Eu⁺ and ¹⁵³Eu⁺ ion beams are simultaneously measured by an array of detectors.[14]

  • Data Analysis: The measured ion intensities are used to determine the isotopic ratio and subsequently the natural abundance of each europium isotope.

Workflow and Pathway Visualizations

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

TIMS_Workflow cluster_prep Sample Preparation cluster_analysis TIMS Analysis cluster_data Data Processing Sample Europium-Containing Sample Purification Chemical Purification (Ion-Exchange Chromatography) Sample->Purification Filament_Loading Filament Loading Purification->Filament_Loading Ionization Thermal Ionization Filament_Loading->Ionization Mass_Separation Mass Separation (Magnetic Sector) Ionization->Mass_Separation Detection Multicollection Mass_Separation->Detection Data_Analysis Isotope Ratio Calculation Detection->Data_Analysis Abundance Natural Abundance Determination Data_Analysis->Abundance

Workflow for Determining Europium Isotopic Abundance using TIMS.

MC_ICP_MS_Workflow cluster_intro Sample Introduction cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing Sample Europium Sample (Liquid) Nebulizer Nebulization Sample->Nebulizer Ionization ICP Ionization Nebulizer->Ionization Mass_Separation Mass Separation (Magnetic Sector) Ionization->Mass_Separation Detection Multicollection Mass_Separation->Detection Data_Analysis Isotope Ratio Calculation Detection->Data_Analysis Abundance Natural Abundance Determination Data_Analysis->Abundance

Workflow for Europium Isotopic Analysis via MC-ICP-MS.

References

An In-depth Technical Guide to the Europium-151 Gamma-Ray Energy for Mössbauer Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical aspects of Europium-151 (¹⁵¹Eu) Mössbauer spectroscopy, with a specific focus on the 21.54 keV gamma-ray transition. This technique is a powerful tool for probing the local electronic and magnetic environment of europium atoms in a variety of materials, offering valuable insights for researchers in chemistry, physics, materials science, and pharmacology.

The Core of ¹⁵¹Eu Mössbauer Spectroscopy: The 21.54 keV Transition

Mössbauer spectroscopy relies on the recoilless emission and resonant absorption of gamma rays by atomic nuclei. For ¹⁵¹Eu, the most commonly utilized transition is the one involving a low-energy gamma ray of approximately 21.54 keV.[1] This energy corresponds to the transition from the first excited nuclear state to the ground state of the ¹⁵¹Eu nucleus.

The parent isotope for this process is Samarium-151 (¹⁵¹Sm), which has a conveniently long half-life of about 90 years.[2] ¹⁵¹Sm undergoes beta decay, populating the 21.54 keV excited state of ¹⁵¹Eu. This excited state has a lifetime of approximately 14 nanoseconds.[1] The subsequent decay to the ground state results in the emission of the 21.54 keV gamma-ray, which can then be resonantly absorbed by other ¹⁵¹Eu nuclei in a sample.

Below is a diagram illustrating the nuclear decay scheme that gives rise to the Mössbauer gamma-ray.

G cluster_151Sm ¹⁵¹Sm (I=5/2) cluster_151Eu ¹⁵¹Eu Sm151 Ground State Eu151_excited 21.54 keV Excited State (I=7/2) Sm151->Eu151_excited β⁻ decay (0.9%) Eu151_ground Ground State (I=5/2) Sm151->Eu151_ground β⁻ decay (99.1%) Eu151_excited->Eu151_ground γ-ray emission (21.54 keV) G cluster_source Gamma-Ray Source cluster_sample Sample Environment cluster_detection Detection System Source ¹⁵¹Sm Source Drive Doppler Drive Absorber ¹⁵¹Eu Absorber Source->Absorber γ-rays Drive->Source Velocity Modulation Detector Gamma-Ray Detector Absorber->Detector Transmitted γ-rays MCA Multichannel Analyzer Detector->MCA Signal G cluster_exp Experimental Data cluster_params Hyperfine Parameters cluster_info Derived Information Spectrum Mössbauer Spectrum IS Isomer Shift (δ) Spectrum->IS QS Quadrupole Splitting (ΔE_Q) Spectrum->QS MHS Magnetic Hyperfine Splitting Spectrum->MHS Oxidation Oxidation State (Eu²⁺/Eu³⁺) IS->Oxidation Bonding Covalency of Bonds IS->Bonding Symmetry Local Site Symmetry QS->Symmetry Magnetism Magnetic Properties MHS->Magnetism

References

A Technical Guide to the Fundamental Chemical Properties of Europium-151 Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core chemical and physical properties of Europium-151 oxide (¹⁵¹Eu₂O₃), a specific stable isotope of europium(III) oxide. This guide is intended for professionals in research and development who require detailed information on this compound for applications ranging from materials science to biomedicine.

Introduction

Europium(III) oxide (Eu₂O₃), also known as europia, is a rare earth metal oxide of significant interest due to its unique magnetic, optical, and luminescent properties.[1][2] The specific isotope, this compound oxide, consists of europium atoms with 88 neutrons and 63 protons.[3] While its macroscopic chemical behavior is nearly identical to that of naturally occurring europium oxide, its distinct nuclear properties make it valuable for specific applications, including as a precursor for radionuclide production and in neutron detection.[3] This document focuses on the fundamental chemical characteristics, synthesis, and characterization of ¹⁵¹Eu₂O₃, with a particular emphasis on its relevance in advanced research and drug development.

Core Chemical and Physical Properties

This compound oxide is a white to light-pink, odorless solid powder.[4] It is a thermally stable material, making it suitable for high-temperature applications.[5] The compound is known to be hygroscopic, with the ability to absorb moisture and carbon dioxide from the atmosphere.[2][6]

Table 1: General and Physical Properties of this compound Oxide

PropertyValueReferences
Chemical Formula ¹⁵¹Eu₂O₃[7]
Molar Mass 349.84 g/mol Calculated from[3][8]
Appearance White to light-pink solid powder[4][9]
Density 7.42 g/cm³ at 25 °C[4][9][10]
Melting Point 2,350 °C (2,620 K)[4][5][9]
Boiling Point 4,118 °C (4,391 K)[4]
Magnetic Susceptibility (χ) +10,100·10⁻⁶ cm³/mol[4][11]
Thermal Conductivity 2.45 W/(m·K)[4][11]

Solubility and Stability

This compound oxide is chemically stable under normal ambient conditions.[5][12] It is considered practically insoluble in water.[4][9][12] However, it readily dissolves in strong mineral acids to form the corresponding europium(III) salts.[2][4][13]

Table 2: Solubility and Stability Profile

PropertyDescriptionReferences
Water Solubility Negligible / Practically insoluble[4][9][12]
Acid Solubility Soluble in acids[4][13]
Chemical Stability Stable under normal conditions; hygroscopic[5][6][12]
Reactivity Reacts with strong acids.[4] Incompatible with strong oxidizing agents.[6][14]
Hazardous Reactions No known hazardous reactions under normal conditions.[6][12]

Crystal Structure

Europium(III) oxide commonly exists in two crystal structures: cubic (C-type) and monoclinic (B-type).[1][4][11] The cubic structure, with space group Ia-3, is stable at temperatures below 1100°C.[4][15] The monoclinic structure, with space group C2/m, is formed at higher temperatures.[4][16]

Table 3: Crystallographic Data

StructureCubicMonoclinic
Pearson Symbol cI80mS30
Space Group Ia-3 (No. 206)C2/m (No. 12)
References [4][11][17][4][11][16]

In the cubic form, each europium atom is coordinated to six oxygen atoms in a distorted octahedral arrangement.[17] In the monoclinic structure, there are three distinct europium sites with coordination numbers of 6 or 7.[16]

Experimental Protocols

The synthesis and characterization of this compound oxide are critical for ensuring material quality and performance in research applications.

Several methods are employed to synthesize Eu₂O₃ nanoparticles and thin films, including thermal decomposition, sol-gel processes, and magnetron sputtering.

Protocol: Thermal Decomposition of a Europium Complex

  • Precursor Preparation : A europium(III) complex, such as europium(III) nitrate hexahydrate [Eu(NO₃)₃·6H₂O] or a complex with organic ligands like phenanthroline, is prepared.[11][15]

  • Dehydration : The precursor is heated to a temperature range of approximately 60–160°C to remove water molecules.[11]

  • Ligand Decomposition : The temperature is increased to 250–550°C to decompose the organic ligands or nitrate groups.[11]

  • Calcination : The final step involves heating the material to above 800°C in air.[11] This high-temperature treatment ensures the complete decomposition of any remaining organic material and the formation of crystalline Europium(III) oxide. The final product is a light-pink crystalline solid.[11]

A suite of analytical techniques is used to verify the structure, morphology, and composition of the synthesized Eu₂O₃.

Protocol: Standard Characterization Workflow

  • X-Ray Diffraction (XRD) : To determine the crystal structure (cubic or monoclinic) and phase purity of the synthesized powder. The diffraction pattern is compared with standard reference patterns for Eu₂O₃.[15][18][19]

  • Electron Microscopy (SEM/TEM) : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the morphology, particle size, and size distribution of the Eu₂O₃ nanoparticles.[15][18] TEM can also be used to confirm the crystal structure through selected area electron diffraction (SAED).

  • X-ray Photoelectron Spectroscopy (XPS) : To analyze the chemical composition and the oxidation state of europium (confirming the Eu³⁺ state). The binding energies of the Eu 3d core levels are characteristic of the oxidation state.[18][19][20]

  • Photoluminescence (PL) Spectroscopy : To investigate the optical properties. Eu₂O₃ is known for its strong red emission, with characteristic peaks resulting from the ⁵D₀ → ⁷Fⱼ electronic transitions of the Eu³⁺ ion.[15][18]

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_output Verified Material Precursor This compound Precursor (e.g., Eu(NO3)3) Decomposition Thermal Decomposition / Calcination Precursor->Decomposition Product ¹⁵¹Eu₂O₃ Nanoparticles Decomposition->Product XRD XRD Analysis Product->XRD Phase & Crystal Structure Microscopy SEM / TEM Product->Microscopy Morphology & Particle Size XPS XPS Analysis Product->XPS Composition & Oxidation State PL PL Spectroscopy Product->PL Optical Properties Verified Pure, Characterized ¹⁵¹Eu₂O₃ XRD->Verified Microscopy->Verified XPS->Verified PL->Verified G cluster_drug_dev Drug Development & Research Applications cluster_outcomes Potential Therapeutic Outcomes Eu2O3 This compound Oxide (¹⁵¹Eu₂O₃) DNA_Interaction Direct Interaction with dsDNA Eu2O3->DNA_Interaction Binds cooperatively (Kₐ ≈ 10⁵ M⁻¹) NP_Carrier Nanoparticle Drug Carrier Eu2O3->NP_Carrier Formulated as nanoparticle Imaging Time-Gated Luminescence Bioimaging Eu2O3->Imaging Exploits long-lifetime luminescence Anticancer Anticancer Drug Design DNA_Interaction->Anticancer Targeted_Delivery Targeted Drug Delivery NP_Carrier->Targeted_Delivery Diagnostics Cellular & In Vivo Tracking Imaging->Diagnostics

References

The Discovery and History of the Europium-151 Isotope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, history, and fundamental properties of the Europium-151 (¹⁵¹Eu) isotope. The content is tailored for researchers, scientists, and professionals in drug development who may utilize lanthanides and their unique isotopic properties in their work.

Discovery of the Element Europium

The journey to identifying this compound began with the discovery of its parent element, Europium (Eu). The late 19th century was a period of intense research into rare earth elements, which were notoriously difficult to separate from one another due to their similar chemical properties.[1][2]

The first indications of Europium's existence came from observations of anomalous spectral lines in minerals containing samarium and gadolinium. In 1885, William Crookes noted these unusual lines, and in 1892, Paul-Émile Lecoq de Boisbaudran observed spectral lines that could not be attributed to either samarium or gadolinium.[3] However, it was the French chemist Eugène-Anatole Demarçay who is credited with the element's discovery.[1][2][4][5]

In 1896, while studying samples of samarium, Demarçay suspected the presence of a contaminating unknown element.[1][3][4] Through a painstaking process of repeated fractional crystallizations of samarium magnesium nitrate, he successfully isolated the new element in a reasonably pure form by 1901.[4][6] He named it "europium" after the continent of Europe.[1][2][4]

cluster_Timeline Timeline of Europium Discovery y1885 1885: William Crookes observes anomalous spectral lines. y1892 1892: Boisbaudran also notes unexplained spectral lines. y1885->y1892 y1896 1896: Demarçay suspects a new element in samarium samples. y1892->y1896 y1901 1901: Demarçay isolates Europium and names the element. y1896->y1901 y1933 1933: this compound isotope is identified. y1901->y1933

Caption: Key milestones in the discovery of the element Europium and its isotope, ¹⁵¹Eu.

Identification of the this compound Isotope

The discovery of Europium in 1901 predated the concept of isotopes. The existence of isotopes—atoms of the same element with different numbers of neutrons—was only established through the development of mass spectrometry in the early 20th century by pioneers like J.J. Thomson and F.W. Aston.[7][8][9][10] This technology enabled scientists to separate ions based on their mass-to-charge ratio, revealing that many elements consisted of multiple, stable atomic species.[7][10]

The isotope this compound was first identified in 1933.[11] Using mass spectrometry, researchers determined that naturally occurring europium is a mixture of two isotopes: ¹⁵¹Eu and ¹⁵³Eu.[3][12] For many years, both were considered stable. However, in 2007, it was discovered that ¹⁵¹Eu is in fact radioactive, undergoing alpha decay with an extremely long half-life, so for most practical purposes, it is treated as stable.[3][12][13]

Properties of this compound

This compound is the lighter of the two naturally occurring isotopes of europium. Its specific nuclear and physical properties are summarized in the table below.

PropertyValue
Atomic Number (Z) 63
Mass Number (A) 151
Neutron Number (N) 88
Relative Atomic Mass 150.9198502 Da
Natural Abundance 47.8%
Half-life (T½) 4.6 x 10¹⁸ years
Decay Mode Alpha (α) decay
Nuclear Spin (I) 5/2+
Magnetic Dipole Moment +3.4717 µN
Quadrupole Moment (Q) +0.903 barn

(Data sourced from references[3][5][11][12][14][15])

Experimental Protocols

Elemental Isolation: Fractional Crystallization (Demarçay, c. 1901)

The initial isolation of the element europium was a critical prerequisite for later isotopic analysis. The methodology employed by Demarçay was a classic chemical separation technique.

  • Source Material: The process began with minerals rich in rare earth elements, specifically concentrates of samarium and gadolinium.[1][4]

  • Salt Formation: The mixed rare earth oxides were converted into a salt solution, such as samarium magnesium nitrate.

  • Repeated Crystallization: The solution was subjected to a long and tedious series of fractional crystallizations. This technique exploits slight differences in the solubility of the salts of different lanthanides.

  • Separation: As the solution was concentrated and cooled in stages, the least soluble salts would crystallize first. By repeatedly dissolving and recrystallizing the fractions, Demarçay was able to gradually enrich and eventually isolate the salt of the new element, europium.[6]

Isotope Identification: Mass Spectrometry (Post-1919)

The identification of ¹⁵¹Eu and the determination of its natural abundance were made possible by the invention of the mass spectrograph. The general workflow, based on the principles established by F.W. Aston, is as follows.

  • Sample Preparation: A highly purified sample of elemental europium is introduced into the instrument's vacuum chamber.

  • Ionization: The sample is vaporized and then ionized to create positively charged europium ions (Eu⁺). Early methods used gas discharge tubes for this purpose.[8]

  • Acceleration: The newly formed ions are accelerated out of the ion source by a strong electric field, forming a high-velocity ion beam.

  • Deflection: The ion beam is passed through a powerful magnetic field. The magnetic field exerts a force on the moving ions, causing them to follow a curved path. The radius of this path is dependent on the mass-to-charge ratio of the ion; lighter ions (¹⁵¹Eu⁺) are deflected more than heavier ions (¹⁵³Eu⁺).

  • Detection: The separated ion beams strike a detector, which in early instruments was typically a photographic plate.[7][8] The positions of the two distinct marks on the plate indicated the presence of two isotopes, and the intensity of each mark corresponded to its relative abundance.

cluster_Workflow Mass Spectrometry Workflow for Isotope Identification cluster_Results Detector Output Sample 1. Sample Introduction (Pure Europium) Ionization 2. Ionization (Vaporization & Ion Source) Sample->Ionization Acceleration 3. Acceleration (Electric Field) Ionization->Acceleration Deflection 4. Deflection (Magnetic Field) Acceleration->Deflection Eu151 ¹⁵¹Eu⁺ Deflection->Eu151 Eu153 ¹⁵³Eu⁺ Deflection->Eu153 Detection 5. Detection (Photographic Plate or Detector)

Caption: Generalized workflow for the separation and detection of Europium isotopes.

Applications and Significance

This compound, along with its counterpart ¹⁵³Eu, is a strong neutron absorber, which has led to its study for use in nuclear control applications.[4] Furthermore, stable isotopes are critical in various research fields. ¹⁵¹Eu can be used as a starting material for the production of the radioisotope Europium-152 (¹⁵²Eu), which serves as a reference source for calibrating gamma-ray detectors.[15][16] Its unique properties also make it a subject of interest in geochemistry and materials science.

References

Europium-151: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Europium-151 (¹⁵¹Eu) is a stable, naturally occurring isotope of europium that constitutes approximately 47.8% of the element's natural abundance.[1][2] Its unique nuclear and electronic properties make it an invaluable tool across a spectrum of scientific disciplines, from fundamental physics and materials science to the frontiers of biomedical research. This technical guide provides an in-depth overview of the core research applications of ¹⁵¹Eu, with a focus on quantitative data, detailed experimental protocols, and the underlying principles governing its utility.

Core Properties of this compound

The utility of ¹⁵¹Eu in advanced research is rooted in its fundamental nuclear and physical characteristics. These properties are summarized below.

Table 1: Nuclear and Physical Properties of this compound

PropertyValueReference(s)
Natural Abundance47.8%[1][2]
Atomic Mass150.919846 u[2]
Nuclear Spin (Ground State)5/2+[1][3]
Half-life~4.6 x 10¹⁸ years (practically stable)[4]
Primary Decay ModeAlpha Decay[4]
Mössbauer Transition Energy21.54 keV
Magnetic Dipole Moment (μ/μN)+3.4717[5]
Electric Quadrupole Moment (Q)+0.903 barn[5]

Key Application: ¹⁵¹Eu Mössbauer Spectroscopy

¹⁵¹Eu Mössbauer spectroscopy is a powerful analytical technique for probing the local chemical environment of europium atoms in solid-state materials.[6] It relies on the recoilless resonant absorption and emission of gamma rays, providing exquisitely sensitive information about the oxidation state, chemical bonding, and magnetic properties of europium ions.[6] The 21.54 keV gamma ray required for this technique is produced by the decay of a Samarium-151 (¹⁵¹Sm) source.[6]

A key strength of this technique is its ability to unambiguously distinguish between the two primary oxidation states of europium, Eu²⁺ and Eu³⁺.[6] This distinction is critical in materials science, as the oxidation state dictates the material's luminescent and magnetic properties. The large difference in the isomer shift—a parameter that reflects the electron density at the nucleus—between the two states provides a clear spectral signature.[6]

Table 2: Typical ¹⁵¹Eu Mössbauer Spectroscopy Parameters

ParameterEu²⁺Eu³⁺Reference(s)
Isomer Shift Range (mm/s) -9.7 to -15.0-0.93 to +3.0[6]
Electron Configuration 4f⁷4f⁶[6]
Magnetic Hyperfine Splitting Often observedNot observed (non-magnetic ground state)[6]

Isomer shifts are typically reported relative to a EuF₃ or Sm₂O₃ standard.[6][7]

Experimental Protocol: ¹⁵¹Eu Mössbauer Spectroscopy

This protocol describes a standard transmission-mode Mössbauer spectroscopy experiment.

  • Source Preparation: The gamma-ray source is typically ¹⁵¹Sm diffused into a samarium oxide (Sm₂O₃) matrix. The source is mounted on a drive system that modulates the gamma-ray energy via the Doppler effect by moving the source at varying velocities.

  • Absorber (Sample) Preparation: The sample containing ¹⁵¹Eu is prepared as a thin, uniform powder. The optimal thickness depends on the europium concentration and is chosen to maximize signal-to-noise without causing excessive line broadening. The powder is typically pressed into a sample holder made of a low-Z material (e.g., a plastic ring).

  • Cryogenics: The sample is often cooled to low temperatures (e.g., liquid helium or nitrogen temperatures) using a cryostat. This is done to increase the probability of recoilless emission/absorption (the Lamb-Mössbauer factor) and to study temperature-dependent phenomena like magnetic ordering.

  • Data Acquisition: The source is moved through a range of velocities (e.g., -20 mm/s to +20 mm/s). Gamma rays that pass through the sample are detected by a proportional counter or scintillation detector. The number of counts is recorded as a function of the source velocity.

  • Data Analysis: The resulting spectrum (transmission vs. velocity) is fitted with Lorentzian line shapes. The fitting parameters yield the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine field (B_hf), which are then interpreted to determine the properties of the europium sites in the sample.

mossbauer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation Source ¹⁵¹Sm Source Preparation Spectrometer Mössbauer Spectrometer (Velocity Scan) Source->Spectrometer Absorber ¹⁵¹Eu Sample (Absorber) Prep Absorber->Spectrometer Detector Gamma-Ray Detector Spectrometer->Detector Fit Spectral Fitting (Lorentzian) Detector->Fit Params Extract Parameters (δ, ΔEQ, B_hf) Fit->Params Interpret Determine Valence & Local Environment Params->Interpret neutron_capture cluster_property Fundamental Property cluster_process Nuclear Process cluster_application Application Prop ¹⁵¹Eu Nucleus Process High Neutron Capture Cross-Section Prop->Process exhibits App Neutron Absorption Process->App enables Control Reactor Control Rods App->Control used in Shield Neutron Shielding App->Shield used for phosphor_workflow Synthesis Phosphor Synthesis (Eu-Doped Host) Mossbauer ¹⁵¹Eu Mössbauer Spectroscopy Synthesis->Mossbauer Feedback PL Photoluminescence Spectroscopy Synthesis->PL Ratio Determine Eu²⁺ / Eu³⁺ Ratio & Site Occupancy Mossbauer->Ratio Feedback Optimize Synthesis Ratio->Feedback Props Characterize Emission (Color, Efficiency) PL->Props Props->Feedback Application Device Application (LEDs, Displays) Props->Application Feedback->Synthesis drug_dev_workflow cluster_design Design & Synthesis cluster_char Characterization cluster_eval Biological Evaluation Design Design Eu-Complex (Ligand, Linker) Synth Synthesize & Purify Complex Design->Synth Char Physicochemical Characterization (¹⁵¹Eu Mössbauer, NMR) Synth->Char Photo Photophysical Analysis (Luminescence, Lifetime) Synth->Photo InVitro In Vitro Studies (Cellular Uptake, Toxicity) Char->InVitro Photo->InVitro Imaging Imaging Application (FLIM, MRI) InVitro->Imaging Therapy Therapeutic Efficacy (Drug Release) InVitro->Therapy

References

A Comprehensive Technical Guide to the Safe Handling of Europium-151 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for Europium-151 (¹⁵¹Eu) in a laboratory environment. The following sections detail the physical, chemical, and radiological properties of ¹⁵¹Eu, outlining the necessary precautions and protocols to ensure the safety of personnel and the integrity of research.

Executive Summary

This compound is a naturally occurring isotope of europium with an extremely long half-life, presenting a very low radiological risk. The primary hazards associated with ¹⁵¹Eu in a laboratory setting are chemical, stemming from the reactivity and potential pyrophoricity of europium metal, and the irritant nature of its oxide form. This document provides a comprehensive overview of the necessary safety precautions, handling procedures, and disposal methods for this compound, emphasizing both its chemical and low-level radiological characteristics. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Properties of this compound

A thorough understanding of the properties of this compound is fundamental to its safe handling. The data presented below has been compiled from various safety data sheets and scientific resources.

Physical and Chemical Properties
PropertyValueSource
Chemical Symbol EuN/A
Atomic Number 63[1][2]
Atomic Mass 150.9198502 Da[2]
Appearance Soft, silvery-white metal[3]
Melting Point 822 °C (1512 °F)N/A
Boiling Point 1527 °C (2781 °F)N/A
Reactivity Reacts with moist air and water. Finely divided metal may be pyrophoric.N/A
Radiological Properties

This compound is characterized by its very low level of radioactivity due to its extremely long half-life.

PropertyValueSource
Half-Life ~1.7 x 10¹⁸ to 4.6 x 10¹⁸ years[1][4]
Decay Mode Alpha (α) decay[1]
Specific Activity Very low[5]
Daughter Isotope Promethium-147 (¹⁴⁷Pm)[4]

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are chemical rather than radiological. However, standard precautions for handling radioactive materials should still be observed.

Chemical Hazards
  • Pyrophoricity: Fine powders of europium metal can ignite spontaneously in air.

  • Reactivity: Europium metal reacts with water and moist air, producing flammable hydrogen gas.

  • Irritation: Europium oxide is irritating to the skin, eyes, and respiratory tract.

Radiological Hazards

Due to its extremely long half-life and alpha decay mode, the external radiation hazard from this compound is negligible. The primary, albeit very low, radiological risk is internal exposure through inhalation or ingestion of ¹⁵¹Eu-containing materials.

Recommended Safety Precautions
  • Engineering Controls: Work with europium metal powder or any process that may generate dust should be conducted in an inert atmosphere glovebox or a certified fume hood.

  • Personal Protective Equipment (PPE):

    • Safety glasses or goggles.

    • Flame-retardant lab coat.

    • Chemically resistant gloves.

    • Closed-toe shoes.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols and Handling Procedures

Adherence to standardized procedures is critical for the safe handling of this compound. The following workflows and protocols are designed to minimize risk.

General Handling Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment Prepare_Work_Area Prepare Work Area (Fume Hood/Glovebox) Risk_Assessment->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Transfer_Material Transfer this compound Don_PPE->Transfer_Material Perform_Experiment Perform Experiment Transfer_Material->Perform_Experiment Decontaminate_Work_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Segregate_Waste Segregate Waste Decontaminate_Work_Area->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: General Handling Workflow for this compound.

Spill and Decontamination Protocol

In the event of a spill, the following procedure should be initiated immediately.

G Spill Response Protocol for this compound Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel in the Area Spill_Occurs->Alert_Personnel Evacuate_Area Evacuate Immediate Area (if necessary) Alert_Personnel->Evacuate_Area Assess_Spill Assess Spill (Material and Quantity) Evacuate_Area->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain Spill (Absorbent Material) Don_PPE->Contain_Spill Clean_Spill Clean Spill (Work from outside in) Contain_Spill->Clean_Spill Decontaminate Decontaminate Area Clean_Spill->Decontaminate Survey_Area Survey Area for Residual Contamination Decontaminate->Survey_Area Dispose_Waste Dispose of Contaminated Materials as Waste Survey_Area->Dispose_Waste Report_Incident Report Incident to Safety Officer Dispose_Waste->Report_Incident

Caption: Spill Response Protocol for this compound.

Waste Disposal

Waste containing this compound must be handled as both chemical and low-level radioactive waste.

Waste Segregation and Labeling
  • Solid Waste: Contaminated items such as gloves, absorbent paper, and consumables should be placed in a designated, labeled container for solid radioactive waste.

  • Liquid Waste: Liquid waste should be collected in a clearly labeled, sealed container. The chemical composition of the waste must be documented.

  • Labeling: All waste containers must be clearly labeled with the "Caution, Radioactive Material" symbol, the isotope (this compound), the activity, the date, and the chemical contents.

Disposal Pathway

The disposal of this compound waste must comply with institutional, local, and national regulations for low-level radioactive waste. Consult with your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department to determine the appropriate disposal pathway.

The following diagram outlines the logical flow for waste management.

G Waste Management Workflow for this compound Generation Waste Generation Segregation Segregate by Form (Solid/Liquid) Generation->Segregation Labeling Label Container (Isotope, Activity, Date, Contents) Segregation->Labeling Interim_Storage Store in Designated Radioactive Waste Area Labeling->Interim_Storage Consult_RSO Consult with Radiation Safety Officer Interim_Storage->Consult_RSO Disposal Arrange for Pickup and Disposal Consult_RSO->Disposal

Caption: Waste Management Workflow for this compound.

Conclusion

While the radiological hazard of this compound is minimal due to its extremely long half-life, the chemical hazards associated with europium metal and its compounds necessitate careful handling and adherence to established safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this compound. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets before commencing any work.

References

Sourcing High-Purity Europium-151 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of sourcing high-purity Europium-151 (¹⁵¹Eu) for research applications. It covers the availability of ¹⁵¹Eu, its primary production methods, key suppliers, and a detailed experimental protocol for its application in time-resolved fluoroimmunoassays (TR-FIA), a technique with significant utility in drug development and other biomedical research.

High-Purity this compound: Availability and Specifications

High-purity this compound is a stable isotope of europium that finds specialized applications in scientific research. It is typically supplied as Europium(III) oxide (¹⁵¹Eu₂O₃), a white powder. While other forms such as chlorides and nitrates may be available upon request, the oxide is the most common commercial form. The isotopic enrichment and chemical purity are critical parameters for researchers.

SupplierChemical FormIsotopic Enrichment of ¹⁵¹EuChemical PurityNotes
BuyIsotope.com This compound Oxide (Eu₂O₃)Request a quoteRequest a quotePricing and detailed specifications available upon request.
AMT Ventures This compoundRequest a quoteRequest a quoteSupplies stable and radioactive isotopes and offers worldwide shipping.
American Elements This compound OxideRequest a quoteUp to 99.999%Offers various forms including powders, pellets, and sputtering targets.
Isotope JSC (Rosatom) This compoundRequest a quoteRequest a quoteA major Russian supplier of isotope products.
National Isotope Development Center (NIDC) This compound Oxide, Chloride, Metal Solid, Nitrate91-96%Request a quoteU.S. government-sponsored source, providing isotopes for research.
Trace Sciences International This compound Oxide97 - 99+%Request a quoteSpecializes in stable isotope products.
Eurisotop This compound OxideRequest a quote98%Provides a range of isotopically labeled compounds.
Institute for Rare Earths and Metals This compound Metal and Oxide96.76% (metal), 96.81% (oxide)Request a quoteProvides a price list for electromagnetically separated isotopes.

Note: Pricing for high-purity this compound is typically provided upon request and can vary significantly based on the required enrichment, quantity, and chemical form. As a reference, the Institute for Rare Earths and Metals lists prices of €7.96/mg for 96.76% enriched ¹⁵¹Eu metal and €6.00/mg for 96.81% enriched ¹⁵¹Eu₂O₃, though these prices are subject to change.

Production of High-Purity this compound

The natural abundance of this compound is approximately 47.8%[1]. To achieve the high isotopic purity required for many research applications, enrichment processes are necessary. The primary methods for the enrichment of stable isotopes like this compound are electromagnetic isotope separation and gas centrifugation.

Electromagnetic Isotope Separation (EMIS): This method, often carried out in a device called a calutron, involves ionizing the source material and accelerating the ions through a magnetic field. The ions are deflected based on their mass-to-charge ratio, allowing for the separation and collection of the desired isotope.

Gas Centrifugation: In this method, a gaseous compound of the element is spun at high speeds in a centrifuge. The heavier isotopes move towards the outer wall of the centrifuge, while the lighter isotopes remain closer to the center, enabling their separation. For elements like europium, a volatile compound would need to be synthesized for this process.

The U.S. Department of Energy's Oak Ridge National Laboratory is a key domestic producer of enriched stable isotopes using these advanced techniques.

Applications in Research and Drug Development

The primary application of high-purity this compound is in the production of the radionuclide Europium-152 (¹⁵²Eu), which serves as a crucial reference source for the calibration of gamma-ray detectors[1][2][3]. Other applications include neutron detection and neutron spectra measurement[1][2].

In the realm of life sciences and drug development, the unique luminescent properties of europium are leveraged. While stable isotopes themselves are not directly used in these assays, the chemistry of europium is central. Europium chelates are widely used as fluorescent labels in time-resolved fluoroimmunoassays (TR-FIA) due to their long fluorescence lifetimes and large Stokes shifts, which significantly reduce background interference and enhance assay sensitivity. Stable isotopes can be used in drug development to assess pharmacology, determine pharmacokinetic profiles, and evaluate drug delivery parameters[4][5]. There is also research into the potential of europium compounds as anticancer drugs due to their interaction with DNA[6][7].

Experimental Protocol: Time-Resolved Fluoroimmunoassay (TR-FIA) with a Europium Chelate

This section provides a generalized, yet detailed, protocol for a competitive TR-FIA, a common format for detecting small molecules in a sample. This example assumes the use of a microplate-based assay.

Objective: To quantify the concentration of an analyte in a sample using a competitive TR-FIA with a europium-labeled tracer.

Materials and Reagents:

  • High-purity this compound is not directly used in the assay but is the source material for the europium used in the chelate synthesis.

  • Europium Chelate Labeling Reagent: e.g., N1-(p-isothiocyanatobenzyl)-diethylenetriamine-N1,N2,N3,N3-tetraacetic acid (DTTA) or similar, activated for conjugation to the tracer.

  • Tracer: The analyte of interest conjugated to a carrier protein (e.g., BSA) and labeled with the europium chelate.

  • Antibody: A specific monoclonal or polyclonal antibody against the analyte.

  • Coating Antigen: The analyte conjugated to a different carrier protein (e.g., ovalbumin) for coating the microplate wells.

  • Microplates: 96-well, high-binding capacity, black or white opaque plates.

  • Assay Buffer: e.g., Tris-buffered saline (TBS) with 0.1% BSA and 0.05% Tween-20, pH 7.8.

  • Washing Buffer: e.g., TBS with 0.05% Tween-20.

  • Enhancement Solution: A solution that dissociates the europium ion from the chelate and forms a new, highly fluorescent micellar complex (commercially available, e.g., DELFIA® Enhancement Solution).

  • Time-Resolved Fluorometer: A plate reader capable of pulsed excitation and delayed detection.

Methodology:

  • Microplate Coating:

    • Dilute the coating antigen to a predetermined optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of the microplate.

    • Incubate overnight at 4°C or for 2-4 hours at room temperature.

    • Wash the plate three times with 300 µL/well of Washing Buffer.

    • Block the remaining protein-binding sites by adding 200 µL/well of a blocking buffer (e.g., 1% BSA in TBS) and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Washing Buffer.

  • Immunoassay:

    • Prepare a standard curve by serially diluting the analyte in Assay Buffer.

    • Add 50 µL of the standards, controls, or unknown samples to the appropriate wells.

    • Add 50 µL of the europium-labeled tracer, diluted to its optimal concentration in Assay Buffer, to all wells.

    • Add 50 µL of the specific antibody, diluted to its optimal concentration in Assay Buffer, to all wells.

    • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate six times with 300 µL/well of Washing Buffer to remove unbound reagents.

  • Fluorescence Enhancement and Measurement:

    • Add 200 µL of Enhancement Solution to each well.

    • Incubate for 5-10 minutes at room temperature with gentle shaking to allow for the development of the fluorescent signal.

    • Measure the time-resolved fluorescence using a suitable plate reader. Typical settings for europium are an excitation wavelength of 340 nm and an emission wavelength of 615 nm, with a delay time of 400 µs and a measurement time of 400 µs.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the analyte for the standards.

    • Use a suitable regression model (e.g., four-parameter logistic fit) to generate a standard curve.

    • Determine the concentration of the analyte in the unknown samples by interpolating their fluorescence values from the standard curve.

Visualizations

Sourcing and Application Workflow for High-Purity this compound

G Figure 1: Sourcing and Application Workflow for High-Purity ¹⁵¹Eu cluster_sourcing Sourcing cluster_application Research Application Identify Requirement Identify Requirement Select Supplier Select Supplier Identify Requirement->Select Supplier Purity, Form Request Quote Request Quote Select Supplier->Request Quote Quantity Procurement Procurement Request Quote->Procurement Price, Lead Time Material Characterization Material Characterization Procurement->Material Characterization Receive & Verify Experimental Design Experimental Design Material Characterization->Experimental Design Assay Development Assay Development Experimental Design->Assay Development Data Analysis Data Analysis Assay Development->Data Analysis Publication Publication Data Analysis->Publication

Caption: A logical workflow for sourcing and utilizing high-purity ¹⁵¹Eu in a research setting.

Principle of a Competitive Time-Resolved Fluoroimmunoassay (TR-FIA)

G Figure 2: Principle of a Competitive TR-FIA with Europium Label cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Low_Analyte Sample with Low Analyte Antibody_1 Specific Antibody Low_Analyte->Antibody_1 Eu_Tracer_1 Eu-Labeled Tracer Eu_Tracer_1->Antibody_1 Bound_Complex_1 High Signal: Eu-Tracer binds to immobilized Antibody Antibody_1->Bound_Complex_1 Measurement Time-Resolved Fluorescence Measurement Bound_Complex_1->Measurement High_Analyte Sample with High Analyte Antibody_2 Specific Antibody High_Analyte->Antibody_2 Eu_Tracer_2 Eu-Labeled Tracer Eu_Tracer_2->Antibody_2 Bound_Complex_2 Low Signal: Analyte competes with Eu-Tracer for Antibody binding Antibody_2->Bound_Complex_2 Bound_Complex_2->Measurement

Caption: The competitive binding principle in a TR-FIA, resulting in an inverse signal-to-analyte concentration relationship.

References

Methodological & Application

Application Notes and Protocols for Europium-151 Mössbauer Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Europium-151 Mössbauer Spectroscopy

This compound (¹⁵¹Eu) Mössbauer spectroscopy is a powerful analytical technique for investigating the local chemical and magnetic environment of europium atoms in solid-state materials. This method is based on the recoilless resonant absorption and emission of gamma rays by ¹⁵¹Eu nuclei. The resulting spectrum provides valuable information on the oxidation state (Eu²⁺ vs. Eu³⁺), coordination geometry, and magnetic properties of europium-containing compounds.[1][2] Its high sensitivity to the local environment makes it an indispensable tool in materials science, chemistry, and potentially in the characterization of europium-based therapeutic or diagnostic agents.[1][3]

The key parameters obtained from a ¹⁵¹Eu Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine field (B_hf). The isomer shift is particularly useful for distinguishing between the divalent (Eu²⁺) and trivalent (Eu³⁺) states of europium due to their distinct electron configurations.[1]

Key Applications

Materials Science: ¹⁵¹Eu Mössbauer spectroscopy is extensively used to characterize luminescent materials, where the valence state of europium dictates the emission properties.[1] It is also crucial in studying magnetic materials, including perovskites and intermetallic compounds, by providing insights into magnetic ordering and hyperfine interactions.[4]

Bioinorganic Chemistry: The technique can be applied to study bioinorganic complexes of europium, providing information about the bonding nature between the europium ion and biological ligands.[5] While direct applications in drug development are still emerging, the ability to probe the local environment of europium is valuable for characterizing potential therapeutic or imaging agents containing this element.

Geology: In geological samples, this technique aids in identifying the composition and oxidation state of europium in minerals.

Experimental Protocol: ¹⁵¹Eu Mössbauer Spectroscopy

This protocol outlines the necessary steps for acquiring high-quality ¹⁵¹Eu Mössbauer spectra.

Sample Preparation

Proper sample preparation is critical for obtaining meaningful Mössbauer spectra. The ideal sample is a homogeneous powder.

  • Sample Quantity: The optimal amount of sample depends on the concentration of europium. A general guideline is to use a sample thickness that results in an effective absorber thickness (t_a) of approximately 1. This typically corresponds to a few tens of milligrams of the europium-containing compound per square centimeter.

  • Sample Grinding: The sample should be finely ground to a uniform powder to ensure random orientation of the crystallites and avoid texture effects.

  • Sample Holder: The powdered sample is uniformly distributed and sealed in a sample holder. The holder should be made of a material that is transparent to the 21.54 keV gamma rays of ¹⁵¹Eu, such as a plastic or beryllium disk.

  • For Air-Sensitive Samples: Samples that are sensitive to air or moisture should be prepared and sealed in an inert atmosphere (e.g., a glovebox).

Spectrometer Setup and Calibration
  • Gamma-Ray Source: The standard source for ¹⁵¹Eu Mössbauer spectroscopy is ¹⁵¹SmF₃ or ¹⁵¹Sm₂O₃, which decays to the excited state of ¹⁵¹Eu.[6][7] The source is typically kept at the same temperature as the absorber to maximize the recoilless fraction.

  • Velocity Transducer: The source is mounted on a velocity transducer that moves it relative to the sample, modulating the energy of the gamma rays via the Doppler effect. The velocity range should be sufficient to cover the expected isomer shifts and hyperfine splittings. For ¹⁵¹Eu, a typical velocity range is ±20 mm/s.

  • Detector: A proportional counter or a scintillation detector is used to detect the gamma rays transmitted through the sample.

  • Calibration: The velocity scale of the spectrometer must be calibrated. This is typically done using a standard reference material. For ¹⁵¹Eu Mössbauer spectroscopy, EuF₃ or Eu₂O₃ are commonly used as reference materials for an isomer shift of 0.00 mm/s.[7][8] The calibration should be performed regularly to ensure accuracy.

Data Acquisition
  • Transmission Geometry: The most common experimental setup is transmission geometry, where the detector is placed behind the sample, measuring the intensity of the transmitted gamma rays.

  • Temperature Control: Measurements can be performed at various temperatures, from cryogenic temperatures (e.g., liquid helium) to elevated temperatures, using a cryostat or a furnace. Low-temperature measurements are often necessary to observe magnetic ordering or to increase the recoilless fraction.

  • Data Collection Time: The time required to obtain a spectrum with a good signal-to-noise ratio can range from several hours to a few days, depending on the europium concentration in the sample and the strength of the source.

Data Analysis
  • Spectrum Fitting: The acquired Mössbauer spectrum is analyzed by fitting it with Lorentzian line shapes. Specialized software is used to perform these fits and extract the hyperfine parameters.

  • Parameter Extraction: The fitting procedure yields the isomer shift (δ), quadrupole splitting (ΔEQ), magnetic hyperfine field (B_hf), and the relative areas of different spectral components. These parameters provide detailed information about the chemical and physical state of the europium atoms in the sample.

Data Presentation

The following tables summarize typical ¹⁵¹Eu Mössbauer hyperfine parameters for different europium valence states and in various compounds. Isomer shifts are reported relative to EuF₃ at room temperature.

Table 1: Typical Hyperfine Parameters for Eu²⁺ and Eu³⁺

Valence StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Magnetic Hyperfine Field (B_hf) (T)
Eu²⁺ (4f⁷)-8 to -15Small (often unresolved)20 - 35 (in magnetically ordered materials)
Eu³⁺ (4f⁶)0 to +4Variable0 (non-magnetic ground state)

Table 2: ¹⁵¹Eu Mössbauer Parameters for Selected Compounds at Room Temperature

CompoundValence StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)
EuF₃Eu³⁺0.00-
Eu₂O₃Eu³⁺+1.05-
EuSEu²⁺-11.80
EuSO₄Eu²⁺-13.9-
EuCl₂Eu²⁺-13.5-
Eu(acac)₃Eu³⁺+0.451.30

Note: Values can vary slightly depending on the specific crystal structure and experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for a ¹⁵¹Eu Mössbauer spectroscopy experiment.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition & Analysis Sample Europium-Containing Material Grinding Grind to Fine Powder Sample->Grinding Holder Mount in Sample Holder Grinding->Holder Absorber Sample (Absorber) Holder->Absorber Source ¹⁵¹Sm Gamma-Ray Source Transducer Velocity Transducer Source->Transducer Detector Gamma-Ray Detector Absorber->Detector Acquisition Acquire Spectrum (Counts vs. Velocity) Detector->Acquisition Analysis Fit Spectrum & Extract Parameters Acquisition->Analysis Interpretation Interpret Data (δ, ΔEQ, B_hf) Analysis->Interpretation

References

Application Notes and Protocols for the Synthesis and Use of Europium-151 Labeled Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Europium-151 (¹⁵¹Eu) labeled compounds and their application in bioassays, with a focus on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology. Detailed protocols, quantitative data, and visual diagrams are included to facilitate the implementation of these powerful tools in research and drug development.

Introduction to this compound in Bioassays

This compound, a stable isotope of europium, is a lanthanide metal widely utilized in the development of fluorescent probes for biological assays. Its unique photophysical properties, including a long fluorescence lifetime (microseconds) and a large Stokes shift (a significant difference between the excitation and emission wavelengths), make it an ideal donor fluorophore in TR-FRET assays. These characteristics allow for time-gated detection, which significantly reduces background fluorescence from biological samples and short-lived fluorophores, thereby enhancing assay sensitivity and signal-to-noise ratios.[1]

In a typical TR-FRET assay, a biomolecule of interest is labeled with a ¹⁵¹Eu chelate (the donor), and its interacting partner is labeled with a suitable acceptor fluorophore (e.g., Cy5, allophycocyanin). When the two biomolecules interact, they bring the donor and acceptor into close proximity (typically <10 nm), allowing for resonance energy transfer from the excited ¹⁵¹Eu chelate to the acceptor. This energy transfer results in a specific, long-lived emission from the acceptor, which is measured after a time delay to eliminate background noise. This "mix-and-read" homogeneous assay format is highly amenable to high-throughput screening (HTS).[2][3]

Synthesis of a Functionalized this compound Chelate

The synthesis of a stable, functionalized ¹⁵¹Eu chelate is the first critical step in developing a TR-FRET assay. A common strategy involves the synthesis of a bifunctional chelating agent, such as a derivative of diethylenetriaminepentaacetic acid (DTPA), which can be activated for conjugation to biomolecules.

Protocol 1: Synthesis of an NHS-activated ¹⁵¹Eu-DTPA Chelate

This protocol describes the synthesis of a ¹⁵¹Eu-DTPA chelate functionalized with an N-hydroxysuccinimide (NHS) ester for labeling primary amine groups on biomolecules.

Materials:

  • Diethylenetriaminepentaacetic dianhydride (cDTPAA)

  • This compound chloride (¹⁵¹EuCl₃)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • 0.1 M HCl

  • Deionized water

Procedure:

  • Synthesis of DTPA-monoamide: Dissolve cDTPAA in anhydrous DMF. Add a 1.2-fold molar excess of a diamine linker (e.g., ethylenediamine) dropwise while stirring at room temperature. The reaction introduces a primary amine for further functionalization.

  • Purification: Precipitate the product by adding diethyl ether. Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials. Dry the product under vacuum.

  • Chelation with ¹⁵¹Eu: Dissolve the purified DTPA-monoamide in deionized water and adjust the pH to 6.0 with 0.1 M NaOH. Add an equimolar amount of ¹⁵¹EuCl₃ solution and stir at 37°C for 2 hours, maintaining the pH at 6.0.

  • Purification of ¹⁵¹Eu-DTPA-amine: Purify the ¹⁵¹Eu-DTPA-amine complex using a reverse-phase C18 column to remove unchelated ¹⁵¹Eu³⁺.

  • Activation with NHS ester: Dissolve the purified ¹⁵¹Eu-DTPA-amine in anhydrous DMF. Add a 1.5-fold molar excess of succinic anhydride and a 2-fold molar excess of TEA. Stir for 4 hours at room temperature. This reaction adds a carboxylic acid group.

  • To the solution from the previous step, add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of DCC or EDC. Stir the reaction mixture at room temperature overnight.

  • Final Purification: Remove the dicyclohexylurea precipitate by filtration (if using DCC). The final NHS-activated ¹⁵¹Eu-DTPA can be used immediately for labeling or stored under anhydrous conditions at -20°C.

Quantitative Data for Synthesis:

StepParameterTypical Value
Chelation Chelation Efficiency> 95%
Activation NHS Ester Formation Yield70-80%
Overall Yield Based on starting cDTPAA50-60%

Labeling of Biomolecules with ¹⁵¹Eu-Chelates

The functionalized ¹⁵¹Eu-chelate can be covalently attached to various biomolecules, including proteins, antibodies, and peptides, through their reactive functional groups.

Protocol 2: Labeling of an Antibody with NHS-activated ¹⁵¹Eu-DTPA

This protocol details the labeling of a monoclonal antibody with the synthesized NHS-activated ¹⁵¹Eu-DTPA.

Materials:

  • Monoclonal antibody (in a buffer free of primary amines, e.g., PBS)

  • NHS-activated ¹⁵¹Eu-DTPA (from Protocol 1)

  • Anhydrous DMSO

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dialyze the antibody against the labeling buffer to remove any interfering substances. Adjust the antibody concentration to 2-5 mg/mL.

  • Labeling Reaction: Dissolve the NHS-activated ¹⁵¹Eu-DTPA in anhydrous DMSO to a concentration of 10 mg/mL. Add a 10- to 20-fold molar excess of the activated chelate to the antibody solution. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Separate the ¹⁵¹Eu-labeled antibody from the unreacted chelate and by-products using a pre-equilibrated SEC column. Elute with a suitable storage buffer (e.g., PBS with 0.05% sodium azide).[4]

  • Characterization: Determine the degree of labeling (DOL), which is the average number of ¹⁵¹Eu chelates per antibody molecule. This can be quantified by measuring the protein concentration (e.g., via absorbance at 280 nm) and the europium concentration using inductively coupled plasma mass spectrometry (ICP-MS).[5]

Quantitative Data for Antibody Labeling:

ParameterMethodTypical Value
Degree of Labeling (DOL) ICP-MS4-8 Eu/antibody
Recovery of Labeled Antibody SEC> 85%
Labeling Efficiency Based on initial chelate added15-25%

Application in a TR-FRET Bioassay: GPCR-β-Arrestin Interaction

A common application of ¹⁵¹Eu-labeled compounds is in studying G protein-coupled receptor (GPCR) signaling, particularly the recruitment of β-arrestin to an activated receptor.[6][7][8]

Signaling Pathway: GPCR-β-Arrestin Recruitment

Upon agonist binding, a GPCR undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin, which upon recruitment, desensitizes G protein signaling and can initiate its own signaling cascades.[9]

GPCR_Arrestin_Recruitment Agonist Agonist GPCR GPCR Agonist->GPCR binds GRK GRK GPCR->GRK activates GPCR_P Phosphorylated GPCR GRK->GPCR_P phosphorylates ATP ATP ADP ADP ATP:n->ADP:n Beta_Arrestin β-Arrestin GPCR_P->Beta_Arrestin recruits Complex GPCR-β-Arrestin Complex GPCR_P->Complex Beta_Arrestin->Complex Downstream Downstream Signaling (e.g., MAPK pathway) Complex->Downstream initiates TR_FRET_Workflow cluster_prep Assay Preparation cluster_run Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis P1 Dispense test compounds and controls into plate P2 Add cell suspension (co-expressing tagged GPCR and acceptor-β-arrestin) P1->P2 P3 Add ¹⁵¹Eu-anti-FLAG antibody (donor) P2->P3 P4 Add GPCR agonist P3->P4 R1 Incubate at room temperature (e.g., 1-2 hours) P4->R1 D1 Read plate on TR-FRET reader (Ex: 320-340 nm, Em: 615 nm & 665 nm) R1->D1 A1 Calculate TR-FRET ratio (665 nm / 615 nm) D1->A1 A2 Determine % inhibition and IC₅₀ values A1->A2

References

Application Notes and Protocols for Europium-151 in Time-Resolved Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Europium-151 in Time-Resolved Fluorescence Microscopy (TRFM)

Time-Resolved Fluorescence Microscopy (TRFM) is a powerful imaging technique that differentiates fluorescence signals based on their decay times. This methodology is particularly advantageous in biological imaging, where autofluorescence from cells and tissues can obscure the signal from traditional fluorophores. Lanthanide chelates, such as those containing this compound, are exceptionally well-suited for TRFM due to their unique photophysical properties.

This compound (¹⁵¹Eu) is a stable isotope of europium.[1] When chelated, it exhibits a long fluorescence lifetime, typically in the microsecond (µs) to millisecond (ms) range, which is orders of magnitude longer than the nanosecond (ns) lifetimes of background autofluorescence and conventional fluorophores.[2] This significant difference in fluorescence decay allows for temporal gating of the detection, effectively eliminating background noise and enhancing the signal-to-noise ratio.

Another key advantage of this compound chelates is their large Stokes shift, which is the difference between the maximum excitation and emission wavelengths.[2] Typically excited in the ultraviolet (UV) range (around 330-340 nm), they emit in the red part of the spectrum (around 610-620 nm).[2] This large separation minimizes spectral overlap and further contributes to a clean signal. These properties make this compound an ideal probe for a variety of sensitive bioanalytical assays, including immunoassays, in situ hybridization, and high-throughput screening in drug development.[3][4][5]

Data Presentation: Photophysical Properties of this compound Chelates

The following table summarizes the key photophysical properties of typical this compound chelates used in TRFM. These values can vary slightly depending on the specific chelate structure and the local microenvironment.

PropertyTypical ValueReference
Excitation Wavelength (λex)~330 - 340 nm[2]
Emission Wavelength (λem)~610 - 620 nm[2]
Stokes Shift>200 nm[6]
Fluorescence Lifetime (τ)100 µs - 2 ms[7][8]
Quantum YieldVaries with chelate[9]

Experimental Protocols

Protocol 1: Conjugation of this compound Chelate to Antibodies

This protocol provides a general procedure for labeling antibodies with an isothiocyanate-reactive this compound chelate.

Materials:

  • Antibody solution (2-10 mg/mL in a suitable buffer)

  • This compound chelate with an isothiocyanate reactive group

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 9.0)

  • Solvent for Europium chelate (e.g., DMSO or DMF)

  • Spin column (for purification)

  • Elution buffer (e.g., PBS)

Procedure:

  • Prepare the Antibody Solution:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL in Reaction Buffer.

  • Prepare the Europium Chelate Solution:

    • Dissolve the isothiocyanate-activated this compound chelate in a minimal amount of a suitable solvent to create a stock solution.

  • Conjugation Reaction:

    • Add the Europium chelate solution to the antibody solution. The molar ratio of chelate to antibody will need to be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

  • Purification of the Conjugate:

    • Prepare a spin column according to the manufacturer's instructions.

    • Apply the reaction mixture to the spin column.

    • Centrifuge to separate the labeled antibody from the unconjugated chelate.

    • Collect the eluate containing the this compound labeled antibody.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the Europium chelate at its absorbance maximum (around 325 nm).

Protocol 2: Labeling of Streptavidin with this compound Chelate Nanoparticles

This protocol describes the use of a commercial kit for labeling streptavidin with this compound chelate nanoparticles.

Materials:

  • This compound Nanoparticle Conjugation Kit (containing lyophilized nanoparticles, reaction buffer, quencher, and resuspension buffer)

  • Streptavidin solution

  • Microcentrifuge

Procedure:

  • Reagent Preparation:

    • Allow all kit components to warm to room temperature.

    • Prepare the streptavidin solution in the provided reaction buffer at the recommended concentration.

  • Conjugation:

    • Add the streptavidin solution to the vial containing the lyophilized this compound nanoparticles.

    • Gently pipette up and down to resuspend the particles.

    • Incubate at room temperature for the time specified in the kit protocol (typically 15-30 minutes).

  • Quenching:

    • Add the quencher solution to the reaction vial to stop the conjugation.

    • Mix by inverting the tube.

  • Washing and Resuspension:

    • Centrifuge the vial to pellet the labeled streptavidin-nanoparticle conjugate.

    • Carefully remove the supernatant.

    • Resuspend the pellet in the provided resuspension buffer.

  • Storage:

    • Store the conjugate as recommended by the manufacturer, typically at 4°C and protected from light.

Applications in Drug Development

This compound TRFM is a valuable tool in drug discovery for developing robust and sensitive assays for high-throughput screening (HTS). Key applications include the study of G-protein coupled receptor (GPCR) signaling and kinase activity.

GPCR Signaling Assays

TRFM can be used to monitor the activation of GPCRs by measuring the accumulation of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP1).[7][10][11] In a competitive immunoassay format, a this compound labeled antibody is used to detect the analyte of interest.

GPCR_Signaling_Assay cluster_LigandBinding Ligand Binding & Receptor Activation cluster_SecondMessenger Second Messenger Production cluster_Detection TRFM Detection Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Detection_Complex Fluorescent Complex Second_Messenger->Detection_Complex Eu_Antibody Eu-labeled Antibody Eu_Antibody->Detection_Complex Binds TRF_Signal Time-Resolved Fluorescence Signal Detection_Complex->TRF_Signal Generates

Caption: GPCR Signaling Assay Workflow using this compound TRFM.

Kinase Activity Assays

Kinase activity can be assayed by detecting the phosphorylation of a substrate. In one common format, a biotinylated peptide substrate is phosphorylated by the kinase. A this compound labeled anti-phospho-antibody and a streptavidin-linked acceptor fluorophore are then used to detect the phosphorylated product via Förster Resonance Energy Transfer (FRET).

Kinase_Assay_Workflow cluster_Reaction Kinase Reaction cluster_Detection TR-FRET Detection Kinase Kinase Phosphorylated_Product Phosphorylated Product Kinase->Phosphorylated_Product Phosphorylates Biotinylated_Substrate Biotinylated Substrate Biotinylated_Substrate->Phosphorylated_Product ATP ATP ATP->Kinase Detection_Complex TR-FRET Complex Phosphorylated_Product->Detection_Complex Eu_Anti_Phospho_Ab Eu-labeled Anti-Phospho-Ab Eu_Anti_Phospho_Ab->Detection_Complex SA_Acceptor Streptavidin-Acceptor SA_Acceptor->Detection_Complex FRET_Signal Time-Resolved FRET Signal Detection_Complex->FRET_Signal Generates TRFM_Workflow Sample_Preparation Sample Preparation (e.g., cell culture, tissue sectioning) Labeling Labeling with Eu-151 Chelate (e.g., antibody, streptavidin) Sample_Preparation->Labeling Washing Washing Steps (to remove unbound probe) Labeling->Washing Microscopy_Setup Microscope Setup (pulsed laser, gated detector) Washing->Microscopy_Setup Image_Acquisition Image Acquisition (time-gated detection) Microscopy_Setup->Image_Acquisition Data_Analysis Data Analysis (lifetime analysis, image processing) Image_Acquisition->Data_Analysis Results Results (localization, quantification) Data_Analysis->Results

References

Europium-151 as a Tracer in Geological and Environmental Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium-151 (¹⁵¹Eu) is a stable isotope of the rare earth element europium. Its unique nuclear and chemical properties make it an excellent non-radioactive tracer for a variety of applications in geological and environmental sciences. The use of stable isotopes like ¹⁵¹Eu offers a significant advantage over radioactive tracers by eliminating radiological hazards and disposal concerns, thus allowing for safer and more flexible experimental designs in sensitive ecosystems.

This document provides detailed application notes and protocols for the use of ¹⁵¹Eu as a tracer in hydrogeology, sediment transport studies, and pollution source tracking. The methodologies described are based on established analytical techniques, primarily Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Neutron Activation Analysis (NAA).

Core Principles

The fundamental principle behind using ¹⁵¹Eu as a tracer is the introduction of a known quantity of an enriched ¹⁵¹Eu solution or ¹⁵¹Eu-labeled particles into a system of interest. By measuring the change in the isotopic ratio of ¹⁵¹Eu to another stable europium isotope (¹⁵³Eu) or the concentration of ¹⁵¹Eu at various points and times, researchers can track the movement, dispersion, and fate of the substance to which the tracer was applied.

Applications

Groundwater Tracing

Enriched ¹⁵¹Eu can be used to determine groundwater flow paths, velocity, and residence times. This information is crucial for water resource management, understanding contaminant transport, and assessing the connectivity of aquifers.

Workflow for Groundwater Tracing with ¹⁵¹Eu:

cluster_0 Tracer Injection cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Data Interpretation A Prepare ¹⁵¹Eu Tracer Solution B Inject into Well/Borehole A->B C Collect Water Samples from Monitoring Wells B->C D Filter and Acidify Samples C->D E Analyze by ICP-MS D->E F Determine ¹⁵¹Eu Concentration and Isotopic Ratios E->F G Calculate Flow Velocity and Dispersion F->G cluster_0 Tracer Preparation cluster_1 Tracer Introduction cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Interpretation A Label Sediment with Enriched ¹⁵¹Eu Solution B Introduce Labeled Sediment at a Specific Location A->B C Collect Sediment Samples Downstream B->C D Dry and Sieve Samples C->D E Analyze by NAA or ICP-MS D->E F Map ¹⁵¹Eu Distribution E->F G Determine Sediment Transport Pathways F->G cluster_0 Source Characterization cluster_1 Environmental Sampling cluster_2 Isotopic Analysis cluster_3 Source Apportionment A Analyze Potential Pollution Sources for ¹⁵¹Eu Signature D Compare Environmental Signatures to Source Signatures A->D B Collect Water/Sediment Samples from the Impacted Area C Measure ¹⁵¹Eu/¹⁵³Eu Ratios and Concentrations by MC-ICP-MS B->C C->D E Quantify Contribution of Each Source to Pollution D->E

Application Notes and Protocols for Europium-151 Based Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassays utilizing Europium-151 as a donor fluorophore offer a robust and sensitive platform for quantifying biomolecular interactions. This technology combines the low background advantages of time-resolved fluorescence (TRF) with the homogeneous format of FRET, making it particularly suitable for high-throughput screening and drug discovery.[1][2][3] The long fluorescence lifetime of lanthanide chelates, such as Europium, allows for a time-gated detection approach that effectively minimizes interference from short-lived background fluorescence, thereby enhancing assay sensitivity and data quality.[1][4][5]

These application notes provide a comprehensive guide to the principles, development, and execution of this compound based immunoassays. Detailed protocols for antibody labeling and a general TR-FRET immunoassay procedure are provided to assist researchers in implementing this powerful technique.

Principle of TR-FRET Immunoassay

A TR-FRET immunoassay is based on the energy transfer between a donor and an acceptor fluorophore when they are in close proximity (typically 1-10 nm).[6] In this system, an antibody or other biomolecule is labeled with a this compound chelate (the donor), and a second interacting molecule is labeled with a suitable acceptor fluorophore (e.g., allophycocyanin (APC) or other compatible dyes).

When the donor and acceptor are brought together by a binding event (e.g., an antibody-antigen interaction), excitation of the Europium chelate by a light source (e.g., a flash lamp or laser at ~320-340 nm) results in non-radiative energy transfer to the acceptor.[7] The acceptor then emits light at its characteristic wavelength.[2] The time-resolved detection of the acceptor's emission, after a delay to allow for the decay of background fluorescence, provides a highly sensitive and specific measurement of the binding event.[8] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[6]

Key Advantages of this compound Based TR-FRET

  • High Sensitivity: Time-resolved detection significantly reduces background noise, leading to an improved signal-to-noise ratio.[1][8]

  • Homogeneous Format: The "no-wash" format simplifies the assay workflow, making it amenable to automation and high-throughput screening.[2]

  • Reduced Interference: The long-lived fluorescence of Europium minimizes interference from fluorescent compounds in the sample matrix.[1]

  • Robustness and Reproducibility: The ratiometric detection of donor and acceptor emissions can correct for variations in liquid handling and reagent concentrations.

Data Presentation

Table 1: Typical Performance Characteristics of a this compound Based TR-FRET Immunoassay

ParameterTypical ValueDescription
Excitation Wavelength 320 - 340 nmThe optimal wavelength range for exciting the Europium chelate.[7]
Donor Emission ~615-620 nmThe characteristic emission wavelength of the this compound chelate.[3][7][9]
Acceptor Emission ~665 nmA common emission wavelength for acceptor fluorophores like APC.[3][7][9]
Fluorescence Lifetime MillisecondsThe long decay time of Europium allows for time-gated detection.[1]
Assay Window (S/B) >10A high signal-to-background ratio is typically achievable.
Limit of Detection (LOD) fM to pM rangeDependent on the affinity of the antibodies and specific assay conditions.[10]
Z'-factor ≥ 0.5A measure of assay quality and suitability for high-throughput screening.

Experimental Protocols

Protocol 1: Labeling Antibodies with this compound Chelates

This protocol describes a general method for covalently labeling antibodies with a this compound chelate. Commercially available labeling kits offer a more streamlined process and are recommended for ease of use.[11]

Materials:

  • Antibody to be labeled (at 1 mg/mL in a suitable buffer, see below)

  • Europium chelate with a reactive group (e.g., N-hydroxysuccinimide ester for reaction with primary amines)

  • Reaction Buffer: 10-50 mM MES, HEPES, or MOPS, pH 6-7[11]

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

  • Storage Buffer: PBS with 0.1% BSA and 0.05% sodium azide

Procedure:

  • Antibody Preparation: Dialyze the antibody against the Reaction Buffer to remove any interfering substances like Tris or glycine. Adjust the antibody concentration to 1 mg/mL.

  • Chelate Preparation: Dissolve the Europium chelate in an anhydrous organic solvent (e.g., DMSO) immediately before use.

  • Conjugation Reaction: Add a molar excess of the dissolved chelate to the antibody solution. The optimal molar ratio of chelate to antibody should be determined empirically but a starting point of 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching: Add Quenching Buffer to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted chelate using a size-exclusion chromatography column or by dialysis against the Storage Buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the antibody at 280 nm and the Europium chelate at its specific absorbance maximum.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but avoid repeated freeze-thaw cycles.

Protocol 2: General this compound TR-FRET Immunoassay (Sandwich Format)

This protocol outlines a typical sandwich immunoassay for the detection of a target analyte. Optimization of antibody concentrations, incubation times, and buffer components is crucial for achieving optimal assay performance.

Materials:

  • This compound labeled detection antibody

  • Acceptor fluorophore-labeled capture antibody

  • Target analyte (for standard curve) and unknown samples

  • Assay Buffer: e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20, and 0.1% BSA[12]

  • 384-well, low-volume, white microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Dilute the labeled antibodies, standards, and samples to their final concentrations in Assay Buffer.

  • Assay Plate Setup: Add the assay components to the wells of the microplate in the following order:

    • Assay Buffer

    • Standard or sample

    • Acceptor-labeled capture antibody

    • This compound labeled detection antibody

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light. Incubation time should be optimized for the specific antibody-antigen pair.

  • Signal Detection: Measure the time-resolved fluorescence using a microplate reader equipped for TR-FRET. Set the reader with the appropriate excitation and emission wavelengths, and a time delay before measurement.

    • Excitation: ~340 nm

    • Emission 1 (Europium): ~620 nm

    • Emission 2 (Acceptor): ~665 nm

    • Delay Time: e.g., 50-100 µs

    • Integration Time: e.g., 100-400 µs

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Generate a standard curve by plotting the TR-FRET ratio against the concentration of the standards.

    • Determine the concentration of the unknown samples by interpolating their TR-FRET ratios from the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Eu_Ab Europium-labeled Detection Antibody Dispense Dispense Reagents into Microplate Eu_Ab->Dispense Acc_Ab Acceptor-labeled Capture Antibody Acc_Ab->Dispense Sample Standard or Sample Sample->Dispense Incubate Incubate at RT Dispense->Incubate Read Read Plate (TR-FRET Reader) Incubate->Read Analyze Calculate Ratio and Determine Concentration Read->Analyze

Caption: Experimental workflow for a this compound based TR-FRET sandwich immunoassay.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 (Phosphorylated) Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription

Caption: Generic signaling pathway illustrating a potential application for immunoassay quantification.

References

Application Notes and Protocols for Europium-151 Mössbauer Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the acquisition and analysis of Europium-151 (¹⁵¹Eu) Mössbauer spectroscopy data. The protocols outlined below are particularly relevant for the characterization of europium-containing materials, such as nanoparticles and bioactive glasses, which have potential applications in drug delivery and development. The primary software utilized in this guide is MossWinn, a versatile program for Mössbauer spectrum analysis.

Introduction to ¹⁵¹Eu Mössbauer Spectroscopy

This compound Mössbauer spectroscopy is a powerful analytical technique for investigating the local chemical environment of europium atoms in solid materials. It is particularly effective in distinguishing between the two common oxidation states of europium, Eu²⁺ and Eu³⁺, due to a large difference in their isomer shifts.[1] This capability is crucial for understanding the properties and performance of europium-doped materials in various applications, including luminescent materials and potential drug delivery systems.[1][2]

The key hyperfine parameters obtained from a ¹⁵¹Eu Mössbauer spectrum are:

  • Isomer Shift (δ): Provides information about the oxidation state and covalency of the europium ion.

  • Quadrupole Splitting (ΔEQ): Indicates the symmetry of the local environment around the europium nucleus.

  • Magnetic Hyperfine Field (Bhf): Reveals the presence and nature of magnetic ordering at the europium site.

Software for Data Acquisition and Analysis: MossWinn

MossWinn is a user-friendly and powerful software for analyzing Mössbauer spectra.[3] It offers a range of features suitable for both routine analysis and in-depth research, including:

  • Built-in models for various isotopes, including ¹⁵¹Eu.

  • Advanced fitting routines, including the ability to handle complex hyperfine interactions.

  • A graphical user interface for intuitive data handling.

  • The capability to constrain fit parameters based on chemical knowledge (e.g., the expected isomer shift ranges for Eu²⁺ and Eu³⁺). [3]

Video tutorials are available to guide users through the basic and advanced functionalities of the software, including the fitting of ¹⁵¹Eu spectra.[4]

Experimental Protocol: Characterization of Europium-Doped Nanoparticles for Drug Delivery

This protocol describes the steps for acquiring and analyzing the ¹⁵¹Eu Mössbauer spectrum of a hypothetical europium-doped hydroxyapatite nanoparticle system intended for use as a drug carrier. The goal is to quantify the Eu²⁺/Eu³⁺ ratio, which can influence the drug loading and release properties.

Sample Preparation
  • Synthesize europium-doped hydroxyapatite nanoparticles using a co-precipitation method.

  • Dry the nanoparticle powder thoroughly under vacuum.

  • Prepare an absorber by uniformly distributing a known amount of the nanoparticle powder in a sample holder. The optimal thickness of the absorber will depend on the concentration of europium in the sample.

Data Acquisition

A standard Mössbauer spectrometer in transmission geometry is used for data acquisition.

Table 1: Data Acquisition Parameters

ParameterValue
Mössbauer SpectrometerConstant acceleration mode
Gamma-ray Source¹⁵¹SmF₃ (Samarium-151 in a Samarium Fluoride matrix)
DetectorProportional counter or scintillation detector
TemperatureRoom temperature (298 K)
Velocity Range-20 mm/s to +20 mm/s
Data Points1024 channels
Acquisition Time24-48 hours (or until sufficient statistics are achieved)
Data Analysis using MossWinn

The acquired Mössbauer spectrum is analyzed using MossWinn software to determine the hyperfine parameters and the relative abundance of Eu²⁺ and Eu³⁺ species.

Workflow for Data Analysis in MossWinn:

  • Load Data: Import the raw data file into MossWinn.

  • Fold Spectrum: If the data was collected in a triangular velocity waveform, fold the spectrum to improve the signal-to-noise ratio.

  • Initial Model Selection: Based on the visual inspection of the spectrum, select a model with two singlets or doublets, one for Eu²⁺ and one for Eu³⁺.

  • Set Initial Parameters:

    • Isomer Shift (δ): Set the initial guess for the Eu²⁺ component to be in the range of -15 to -10 mm/s and for the Eu³⁺ component to be around 0 to +2 mm/s.[1]

    • Linewidth (Γ): Start with a value close to the natural linewidth of ¹⁵¹Eu (~2.5 mm/s).

  • Fitting: Perform a least-squares fit of the model to the experimental data.

  • Refine Model: If the initial fit is poor, consider adding a quadrupole splitting component (for non-cubic environments) or additional components if multiple europium sites are present.

  • Extract Quantitative Data: Once a good fit is achieved, extract the isomer shift, quadrupole splitting (if any), and the relative area of the spectral components. The relative area is proportional to the relative abundance of each europium species.

Data Presentation

The quantitative results from the Mössbauer spectrum analysis should be summarized in a clear and concise table.

Table 2: Hyperfine Parameters and Relative Abundance of Europium Species in Hydroxyapatite Nanoparticles

Europium SpeciesIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Linewidth (Γ) (mm/s)Relative Area (%)
Eu²⁺-12.50.02.835
Eu³⁺0.51.23.165

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis (MossWinn) cluster_interpretation Interpretation synthesis Synthesize Eu-doped Hydroxyapatite Nanoparticles drying Dry Nanoparticle Powder synthesis->drying absorber Prepare Mössbauer Absorber drying->absorber spectrometer Mössbauer Spectrometer (Transmission Geometry) absorber->spectrometer detector Detector spectrometer->detector source ¹⁵¹SmF₃ Source source->spectrometer rawData Raw Spectral Data detector->rawData fitting Spectral Fitting (Model Selection & Refinement) rawData->fitting results Quantitative Results (δ, ΔEQ, Area %) fitting->results interpretation Determine Eu²⁺/Eu³⁺ Ratio & Assess Nanoparticle Quality results->interpretation

Caption: Experimental workflow for ¹⁵¹Eu Mössbauer spectroscopy of nanoparticles.

Data Analysis Logic

DataAnalysisLogic start Start with Raw Mössbauer Spectrum load_data Load Data into MossWinn start->load_data initial_model Select Initial Model (e.g., Two Singlets for Eu²⁺/Eu³⁺) load_data->initial_model set_params Set Initial Guesses for Isomer Shifts & Linewidths initial_model->set_params perform_fit Perform Least-Squares Fit set_params->perform_fit check_fit Is the Fit Good? perform_fit->check_fit refine_model Refine Model (Add Quadrupole Splitting, Additional Sites, etc.) check_fit->refine_model No extract_data Extract Hyperfine Parameters & Relative Areas check_fit->extract_data Yes refine_model->perform_fit end End: Quantitative Results extract_data->end

Caption: Logical workflow for analyzing ¹⁵¹Eu Mössbauer spectra using MossWinn.

Conclusion

This compound Mössbauer spectroscopy, coupled with powerful analysis software like MossWinn, provides an invaluable tool for researchers and professionals in materials science and drug development. The detailed protocols and workflows presented here offer a solid foundation for the accurate characterization of europium-containing materials, enabling a deeper understanding of their chemical properties and potential applications. The ability to precisely quantify the Eu²⁺/Eu³⁺ ratio is a key advantage of this technique, offering critical insights for the development of advanced materials.

References

Application Notes and Protocols for Europium-151 Chelate Synthesis and Time-Resolved Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Europium-151 (Eu³⁺) chelates and their application in time-resolved fluorescence (TRF) assays. TRF is a highly sensitive detection method that offers significant advantages over conventional fluorescence techniques by minimizing background interference, making it an invaluable tool in drug discovery, diagnostics, and various research applications.

Introduction to Time-Resolved Fluorescence with Europium Chelates

Time-resolved fluorescence (TRF) leverages the unique properties of lanthanide elements, such as this compound, which exhibit long fluorescence lifetimes (from microseconds to milliseconds).[1] This is in stark contrast to the short-lived background fluorescence (nanoseconds) typically found in biological samples.[2]

The principle of TRF involves exciting a Europium chelate with a pulse of light (typically around 320-340 nm).[1] The organic ligand of the chelate, acting as an "antenna," absorbs this energy and transfers it to the central Eu³⁺ ion.[1] After a brief delay to allow for the decay of background fluorescence, the long-lasting emission from the Europium ion is measured (around 610-620 nm).[2] This time-gating strategy dramatically improves the signal-to-noise ratio, leading to highly sensitive assays.[1]

Key Advantages of Europium-Based TRF:

  • High Sensitivity: The elimination of background fluorescence allows for the detection of low concentrations of target molecules.

  • Large Stokes Shift: The significant difference between the excitation and emission wavelengths minimizes spectral overlap and reduces background interference.[2]

  • Signal Stability: The fluorescence of Europium chelates is stable over time, allowing for consistent and reproducible measurements.

  • Homogeneous Assay Formats: TRF is well-suited for homogeneous assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which do not require separation or wash steps, making them ideal for high-throughput screening.[3]

Synthesis of a this compound Chelate: BCPDA

A widely used chelator for Europium is 4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCPDA). This chelator can be covalently linked to biomolecules and forms a stable, highly fluorescent complex with Eu³⁺.[4] The synthesis of BCPDA is a multi-step process.[4]

A related chelator, 4,7-bis(sulfhydrylphenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BSPDA), can be synthesized from BCPDA by reduction.[5] The following is a general protocol for the synthesis of BSPDA from BCPDA, which can then be complexed with Europium.[5]

Experimental Protocol: Synthesis of BSPDA from BCPDA

Materials:

  • 4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCPDA)

  • Hydrochloric acid (HCl)

  • Tin (Sn) particles

  • Anhydrous magnesium sulfate

  • Ethanol

  • Round-bottomed flask with magnetic stirrer

  • Water bath

  • Rotary evaporator

Procedure:

  • In a 100-mL, two-necked, round-bottomed flask equipped with a magnetic stirrer, add BCPDA (0.068 g, 1.1x10⁻⁴ mol), 50 mL of hydrochloric acid, and 0.5 g of tin particles (pre-washed with HCl).[5]

  • Heat the mixture in a water bath at 40°C for 2 hours with continuous stirring.[5]

  • After the reaction, extract the product into an organic solvent.

  • Dry the organic layer with anhydrous magnesium sulfate.[5]

  • Evaporate the solvent using a rotary evaporator to obtain a yellow solid.[5] The yield is approximately 84%.[5]

  • The resulting product, BSPDA, can be characterized by NMR, IR, and elemental analysis.[5]

Complexation with Europium (Eu³⁺):

  • Dissolve the synthesized BSPDA in a suitable solvent.

  • Add an ethanolic solution of Europium(III) chloride (EuCl₃) to the BSPDA solution. The molar ratio of BSPDA to Eu³⁺ can be varied (e.g., 1:1 or 2:1) to optimize the fluorescence properties.[5]

  • Allow the mixture to stand for 24 hours to facilitate complex formation.[5]

  • The resulting BSPDA-Eu³⁺ complex can be separated by filtration, washed with ethanol, and air-dried.[5]

Labeling of Biomolecules with Europium Chelates

Commercially available Europium chelates are often activated with functional groups like isothiocyanate (-N=C=S) or dichlorotriazine (DTA) to facilitate covalent labeling of biomolecules.[6] Isothiocyanate-activated chelates react primarily with free amine groups (e.g., lysine residues and the N-terminus) on proteins and peptides.[6][7]

Experimental Protocol: Labeling an Antibody with an Isothiocyanate-Activated Europium Chelate

Materials:

  • Antibody or protein to be labeled (in a suitable buffer, e.g., 10-50 mM MES, HEPES, or MOPS, pH 6-7)

  • Isothiocyanate-activated Europium chelate

  • Labeling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Buffer Exchange: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) or other interfering substances. If necessary, perform a buffer exchange into the labeling buffer using dialysis or a desalting column.

  • Chelate Preparation: Dissolve the isothiocyanate-activated Europium chelate in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

  • Labeling Reaction:

    • Slowly add the dissolved chelate to the antibody solution while gently stirring. A molar excess of 10-20 fold of the chelate to the antibody is a common starting point.[7] The optimal ratio should be determined empirically for each protein.[6]

    • Incubate the reaction mixture overnight at 4°C with gentle agitation, protected from light.[6][7] For less stable antibodies, a 4-hour reaction can be performed using a 3-fold higher concentration of the chelate.[6]

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any excess chelate.

  • Purification of the Labeled Antibody:

    • Remove the unreacted chelate and byproducts by size-exclusion chromatography. The labeled antibody will elute in the void volume.

    • Alternatively, purify the conjugate by extensive dialysis against a suitable storage buffer (e.g., PBS with 0.1% BSA).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL), which is the average number of Europium chelates per antibody molecule, by measuring the absorbance at the chelate's maximum absorbance wavelength and at 280 nm for the protein concentration.

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[7]

Quantitative Data of Europium Chelates

The photophysical properties of Europium chelates are critical for their performance in TRF assays. The following table summarizes key quantitative data for some common Europium chelates.

Chelate TypeExcitation Max (nm)Emission Max (nm)Fluorescence Lifetime (µs)Quantum Yield (%)
Europium Cryptate~320-340~620> 600-
BCPDA-Eu³⁺~330-340~610-620400 - 700-
Eu(ttfa)₃(TOPO)₂~360~615668 - 694~50
Eu(btfa)₃(TOPO)₂~360~615707 - 726> 60
Cs₃[Eu(dpa)₃]---29 ± 2

Data compiled from various sources.[2][4][8][9][10] Note: Quantum yield and lifetime can be highly dependent on the chelate's microenvironment.

Application Example: TR-FRET Kinase Assay

TR-FRET is a powerful technique for studying biomolecular interactions, such as enzyme kinetics, in a homogeneous format. A common application is in kinase assays for drug discovery.[3][11]

Experimental Workflow: LanthaScreen® Kinase Assay

The LanthaScreen® TR-FRET kinase assay is a well-established method for identifying and characterizing kinase inhibitors.[11] The assay involves a Europium-labeled antibody that recognizes a phosphorylated substrate.

TRFRET_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Fluorescently Labeled Substrate Substrate->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate Complex TR-FRET Complex PhosphoSubstrate->Complex Binding EuAntibody Europium-Labeled Anti-Phospho Antibody EuAntibody->Complex Excitation Excitation (340 nm) Emission Emission Complex->Emission FRET Signal (665 nm) Excitation->Complex Energy Transfer

Caption: Workflow of a TR-FRET kinase assay.

Experimental Protocol: General TR-FRET Kinase Assay

Materials:

  • Kinase of interest

  • Fluorescently labeled kinase substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)[11]

  • Europium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • EDTA solution (to stop the kinase reaction)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Kinase Reaction:

    • In a microplate well, combine the kinase, fluorescently labeled substrate, and ATP in the kinase reaction buffer.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.[11]

  • Stopping the Reaction and Detection:

    • Add a solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer to each well.[11] The EDTA stops the kinase reaction by chelating Mg²⁺.

    • Incubate for a further period (e.g., 60 minutes) at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Measurement:

    • Read the plate on a TR-FRET-compatible microplate reader.

    • Excite the Europium donor at ~340 nm.

    • Measure the emission at two wavelengths: ~620 nm (Europium donor) and ~665 nm (acceptor fluorophore).[8]

    • The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission. This ratiometric measurement corrects for well-to-well variations.

Application Example: GPCR Signaling Assay

TR-FRET is also widely used to study G-protein coupled receptor (GPCR) signaling pathways, for example, by measuring the accumulation of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP₁).[1]

Signaling Pathway: Competitive Immunoassay for cAMP

This assay measures the amount of cAMP produced by cells in response to GPCR activation. It is a competitive immunoassay where endogenous cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.

GPCRAssay cluster_cell Cellular Response cluster_assay Competitive Immunoassay Ligand Ligand GPCR GPCR (Gs-coupled) Ligand->GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP (endogenous) AC->cAMP ATP to cAMP EuAb Europium-labeled cAMP Antibody cAMP->EuAb Competition NoFRET Low FRET Signal EuAb->NoFRET High endogenous cAMP prevents binding Acceptor_cAMP Acceptor-labeled cAMP Acceptor_cAMP->EuAb Binding

Caption: GPCR signaling leads to cAMP production and a decrease in TR-FRET.

This diagram illustrates that when a ligand activates a Gs-coupled GPCR, adenylyl cyclase is stimulated, leading to an increase in intracellular cAMP.[1] In the subsequent assay, this endogenous cAMP competes with an acceptor-labeled cAMP for binding to a Europium-labeled anti-cAMP antibody.[1] A high concentration of endogenous cAMP results in less binding of the acceptor-labeled cAMP to the antibody, leading to a low TR-FRET signal. Conversely, a low level of endogenous cAMP results in a high TR-FRET signal.

References

Application Notes and Protocols for Quantitative Analysis using Europium in TRF-LIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Europium-based Time-Resolved Fluorescence-Linked Immunoassay (TRF-LIA)

Time-Resolved Fluorescence-Linked Immunoassay (TRF-LIA) is a highly sensitive quantitative immunoassay technique. The use of Europium chelates or nanoparticles as fluorescent labels is a key aspect of this technology's success. Europium-based TRF-LIA offers significant advantages over conventional fluorescence immunoassays due to the unique photophysical properties of Europium.

Key Advantages of Europium in TRF-LIA:

  • Long Fluorescence Lifetime: Europium chelates exhibit a long fluorescence decay time (microseconds), which is significantly longer than the background fluorescence from biological samples (nanoseconds). This allows for time-gated detection, where the measurement is initiated after the background fluorescence has decayed, leading to a vastly improved signal-to-noise ratio.[1]

  • Large Stokes Shift: Europium complexes have a large difference between their maximum excitation and emission wavelengths. Typically, excitation occurs in the ultraviolet range (~330-340 nm), and emission is measured in the red spectrum (~610-620 nm).[1] This large separation minimizes the interference from scattered excitation light.

  • High Quantum Yield: When incorporated into a suitable organic chelate, Europium ions can exhibit a high quantum yield, resulting in a bright fluorescent signal.

  • Signal Stability: The fluorescent signal from Europium chelates is stable over time, allowing for consistent and reproducible measurements.[2]

It is important to note that while the element used is Europium, scientific literature on TRF-LIA does not typically specify the use of the Europium-151 isotope. The fluorescent properties are primarily a function of the Europium ion's electron configuration and its coordination within the chelate, not its isotopic mass. Therefore, "Europium" in the context of TRF-LIA generally refers to the naturally occurring mixture of its stable isotopes.

Quantitative Data Presentation

The following tables summarize the performance of Europium-based TRF-LIA for the quantitative analysis of various analytes.

Table 1: Performance of Europium Nanoparticle-Based Lateral Flow Immunoassays

AnalyteSample TypeAssay FormatLimit of Detection (LOD)Linear RangeReference
4,4′-Dinitrocarbanilide (DNC)Chicken HomogenatesImmunochromatographic Strip0.07 ng/mLNot Specified[3]
T-2 ToxinRice, Maize, FeedLateral Flow0.09 ng/g (rice, maize), 0.17 ng/g (feed)0.125-200 ng/g (rice, maize), 0.25-200 ng/g (feed)
Listeria monocytogenesFood SamplesLateral Flow Immunoassay with RPA9.0 CFU/mLNot Specified[3]
Vibrio parahaemolyticusFood SamplesLateral Flow Immunoassay with RPA7.0 CFU/mLNot Specified[3]
Escherichia coli O157:H7Food SamplesLateral Flow Immunoassay with RPA4.0 CFU/mLNot Specified[3]
Human IgGNot SpecifiedLateral FlowNot SpecifiedNot Specified[4]
Antibody to Hepatitis B core antigenSerumLateral Flow0.31 IU/mL0.63–640 IU/mL[5]

Table 2: Performance of Europium Chelate-Based Microplate Immunoassays

AnalyteSample TypeAssay FormatLimit of Detection (LOD)Linear RangeReference
Rabbit IgGNot SpecifiedImmunometric Assay25 pg/mLNot Specified[6]
Prostate-Specific Antigen (PSA)Not SpecifiedSandwich Immunoassay28 ng/LNot Specified[7]
Human Chorionic Gonadotropin (hCG)Whole Blood, PlasmaDry Reagent Immunoassay0.7 IU/L (dry), 0.9 IU/L (wet)Up to 5000 IU/L[8]
Tetanus AntitoxinHuman SeraFluorometric ImmunoassayNot Specified0.01-50 IU/mL[2]
Experimental Protocols
Protocol 1: Preparation of Europium Nanoparticle-Antibody Conjugates for TRF-LIA

This protocol describes the covalent conjugation of an antibody to carboxylated Europium nanoparticles (EuNPs) using a two-step carbodiimide reaction.

Materials:

  • Carboxylated Europium Nanoparticles (EuNPs)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Monoclonal antibody (mAb) specific to the target analyte

Procedure:

  • Activation of EuNPs:

    • Resuspend 5 mg of carboxylated EuNPs in 10 mL of MES buffer (0.1 M, pH 5.5).

    • Add 2 mg of EDC and 3 mg of NHS to the EuNP suspension.

    • Incubate for 30 minutes with gentle shaking to activate the carboxyl groups.

    • Centrifuge the mixture at 14,000 rpm for 15 minutes to pellet the activated EuNPs and remove excess EDC/NHS.

    • Resuspend the pellet in 2 mL of PBS (0.01 M, pH 7.4).[9]

  • Conjugation of Antibody:

    • Add the desired amount of monoclonal antibody (e.g., 10-60 µg/mL) to the activated EuNP suspension.[9]

    • Incubate for 2 hours at room temperature with gentle shaking to allow for the formation of amide bonds between the EuNPs and the antibody.

  • Blocking:

    • Add 500 µL of 1% (w/v) BSA in PBS to the conjugation mixture to block any remaining active sites on the EuNPs.

    • Incubate for an additional hour.

  • Washing and Storage:

    • Centrifuge the conjugate solution at 10,000 x g for 15 minutes.

    • Discard the supernatant and resuspend the pellet in a suitable storage buffer (e.g., PBS with 0.1% BSA and a preservative).

    • Repeat the washing step twice.

    • After the final wash, resuspend the conjugates in the storage buffer to the desired concentration. The conjugates are now ready for use in the TRF-LIA.[4]

Protocol 2: General Procedure for a Sandwich TRF-LIA in a Microplate Format

This protocol outlines a typical workflow for a sandwich immunoassay using Europium-labeled detection antibodies.

Materials:

  • Microplate (e.g., 96-well high-binding plate)

  • Capture antibody

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample or standard solutions

  • Europium-labeled detection antibody

  • Enhancement solution (for DELFIA® assays)

  • Time-resolved fluorometer

Procedure:

  • Coating:

    • Coat the wells of a microplate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Add samples and standards to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add the Europium-labeled detection antibody to each well and incubate for 1 hour at room temperature.

  • Signal Development (for DELFIA®):

    • Wash the plate six times with wash buffer.

    • Add enhancement solution to each well. This step dissociates the Europium ions from the antibody and forms a new, highly fluorescent chelate within a micellar solution.[10]

    • Incubate for 5-15 minutes with gentle shaking.

  • Measurement:

    • Measure the time-resolved fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 615 nm) and a time delay (e.g., 400 µs) and counting time (e.g., 400 µs).[11]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

TRF_LIA_Workflow cluster_preparation Preparation Phase cluster_assay Assay Phase Eu_NP Europium Nanoparticle Conjugation Conjugation Eu_NP->Conjugation Antibody Detection Antibody Antibody->Conjugation Eu_Ab Europium-labeled Detection Antibody Conjugation->Eu_Ab Binding2 Detection Antibody Binding Eu_Ab->Binding2 Plate Microplate with Capture Antibody Binding1 Analyte Binding Plate->Binding1 Sample Sample/Analyte Sample->Binding1 Binding1->Binding2 Wash Washing Binding2->Wash Enhancement Addition of Enhancement Solution Wash->Enhancement Signal Fluorescence Measurement Enhancement->Signal

Caption: Workflow for a Europium-based sandwich TRF-LIA.

Lateral_Flow_Principle cluster_reagents Reagents SamplePad Sample Pad ConjugatePad Conjugate Pad (Eu-Ab Complex) SamplePad->ConjugatePad Analyte binds Eu-Ab TestLine Test Line (Capture Antibody) ConjugatePad->TestLine Migration ControlLine Control Line (Anti-species Antibody) TestLine->ControlLine Unbound Eu-Ab migrates AbsorptionPad Absorption Pad ControlLine->AbsorptionPad Analyte Analyte Analyte->SamplePad Eu_Ab Europium-labeled Antibody (Eu-Ab) Eu_Ab->ConjugatePad

Caption: Principle of a competitive Europium-based lateral flow immunoassay.

References

Application of Europium-151 in Neutron Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium-151 (¹⁵¹Eu) is a stable isotope of europium with a significant thermal neutron capture cross-section, making it a valuable material in the field of neutron detection. Its application is particularly prominent in scintillators, where its interaction with neutrons produces detectable light. This document provides detailed application notes and experimental protocols for the use of ¹⁵¹Eu in neutron detection, targeting researchers and professionals in scientific and drug development fields where neutron-based analysis may be relevant.

The primary mechanism of neutron detection using ¹⁵¹Eu involves the capture of a thermal neutron, which results in an excited ¹⁵²Eu nucleus. This nucleus then de-excites by emitting prompt gamma rays, which can be detected by a suitable scintillator material that is often doped with a europium compound. Alternatively, in materials like Europium-doped Lithium Iodide (LiI(Eu)), the neutron capture by ⁶Li produces charged particles that excite the europium activators, leading to scintillation.

Principle of Operation: Neutron Capture and Scintillation

The fundamental principle behind the use of ¹⁵¹Eu in neutron detection is its high probability of capturing thermal neutrons. The neutron capture reaction is as follows:

¹⁵¹Eu + n → ¹⁵²Eu* → ¹⁵²Eu + γ

The excited ¹⁵²Eu* nucleus promptly releases energy in the form of gamma rays. In a scintillator detector, these gamma rays interact with the scintillator material, producing photons of visible light. These photons are then detected by a photosensor, such as a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM), which converts the light into an electrical signal.

In the case of scintillators like LiI(Eu), the neutron detection mechanism is indirect. The ⁶Li isotope within the crystal has a large cross-section for thermal neutron capture, leading to the following reaction:

⁶Li + n → ³H + α (Q-value = 4.78 MeV)[1]

The resulting triton (³H) and alpha particle (α) deposit their energy within the scintillator, exciting the Eu³⁺ activators, which then de-excite by emitting scintillation light.

Quantitative Data Presentation

The performance of neutron detectors based on europium compounds can be characterized by several key parameters. The following tables summarize important quantitative data for ¹⁵¹Eu and related europium-doped scintillators.

Table 1: Neutron Capture Cross-Sections for ¹⁵¹Eu

ParameterValueReference
Thermal Neutron (0.0253 eV) Capture Cross-Section9051 ± 683 barns[2]
Thermal Neutron Capture Cross-Section leading to 9.27-hr isomer1.41 x 10³ barns[3]
Resonance Integral3490 ± 162 barns[2]
Maxwellian Average Capture (kT = 30 keV)3.40 ± 0.14 barns[4]

Table 2: Performance Characteristics of Europium-Doped Scintillators

Scintillator MaterialParameterValueReference
LiI(Eu)Thermal Neutron Peak (Gamma Equivalent Energy)~3.6 - 4 MeV[1][5]
LiI(Eu)Light Yield (% of NaI(Tl))~30-35%[6]
LiI(Eu)Emission Maximum470 nm[6][7]
LiI(Eu)Decay Time (γ-rays)1.4 µs[6]
Gd₂O₃:Eu³⁺Neutron Source for TestingDeuterium-Deuterium (D-D), 2.5 MeV neutrons[8]
GdBO₃:Eu³⁺Neutron Source for TestingDeuterium-Deuterium (D-D), 2.5 MeV neutrons[8]

Experimental Protocols

Protocol for Thermal Neutron Detection using a LiI(Eu) Scintillator

This protocol outlines the general procedure for setting up and performing thermal neutron detection using a Europium-doped Lithium Iodide (LiI(Eu)) scintillator.

Materials:

  • LiI(Eu) scintillation crystal, hermetically sealed.[6][7]

  • Photomultiplier Tube (PMT) or Silicon Photomultiplier (SiPM).

  • High Voltage Power Supply for the photosensor.

  • Preamplifier and Shaping Amplifier.

  • Multi-Channel Analyzer (MCA).[7]

  • Oscilloscope.

  • Neutron source (e.g., AmBe or ²⁵²Cf) with appropriate shielding and moderation (e.g., polyethylene blocks).

  • Gamma source for energy calibration (e.g., ¹³⁷Cs, ⁶⁰Co).

Procedure:

  • Detector Assembly:

    • Optically couple the LiI(Eu) crystal to the photosensor (PMT or SiPM) using optical grease to ensure efficient light transmission.

    • Wrap the crystal and photosensor assembly with a light-tight material (e.g., Teflon tape followed by black tape) to prevent ambient light from reaching the photosensor.

    • Place the assembly in a light-tight housing.

  • Electronics Setup:

    • Connect the photosensor output to the preamplifier.

    • Connect the preamplifier output to the shaping amplifier.

    • Connect the shaping amplifier output to the MCA.

    • Connect the shaping amplifier output to an oscilloscope to monitor the pulse shape.

    • Connect the photosensor to the high voltage power supply.

  • Energy Calibration:

    • Place a gamma source (e.g., ¹³⁷Cs) at a known distance from the detector.

    • Apply the recommended high voltage to the photosensor and acquire a gamma-ray spectrum using the MCA.

    • Identify the photopeak corresponding to the known gamma-ray energy of the source (e.g., 662 keV for ¹³⁷Cs).

    • Use the position of the photopeak to calibrate the MCA channels to energy (keV or MeV).

  • Neutron Measurement:

    • Place the neutron source in a moderator (e.g., polyethylene) to thermalize the fast neutrons.

    • Position the moderated neutron source at a fixed distance from the LiI(Eu) detector.

    • Acquire a pulse height spectrum with the MCA.

    • Identify the thermal neutron peak, which is expected at a gamma equivalent energy of approximately 3.6-4 MeV.[1][5]

  • Data Analysis:

    • Determine the net counts in the thermal neutron peak by subtracting the background.

    • The neutron detection efficiency can be calculated if the neutron flux at the detector position is known.

Protocol for Neutron-Gamma Discrimination using Pulse Shape Discrimination (PSD)

This protocol describes the general method for discriminating between neutron and gamma-ray events in a scintillator that exhibits different pulse shapes for different types of radiation.

Materials:

  • Organic scintillator with PSD capabilities (e.g., certain plastic or liquid scintillators).

  • Fast-response photosensor (PMT).

  • Digital Pulse Processing (DPP) unit or a fast digitizer.

  • Neutron and gamma sources.

Procedure:

  • Setup:

    • Assemble the detector and electronics as described in the previous protocol, but replace the shaping amplifier and MCA with a fast digitizer or a DPP.

  • Waveform Acquisition:

    • Expose the detector to a mixed neutron and gamma field (e.g., from an AmBe source).

    • Use the digitizer to capture the full waveform of each scintillation pulse.

  • Pulse Shape Discrimination Analysis:

    • Implement a PSD algorithm. A common method is the charge integration method:

      • Integrate the charge in two different time windows of the pulse: a short window covering the initial part of the pulse ("prompt" or "fast" component) and a long window covering the entire pulse ("total" component).

      • Calculate the ratio of the charge in the tail of the pulse (Total Charge - Prompt Charge) to the Total Charge. This is often referred to as the "tail-to-total" ratio.

    • Plot a 2D histogram of the tail-to-total ratio versus the total pulse energy (or total charge).

    • Two distinct bands should be visible: one corresponding to gamma-ray events and the other to neutron events. Neutron interactions typically produce a larger tail-to-total ratio.

  • Quantification of Discrimination:

    • To quantify the separation between the neutron and gamma populations, a Figure of Merit (FOM) can be calculated: FOM = (Separation between the peaks of the two distributions) / (FWHM_gamma + FWHM_neutron) where FWHM is the Full Width at Half Maximum of the respective distributions in the tail-to-total ratio projection.

Visualizations

Experimental Workflow for Neutron Detection

experimental_workflow cluster_setup Detector Setup cluster_procedure Measurement Procedure cluster_analysis Analysis Details Source Neutron/Gamma Source Detector Eu-151 Based Detector (e.g., LiI(Eu)) Source->Detector Photosensor PMT/SiPM Detector->Photosensor Electronics Signal Processing Electronics (Preamp, Amp, MCA/Digitizer) Photosensor->Electronics HVPS High Voltage Power Supply HVPS->Photosensor Calibrate Energy Calibration (Gamma Source) Electronics->Calibrate Acquire Data Acquisition (Neutron Source) Calibrate->Acquire Analyze Data Analysis Acquire->Analyze Spectrum Pulse Height Spectrum Analyze->Spectrum PSD Pulse Shape Discrimination (if applicable) Analyze->PSD Efficiency Detection Efficiency Calculation Analyze->Efficiency

Caption: Experimental workflow for neutron detection using a this compound based scintillator.

Signaling Pathway for Neutron Detection in LiI(Eu)

signaling_pathway n Thermal Neutron reaction Neutron Capture (n, α) n->reaction Li6 ⁶Li Nucleus Li6->reaction products Triton (³H) + Alpha (α) reaction->products scintillator LiI Crystal Lattice products->scintillator Energy Deposition excitation Excitation products->excitation Excite Eu_ion Eu³⁺ Activator Eu_ion->excitation deexcitation De-excitation excitation->deexcitation photon Scintillation Photon (~470 nm) deexcitation->photon Emits photosensor Photosensor (PMT/SiPM) photon->photosensor signal Electrical Signal photosensor->signal

Caption: Signaling pathway of thermal neutron detection in a LiI(Eu) scintillator.

References

Troubleshooting & Optimization

troubleshooting low signal in Europium-151 TRF assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Europium-151 (Eu-151) Time-Resolved Fluorescence (TRF) assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a this compound TRF assay?

A TRF assay utilizes lanthanide chelates, such as Europium, which exhibit a long fluorescence lifetime (microseconds) compared to background fluorescence (nanoseconds).[1][2][3] The process involves exciting the Europium chelate with a pulse of light (typically around 320-340 nm).[1][2] A time delay is introduced (microseconds) to allow for the decay of any short-lived background fluorescence.[2][3] The long-lived fluorescence emission from the Europium chelate is then measured at approximately 615 nm.[1][2] In assays like DELFIA™ (Dissociation-Enhanced Lanthanide Fluoroimmunoassay), a final enhancement step is required where an acidic solution is added to release the Eu-151 ions from the antibody, forming a new, highly fluorescent micellar chelate that is then measured.[4][5]

Q2: What are the typical instrument settings for a Europium TRF assay?

Optimal instrument settings are crucial for maximizing the signal-to-noise ratio. While specific settings can vary by instrument manufacturer, standard parameters for this compound are a good starting point.

ParameterRecommended SettingPurpose
Excitation Wavelength 320 - 340 nmTo excite the Europium chelate.
Emission Wavelength ~615 nmTo detect the specific signal from Europium.
Delay Time 400 µsTo allow short-lived background fluorescence to decay before measurement.[4][6]
Counting/Window Time 400 µsThe time window during which the long-lived Europium fluorescence is measured.[4][6]
Cycle Time 2000 µsThe total time for one measurement cycle (flash, delay, count).
Number of Flashes 100To increase the total energy delivered to the sample and improve signal.

Note: Always consult your specific instrument's manual for detailed recommendations. Validating your instrument using a Europium standard solution is recommended to ensure sensitivity.[4][6][7]

Q3: What is the role of the Enhancement Solution in DELFIA™ assays?

The DELFIA™ Enhancement Solution is an acidic (pH 3.1-3.2) chelating detergent solution critical for signal generation.[5][8] The Europium chelate conjugated to an antibody is not fluorescent on its own.[4] The Enhancement Solution dissociates the Europium ions (Eu³⁺) from the antibody-chelate complex. These free ions then form a new, highly fluorescent and stable micellar chelate within the solution, which can be measured by the plate reader.[2][4][5] Shaking the plate after adding the solution helps to achieve a maximum, stable signal more quickly.[4]

Troubleshooting Guide: Low Signal

A common issue encountered in TRF assays is a weak or low signal. This can be systematically diagnosed by examining assay components, procedural steps, and instrumentation.

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Caption: Troubleshooting workflow for low signal issues.

Question & Answer Troubleshooting

Problem: My signal is very low or indistinguishable from the background.

This is a frequent problem that can stem from multiple sources. Below are the potential causes and solutions in a question-and-answer format.

Q: Could my Europium-labeled antibody be the problem?

A: Yes, the integrity and concentration of the labeled antibody are critical.

  • Storage: Have you stored the antibody correctly? Europium-labeled reagents should not be stored in phosphate buffers or buffers containing chelating agents like EDTA, as this can lead to the loss of Europium.[6] The recommended storage is in a Tris-HCl based buffer.[6][9] Also, avoid multiple freeze-thaw cycles.

  • Concentration: Have you optimized the concentration of the labeled antibody? Too little antibody will naturally result in a low signal. Titration is necessary to find the optimal concentration, which is typically in the range of 25-100 ng/well for a sandwich assay.[9]

  • Labeling Efficiency: If you labeled the antibody in-house, the conjugation may have been inefficient. Consider quantifying the labeling efficiency or preparing a fresh batch.

Q: I've checked my antibody. Could the issue be with the procedural steps?

A: Absolutely. Procedural errors are a common source of low signal.

  • Washing: Were the wash steps sufficient? Inefficient washing can leave unbound antibody in the well, which is then removed before the enhancement step, but poor washing can also fail to remove interfering substances. Conversely, overly aggressive washing of non-fixed cells can lead to cell loss. For biochemical assays, thorough washing (4-6 times) is crucial to reduce background without losing the specifically bound signal.[9]

  • Enhancement Step: Did you add the Enhancement Solution to all wells? Was it allowed to incubate for the recommended time (e.g., 15 minutes with shaking)?[9] Incomplete dissociation of the Europium from the chelate will result in a significantly lower signal. Also, ensure the solution is at room temperature before use.[4]

  • Buffers: Are you using the correct buffers? Phosphate-based assay buffers can decrease the final signal.[9] It is recommended to use Tris-based buffers. If your wash buffer is highly concentrated, residual amounts left in the well could neutralize the acidic Enhancement Solution, preventing proper chelate formation.[8]

Q: My reagents and procedure seem correct. Could it be the plate reader or the microplate itself?

A: Yes, instrumentation and consumables can be the source of the problem.

  • Reader Settings: Double-check that the correct wavelengths and time-delay parameters are set for Europium (see table above).[4][10] An incorrect filter or setting will fail to capture the specific long-lifetime fluorescence.

  • Plate Type: Are you using an appropriate microplate? High-background fluorescent plates can interfere with the signal. For TRF, white plates are often used to maximize signal reflection, though black plates can also be used.[2]

  • Plate Cover: Did you remove the plate seal or cover before reading? This may seem obvious, but it is a common mistake that will block the signal.[4]

Experimental Protocols

General Protocol: Sandwich DELFIA™ Immunoassay (96-Well Format)

This protocol provides a general workflow for a sandwich immunoassay using a streptavidin-coated plate, a biotinylated capture antibody, and a Europium-labeled detection antibody. Optimization of antibody concentrations and incubation times is essential.

  • Plate Preparation:

    • Wash streptavidin-coated microplate wells 2-4 times with 300 µL/well of DELFIA™ Wash Buffer.

    • Add the biotinylated capture antibody, diluted in DELFIA™ Assay Buffer, to each well. Incubate for 1-2 hours at room temperature with slow shaking.

    • Wash plates 4-6 times with Wash Buffer to remove unbound capture antibody.

  • Sample and Detection Antibody Incubation:

    • Add 50 µL of standards or samples to the appropriate wells.

    • Add 50 µL of the Europium-labeled detection antibody (e.g., 100 ng/well, but this must be optimized), diluted in Assay Buffer.[9]

    • Incubate for 2 hours at room temperature with slow shaking.[9]

  • Final Washes:

    • Wash the plates 4-6 times with 300 µL/well of Wash Buffer. This step is critical to remove all unbound Europium-labeled antibody.[9]

  • Signal Enhancement and Measurement:

    • Add 200 µL of DELFIA™ Enhancement Solution to each well.[9]

    • Incubate for 15 minutes at room temperature on a plate shaker.[9]

    • Measure the time-resolved fluorescence using a plate reader with settings optimized for Europium (Excitation: ~340 nm, Emission: ~615 nm, Delay: 400 µs, Window: 400 µs).

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Caption: General workflow for a sandwich DELFIA assay.

References

common interferences in Europium-151 detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the detection of Europium-151 (Eu-151).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to the primary methods of Eu-151 detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Luminescence-Based Assays.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Q1: My Eu-151 signal is unexpectedly high and inconsistent, especially in geological or industrial samples. What could be the cause?

A1: The most common cause of erroneously high Eu-151 signals in ICP-MS is isobaric interference from barium (Ba) oxides and hydroxides. Specifically, the polyatomic ion 135Ba16O+ has the same mass-to-charge ratio as 151Eu+, leading to a direct overlap. Similarly, 134Ba16O1H+ can also contribute to the signal at m/z 151.[1][2] This is a significant issue in matrices with high barium concentrations.

Troubleshooting Steps:

  • Matrix Analysis: Analyze your sample matrix for the concentration of Barium. If the Ba/Eu ratio is high, interference is highly likely.

  • Method Selection: Depending on your instrument's capabilities, choose one of the following methods to mitigate the interference. Refer to the detailed protocols in the "Experimental Protocols" section.

    • Collision/Reaction Cell (CRC) Technology: Use a reaction gas like oxygen (O₂) or ammonia (NH₃) to eliminate the interfering ions.

    • Tandem ICP-MS (ICP-MS/MS): This provides a more robust method for interference removal.

    • High-Resolution ICP-MS (HR-ICP-MS): If available, this can resolve the 151Eu+ peak from the 135Ba16O+ interference based on their slight mass difference.

    • Mathematical Correction: If advanced hardware is unavailable, a mathematical correction can be applied, although this may increase measurement uncertainty.

    • Chemical Separation: Prior to analysis, separate Europium from the Barium matrix using ion-exchange chromatography.

Q2: I am using an ICP-MS with a collision/reaction cell (CRC). Which gas should I use to remove Barium oxide interferences on Eu-151, and what are the general principles?

A2: Both oxygen (O₂) and ammonia (NH₃) can be effectively used in a CRC to resolve BaO+ interference on Eu-151, but they work on different principles.

  • Oxygen (O₂) as a Reaction Gas (Mass-Shift Mode): In this mode, both Eu+ and BaO+ react with O₂. However, Eu+ can form EuO₂⁺, shifting its mass to 183 (151Eu + 2 * 16O). The BaO+ interference is also shifted to a different mass. By setting the quadrupole to detect m/z 183, you can quantify Eu-151 without the original interference. This method has been shown to provide excellent spike recoveries (around 101%).[3]

  • Ammonia (NH₃) as a Reaction Gas (On-Mass Mode): Ammonia selectively reacts with the interfering BaO+ ions, neutralizing them or forming products at a different mass, while Eu+ does not react significantly.[4] This allows for the "on-mass" detection of Eu-151 at its original mass-to-charge ratio of 151. This mode has also demonstrated high accuracy, with spike recoveries around 102%.[3]

The choice between O₂ and NH₃ may depend on your specific instrument, other potential interferences in your sample, and your laboratory's safety protocols.

Q3: My Eu-151 signal appears suppressed or enhanced when analyzing samples with high concentrations of other rare earth elements, like Gadolinium (Gd). How can I address this?

A3: This phenomenon is known as a matrix effect , where high concentrations of concomitant elements alter the ionization efficiency of the analyte in the plasma, or affect the ion beam transmission. To compensate for matrix effects:

  • Sample Dilution: This is the simplest approach to reduce the overall matrix concentration. However, be mindful that this will also lower the Eu-151 concentration, which may compromise detection limits.

  • Internal Standardization: Introduce an internal standard (an element not present in your sample with similar ionization properties to Eu) to all your samples, blanks, and calibration standards. The ratio of the Eu-151 signal to the internal standard signal is used for quantification, which corrects for signal fluctuations caused by the matrix.

  • Method of Standard Additions: This involves adding known amounts of a Eu-151 standard to several aliquots of your sample. By plotting the measured signal against the added concentration, the native concentration in the sample can be determined from the x-intercept. This method is very effective at correcting for matrix effects but is more time-consuming.

Luminescence-Based Assays (e.g., TRF, TR-FRET, DELFIA)

Q1: I am running a time-resolved fluorescence (TRF) assay and observing high background signal. What are the common causes and solutions?

A1: High background in TRF assays can originate from several sources. A key advantage of using lanthanide chelates like Europium is their long fluorescence lifetime, which allows for time-gated detection to minimize short-lived background fluorescence. However, persistent high background can be due to:

  • Contamination: Europium contamination in labware (e.g., pipette tips, microplates) is a common issue. Ensure you are using dedicated, clean labware for dispensing enhancement solutions and other reagents.[2][5]

  • Inefficient Washing: In heterogeneous assays like DELFIA, inefficient washing steps can leave unbound Europium-labeled reagents in the well, leading to a high background. Increasing the number and vigor of wash steps can resolve this.[5]

  • Autofluorescent Compounds: While time-gating reduces autofluorescence from the sample matrix, very high concentrations of certain compounds can still contribute to the background.

  • Incorrect Instrument Settings: Ensure your plate reader is configured with the correct excitation and emission wavelengths, and appropriate delay and integration times for Europium.

Q2: Can other lanthanides in my sample interfere with my Europium-based luminescence assay?

A2: Yes, lanthanide-lanthanide interference can occur, primarily through two mechanisms:

  • Spectral Overlap: Other luminescent lanthanides, such as Terbium (Tb), Samarium (Sm), and Dysprosium (Dy), have their own characteristic emission spectra. If their emission peaks overlap with the emission wavelength you are monitoring for Europium (typically around 615 nm), it can lead to a false positive signal.

  • Energy Transfer (in FRET assays): In Förster Resonance Energy Transfer (FRET) assays, if another lanthanide is present that can act as a donor or acceptor in your specific assay setup, it can lead to unintended energy transfer and erroneous results.

Troubleshooting Steps:

  • Spectral Deconvolution: If you have a spectrometer-based plate reader, you can acquire the full emission spectrum of your sample. Mathematical deconvolution techniques can then be used to separate the contribution of each lanthanide to the overall signal.

  • Use of Specific Chelates: Employ chelates that are highly specific for Europium and enhance its luminescence while minimizing the sensitization of other lanthanides.

  • Assay Design: In TR-FRET assays, careful selection of the donor-acceptor pair is crucial to minimize crosstalk from other potential fluorophores in the sample.

Quantitative Data Summary

The following tables summarize the performance of different ICP-MS methods for the analysis of Europium in the presence of a Barium matrix.

ICP-MS Mode Reaction/Collision Gas Analysis Mode Spike Recovery of Eu in Ba Matrix (%) Interference Removal Efficiency
Single Quadrupole (SQ)Helium (He)On-Mass205% (151Eu), 436% (153Eu)Low
MS/MSHelium (He)On-Mass130% (151Eu), 131% (153Eu)Moderate
MS/MS Ammonia (NH₃) On-Mass (Eu+ -> Eu+) ~102% High
MS/MS Oxygen (O₂) Mass-Shift (Eu+ -> EuO₂⁺) ~101% High

Data adapted from Agilent Application Note 5991-6443EN and Wu et al. (2016).[3] Spike recovery values significantly above 100% indicate substantial interference.

Experimental Protocols

Protocol 1: ICP-MS/MS Analysis of Eu-151 in a Barium Matrix using Oxygen (O₂) Reaction Gas (Mass-Shift Mode)

This protocol outlines the general steps for setting up an ICP-MS/MS instrument to measure Eu-151 in a sample containing high levels of Barium, using oxygen as a reaction gas.

  • Instrument Tuning:

    • Perform a standard instrument performance check and optimization using a tuning solution.

    • Ensure plasma conditions (RF power, gas flows) are stable. A typical RF power is 1550-1600 W.[3]

  • Method Setup:

    • Analyte: 151Eu

    • Mode: MS/MS (or QQQ)

    • Reaction Gas: Oxygen (O₂)

    • Quadrupole 1 (Q1) Setting: Set to m/z = 151. This allows only ions with a mass-to-charge ratio of 151 (i.e., 151Eu+ and the 135Ba16O+ interference) to enter the collision/reaction cell.

    • Collision/Reaction Cell (CRC): Introduce O₂ gas into the cell. The flow rate will need to be optimized for your instrument but is typically in the range of 0.3-1.0 mL/min.

    • Quadrupole 2 (Q2) Setting: Set to m/z = 183. This will detect the 151Eu16O₂⁺ product ion, which is formed from the reaction of 151Eu+ with O₂ in the cell. The original interference at m/z 151 will not be detected.

    • Dwell Time: Set an appropriate dwell time for the analyte, typically between 50-100 ms.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of Europium. The matrix of the standards should be matched as closely as possible to the sample matrix, excluding the high Barium concentration.

    • Include a blank solution (matrix without Europium).

  • Sample Analysis:

    • Aspirate the samples and measure the signal at m/z 183.

    • Include quality control standards to monitor instrument performance.

Protocol 2: Mathematical Correction for BaO+ Interference on Eu-151

This method can be used on a standard single-quadrupole ICP-MS when advanced interference removal technology is not available. It relies on measuring an isotope of Barium that is free from interference and using the known oxide formation rate to subtract the contribution of 135Ba16O+ from the signal at m/z 151.

  • Determine the Barium Oxide Ratio (BaO+/Ba+):

    • Prepare a pure Barium standard solution of a known concentration.

    • Analyze this solution and measure the signal intensity for a Barium isotope that is free of interference (e.g., 138Ba+) and the signal intensity at m/z 151 (which will be from 135Ba16O+).

    • Calculate the oxide ratio: R_BaO = (Intensity at m/z 151) / (Intensity of 138Ba+)

    • Note: This ratio can vary with instrument tuning conditions and should be determined daily.

  • Analyze Samples:

    • For each unknown sample, measure the signal intensities at m/z 151 (I_151_total) and m/z 138 (I_138_sample).

  • Calculate the Corrected Europium Signal:

    • First, calculate the intensity of the 135Ba16O+ interference in the sample: I_BaO_interference = I_138_sample * R_BaO * (Abundance of 135Ba / Abundance of 138Ba) (Natural isotopic abundances: 135Ba ≈ 6.59%, 138Ba ≈ 71.70%)

    • Subtract the interference intensity from the total signal at m/z 151 to get the true Europium signal: I_151Eu_corrected = I_151_total - I_BaO_interference

  • Quantification:

    • Use the I_151Eu_corrected value and your calibration curve to determine the concentration of Europium in your sample.

Visualizations

Experimental Workflow Diagrams

Eu_ICPMS_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Options cluster_solution Interference Mitigation cluster_result Result Sample Sample with High Ba Digestion Acid Digestion Sample->Digestion SQ_ICPMS Single Quad ICP-MS Digestion->SQ_ICPMS MSMS_ICPMS ICP-MS/MS Digestion->MSMS_ICPMS HR_ICPMS HR-ICP-MS Digestion->HR_ICPMS ChemSep Chemical Separation Digestion->ChemSep Optional MathCorr Mathematical Correction SQ_ICPMS->MathCorr CRC Collision/Reaction Cell MSMS_ICPMS->CRC Result Accurate Eu-151 Quantification HR_ICPMS->Result MathCorr->Result ChemSep->SQ_ICPMS CRC->Result

Caption: Workflow for Eu-151 analysis in high Barium matrices.

Logical Relationship Diagrams

Interference_Mitigation_Logic cluster_instrument Instrument Capability cluster_action Recommended Action Interference High BaO+ Signal on Eu-151 Has_MSMS ICP-MS/MS or HR-ICP-MS? Interference->Has_MSMS Has_CRC CRC Available? Has_MSMS->Has_CRC No Use_MSMS Use MS/MS (O2 or NH3) or HR mode Has_MSMS->Use_MSMS Yes Use_CRC Use CRC (O2 or NH3) Has_CRC->Use_CRC Yes Use_MathCorr Use Mathematical Correction or Chemical Separation Has_CRC->Use_MathCorr No

Caption: Decision tree for mitigating BaO+ interference on Eu-151.

References

Technical Support Center: Optimizing Europium-151 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Europium-151 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the signal-to-noise ratio in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound in time-resolved fluorescence (TRF) assays?

This compound is a lanthanide that exhibits long-lived fluorescence, lasting for milliseconds.[1] This is in contrast to the short-lived background fluorescence from sample components (e.g., buffers, proteins) which decays in nanoseconds.[2] TRF assays capitalize on this property by introducing a time delay between the excitation pulse and the measurement of the emitted signal.[1][2] This delay allows the transient background fluorescence to fade, resulting in a measurement of only the specific, long-lived fluorescence from the this compound chelate, which dramatically increases the signal-to-noise ratio.[1][3]

Q2: What are the main advantages of using this compound based TRF assays over standard fluorescence assays?

The primary advantage is a significantly improved signal-to-noise ratio, leading to higher sensitivity.[1] This is due to the time-resolved measurement that effectively eliminates short-lived background fluorescence.[2][3] Additionally, many Europium-based assays, like HTRF®, are homogeneous "mix-and-read" formats that do not require wash steps, making them stable and easily adaptable for high-throughput screening.[1][4]

Q3: What is the difference between TRF and TR-FRET (including HTRF®)?

Time-Resolved Fluorescence (TRF) involves a single lanthanide label and measures its long-lived fluorescence after a delay.[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combines TRF with FRET (Förster Resonance Energy Transfer). In TR-FRET, a long-lifetime Europium donor fluorophore transfers its energy to a nearby acceptor fluorophore when they are in close proximity (typically due to a binding event).[1][2] The signal is the emission from the acceptor. HTRF® (Homogeneous Time-Resolved Fluorescence) is a specific TR-FRET technology that often uses a europium cryptate as the donor.[1][5]

Q4: Can I use standard fluorescence plate readers for my this compound experiments?

No, you need a microplate reader with a TRF detection mode.[4] These readers are equipped with a pulsed light source (like a xenon lamp or laser) and timing electronics that can manage the delay between excitation and detection.[1][4] For HTRF® assays, the reader must be certified as HTRF-compatible.[1]

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask the specific signal, leading to reduced sensitivity and inaccurate results. Below are common causes and solutions.

Possible Cause Recommended Action & Troubleshooting Steps
Insufficient Washing Inadequate washing can leave unbound Europium-labeled reagents in the wells. Increase the number of wash cycles (e.g., from 3 to 6 times). It can also be beneficial to add a 30-second soak step between washes.[6] Ensure that the wash buffer is effectively aspirated after each step.
Inadequate Blocking Incomplete blocking of non-specific binding sites on the microplate can lead to high background. Increase the blocking incubation time (e.g., to 1 hour or more). Consider using a different blocking agent, such as 1% BSA or a commercial blocking buffer.[7] The quality of the BSA can be critical.[7]
Non-specific Antibody Binding The primary or secondary antibody may be binding non-specifically. Reduce the concentration of the primary or secondary antibody.[6][8] Run a control with only the secondary antibody to check for non-specific binding.[9] If necessary, use a secondary antibody that has been pre-adsorbed against the species of your sample.
Contamination Buffers, reagents, or the plate itself may be contaminated.[10] Use fresh, sterile buffers and reagents. Ensure clean handling of all components and use fresh plate sealers for each incubation step. A blank control (no sample or antibodies) can help identify contamination of the substrate or plate.[9]
Sample Matrix Effects Components in the sample, such as proteins or fats, can cause non-specific binding.[9][10] If possible, pretreat samples to remove interfering substances through methods like centrifugation or filtration.[10]
Issue 2: Weak or No Signal

A weak or absent signal can prevent the detection of your target analyte. Here are potential causes and how to address them.

Possible Cause Recommended Action & Troubleshooting Steps
Suboptimal Antibody Concentration The concentration of the capture or detection antibody may be too low. Perform a titration experiment to determine the optimal concentration for both antibodies.[11]
Degraded Reagents Reagents, especially antibodies and standards, may have degraded due to improper storage or handling. Ensure all components are stored at the recommended temperatures and are within their expiration dates.[12] Avoid repeated freeze-thaw cycles.
Incorrect Reagent Preparation or Order of Addition Errors in reagent dilution or the sequence of their addition can lead to assay failure. Carefully review the protocol and ensure all reagents are prepared correctly and added in the specified order.[12]
Europium Chelate Instability or Quenching The Europium chelate's fluorescence can be quenched by certain substances or conditions. Avoid using buffers containing EDTA, as it can inactivate lanthanide chelates.[13] Low pH can also cause the Europium ion to dissociate from its chelate.[13] Some metal ions can also quench the fluorescence.[14]
Instrument Settings Not Optimized The plate reader settings may not be optimal for your assay. Consult your instrument's manual to ensure the correct excitation (typically around 340 nm) and emission (around 615 nm) wavelengths are used.[7][15] Optimize the delay time and counting window for your specific assay to maximize the signal-to-noise ratio.[1]

Experimental Protocols & Methodologies

General Workflow for a Europium-based TRF Immunoassay (e.g., DELFIA®)

This protocol outlines the key steps for a solid-phase, sandwich-type immunoassay using a Europium-labeled detection antibody.

  • Plate Coating: Coat a high-binding 96-well microplate with a capture antibody diluted in an appropriate buffer (e.g., PBS). Incubate to allow the antibody to adsorb to the well surface.

  • Washing: Wash the plate multiple times (e.g., 3x) with a wash buffer (e.g., 1X DELFIA wash buffer) to remove any unbound capture antibody.[7]

  • Blocking: Add a blocking buffer (e.g., 1% BSA in DPBS) to each well to block any remaining non-specific binding sites. Incubate for at least one hour at room temperature.[7]

  • Washing: Repeat the washing step.[7]

  • Sample/Standard Incubation: Add your standards and samples to the wells and incubate for a sufficient time (e.g., two hours) to allow the analyte to bind to the capture antibody.[7]

  • Washing: Repeat the washing step.[7]

  • Detection Antibody Incubation: Add the Europium-labeled detection antibody to each well and incubate (e.g., for one hour) to allow it to bind to the captured analyte.[7]

  • Final Washing: Perform a more stringent final wash (e.g., 6x) to remove any unbound detection antibody.[7]

  • Enhancement (for non-intrinsically fluorescent chelates): Add an enhancement solution to dissociate the Europium ions from the chelate, forming a new, highly fluorescent micellar complex.[7][16]

  • Signal Measurement: Read the plate in a TRF-capable microplate reader, using the appropriate excitation and emission wavelengths and a time delay.

Visualizations

Troubleshooting_High_Background Troubleshooting High Background in this compound Assays cluster_checks Initial Checks cluster_solutions Corrective Actions start High Background Detected check_washing Review Washing Protocol start->check_washing Insufficient Washing? check_blocking Evaluate Blocking Step start->check_blocking Inadequate Blocking? check_secondary Run Secondary Ab Control start->check_secondary Non-specific Secondary Ab? sol_washing Increase Wash Steps Add Soak Time check_washing->sol_washing sol_blocking Increase Blocking Time Change Blocking Agent check_blocking->sol_blocking sol_secondary Reduce Secondary Ab Conc. Use Pre-adsorbed Ab check_secondary->sol_secondary sol_primary Titrate Primary Antibody check_secondary->sol_primary If primary is also suspect end_node Signal-to-Noise Ratio Optimized sol_washing->end_node sol_blocking->end_node sol_secondary->end_node sol_primary->end_node

Caption: A flowchart for troubleshooting high background signals.

TRF_Workflow General TRF Sandwich Immunoassay Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Signal Detection coat 1. Coat Plate (Capture Antibody) wash1 2. Wash coat->wash1 block 3. Block wash1->block wash2 4. Wash block->wash2 sample 5. Add Sample/ Standard wash2->sample wash3 6. Wash sample->wash3 detect 7. Add Eu-labeled Detection Antibody wash3->detect wash4 8. Final Wash detect->wash4 enhance 9. Add Enhancement Solution (optional) wash4->enhance read 10. Measure TRF Signal enhance->read

Caption: Workflow for a Europium-based TRF sandwich immunoassay.

Signal_Noise_Relationship Optimizing Signal-to-Noise Ratio (SNR) cluster_signal Signal Enhancement cluster_noise Noise Reduction snr High Signal-to-Noise Ratio increase_signal Increase Specific Signal increase_signal->snr decrease_noise Decrease Background Noise decrease_noise->snr opt_ab Optimize Antibody Conc. opt_ab->increase_signal opt_reagents Use High-Quality Reagents opt_reagents->increase_signal opt_instrument Optimize Reader Settings opt_instrument->increase_signal opt_wash Thorough Washing opt_wash->decrease_noise opt_block Effective Blocking opt_block->decrease_noise opt_matrix Address Sample Matrix opt_matrix->decrease_noise

Caption: Key factors for optimizing the signal-to-noise ratio.

References

Europium-151 Chelate Stability and Quenching: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Europium-151 (¹⁵¹Eu) chelates, achieving stable and robust assay performance is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to chelate stability and luminescence quenching.

Frequently Asked Questions (FAQs)

Q1: What is this compound chelate and why is it used in bioassays?

A1: A this compound chelate is a complex where a central this compound ion is encapsulated by an organic ligand. This structure is pivotal in time-resolved fluorescence (TRF) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. The ligand, often referred to as an "antenna," absorbs excitation energy (typically UV light) and transfers it to the Europium ion. The key advantages of ¹⁵¹Eu chelates include a large Stokes shift (a significant difference between excitation and emission wavelengths) and a long luminescence lifetime (microseconds), which allows for delayed detection, minimizing background fluorescence from biological samples and leading to high signal-to-noise ratios.[1][2]

Q2: What factors influence the stability of a this compound chelate?

A2: The stability of a ¹⁵¹Eu chelate is influenced by several factors, including:

  • Ligand Structure: The denticity (number of binding sites) and the three-dimensional structure of the ligand are critical. Polydentate ligands that form multiple bonds with the Europium ion, creating five- or six-membered rings, tend to form more stable complexes.[3]

  • pH of the Medium: The pH can affect the protonation state of the ligand, influencing its ability to effectively chelate the Europium ion. Significant pH variations can lead to dissociation of the complex.[4][5]

  • Presence of Competing Ions: Other metal ions in the assay medium can compete with Europium for the chelating ligand, potentially displacing it and reducing the luminescent signal.[2]

  • Temperature: High temperatures can increase the rate of dissociation of the chelate.[6][7]

Q3: What is luminescence quenching and what are the common causes?

A3: Luminescence quenching is a process that decreases the intensity of the fluorescence emission of the Europium chelate. Common causes include:

  • Quenching Agents: Certain molecules or ions in the sample can interact with the excited Europium chelate and cause non-radiative de-excitation. Transition metal ions, particularly Cu²⁺, are known to be efficient quenchers.[8]

  • Solvent Effects: Water molecules, specifically their O-H vibrations, can quench the luminescence of the Europium ion. Ligands that effectively shield the Europium ion from the solvent can mitigate this effect.[7]

  • Concentration Quenching: At very high concentrations, interactions between chelate molecules can lead to a decrease in luminescence.

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to irreversible photodegradation of the chelate, a process that can be accelerated by photoreduction of the Eu(III) ion.[3]

Troubleshooting Guides

Issue 1: Low or No Luminescence Signal
Possible Cause Recommended Solution
Chelate Instability/Dissociation Verify the pH of your assay buffer is within the optimal range for your specific chelate. Consider using a buffer system known to be compatible with your chelate. If competing metal ions are suspected, consider adding a masking agent, though this should be done with caution as it may interfere with your assay.
Inefficient Energy Transfer Ensure your excitation wavelength is optimal for the "antenna" ligand of your chelate. The manufacturer's specifications should provide this information.
Presence of Quenchers If your sample matrix is complex (e.g., serum, cell lysate), consider a sample purification step to remove potential quenchers. If a specific quencher is known, evaluate methods to remove or neutralize it.
Incorrect Instrument Settings For time-resolved fluorescence, ensure the delay time and measurement window are correctly set on your plate reader to effectively eliminate background fluorescence.[4]
Photobleaching Reduce the intensity and duration of light exposure. Use neutral density filters if available on your instrument. Prepare samples fresh and protect them from light before measurement.
Issue 2: High Background Signal
Possible Cause Recommended Solution
Autofluorescence of Assay Components Use black, clear-bottom microplates with low autofluorescence for your assays.[9] If using cell-based assays, consider using a specialized medium with reduced autofluorescence or performing measurements in a buffered salt solution.
Light Scatter Ensure your samples are homogenous and free of precipitates. Centrifuge samples if necessary before measurement.
Inadequate Washing Steps (in heterogeneous assays) Optimize washing steps to effectively remove unbound Europium chelate. Increase the number of washes or the volume of wash buffer.
Contamination of Reagents Use high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter.

Quantitative Data

Table 1: Stability Constants of Selected Europium(III) Chelates

Ligandlog K ValueConditions
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)26.21 ± 0.10pH potentiometry
DTPA (diethylenetriaminepentaacetic acid)~22-24Varies with conditions
EDTA (ethylenediaminetetraacetic acid)~17-19Varies with conditions
ODDA (1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diacetate)9.850.1M (CH₃)₄NCl
ODDM (1,4,10,13-tetraoxa-7,16-diaza-cyclooctadecane-7,16-dimalonate)13.070.1M (CH₃)₄NCl

Note: Stability constants (log K) are a measure of the strength of the interaction between the ligand and the metal ion. Higher values indicate a more stable complex.[10][11]

Table 2: Quantum Yields of Selected Europium(III) Chelates

ChelateQuantum Yield (Φ)Solvent/Conditions
Eu-DTPA-cs1240.167Aqueous buffer
Eu-TTHA-cs1240.423Aqueous buffer
Eu-DOTA-cs1240.088Aqueous buffer
[Eu(btfa)₃Pt₂-bpy]~53.95%THF solution
[Eu(nta)₃Pt₂-bpy]~28.63%THF solution
Tridentate isoquinoline complexes (Eu1, Eu2)94%, 87%Solid state

Note: Quantum yield (Φ) is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. Values can vary significantly with the ligand and the environment.[12][13][14]

Experimental Protocols

Protocol 1: Assessing Europium Chelate Stability via Luminescence Titration

This protocol allows for the determination of the stability constant of a ¹⁵¹Eu chelate by titrating it against a competing ligand with a known affinity for Europium.

Materials:

  • This compound chelate solution of known concentration.

  • Solution of a competing ligand (e.g., EDTA) of known concentration.

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl) at a constant pH.

  • Time-resolved fluorometer.

Methodology:

  • Prepare a series of solutions containing a fixed concentration of the ¹⁵¹Eu chelate.

  • To each solution, add increasing concentrations of the competing ligand.

  • Allow the solutions to equilibrate for a set period at a constant temperature.

  • Measure the time-resolved fluorescence of each sample, exciting at the optimal wavelength for the chelate's antenna and measuring the emission at the characteristic Europium peak (around 615 nm).

  • Plot the luminescence intensity as a function of the competing ligand concentration.

  • The data can be fitted to a competitive binding model to calculate the stability constant (log K) of the ¹⁵¹Eu chelate.[15]

Protocol 2: Quantifying Quenching Effects

This protocol is designed to quantify the quenching efficiency of a specific compound on a ¹⁵¹Eu chelate using the Stern-Volmer equation.

Materials:

  • This compound chelate solution of known concentration.

  • A series of solutions of the potential quenching agent at different concentrations.

  • Appropriate buffer solution.

  • Time-resolved fluorometer.

Methodology:

  • Prepare a solution with a fixed concentration of the ¹⁵¹Eu chelate.

  • Measure the initial luminescence intensity (I₀) and lifetime (τ₀) of the chelate solution in the absence of the quencher.

  • Add increasing concentrations of the quenching agent to the chelate solution.

  • After each addition, measure the luminescence intensity (I) and lifetime (τ).

  • Plot the ratio of the initial to the measured intensity (I₀/I) or lifetime (τ₀/τ) against the quencher concentration [Q].

  • The slope of this Stern-Volmer plot gives the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.[8][16]

Visualizations

Chelate_Stability_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Luminescence Signal instability Chelate Instability start->instability Is the chelate stable? quenching Quenching start->quenching Are quenchers present? instrument Instrument Settings start->instrument Are settings correct? check_ph Verify Buffer pH instability->check_ph add_masking Consider Masking Agent instability->add_masking purify_sample Purify Sample quenching->purify_sample optimize_settings Optimize TRF Settings instrument->optimize_settings

Caption: Troubleshooting workflow for low luminescence signal.

Quenching_Mechanisms cluster_pathways De-excitation Pathways excited_state Excited Europium Chelate* luminescence Luminescence (Signal) excited_state->luminescence Radiative Decay quenching Quenching (No Signal) excited_state->quenching Non-Radiative Decay ground_state Ground State Chelate luminescence->ground_state quenching->ground_state

Caption: Pathways of excited state de-excitation.

TR_FRET_Workflow donor Eu-Chelate Donor interaction Molecular Interaction donor->interaction no_interaction No Interaction donor->no_interaction acceptor Acceptor Fluorophore acceptor->interaction acceptor->no_interaction fret FRET Occurs interaction->fret no_fret No FRET no_interaction->no_fret acceptor_emission Acceptor Emission fret->acceptor_emission donor_emission Donor Emission no_fret->donor_emission

Caption: Simplified workflow of a TR-FRET assay.

References

background noise reduction techniques for Europium-151 measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Europium-151 (¹⁵¹Eu) in Time-Resolved Fluorescence (TRF) and Mass Cytometry (CyTOF) applications. Our goal is to help you overcome common challenges, particularly the issue of high background noise, to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in ¹⁵¹Eu-based assays?

A1: High background noise in ¹⁵¹Eu measurements can originate from several sources depending on the application:

  • Time-Resolved Fluorescence (TRF):

    • Autofluorescence: Biological samples and some reagents can fluoresce at the same wavelength as Europium, creating a high background signal.

    • Non-specific Binding: The ¹⁵¹Eu-labeled detection molecule (e.g., antibody) may bind to unintended targets or surfaces in the assay well.[1][2][3]

    • Contamination: Contamination from various sources, such as microbial growth or cross-contamination between samples, can lead to elevated background signals.[1]

  • Mass Cytometry (CyTOF):

    • Isobaric Interference: An isotope of another element may have the same mass-to-charge ratio as ¹⁵¹Eu, leading to a false positive signal.

    • Oxide Formation: ¹⁵¹Eu can form oxides (e.g., ¹⁵¹Eu¹⁶O⁺) in the plasma, which can interfere with the detection of other heavier metals.

    • Contamination: Impurities in the sample or reagents can introduce interfering metals.

Q2: How can I differentiate between a true ¹⁵¹Eu signal and background noise?

A2: Distinguishing a true signal from noise is critical for accurate data interpretation. Here are key strategies:

  • Appropriate Controls: Always include negative controls (samples without the analyte) and positive controls (samples with a known amount of analyte) in your experimental setup.

  • Signal-to-Noise Ratio (S/N): A key metric for assessing assay performance. A higher S/N ratio indicates a more robust and reliable assay.

  • Time-Gated Detection (TRF): This technique takes advantage of the long fluorescence lifetime of Europium. By introducing a delay between the excitation pulse and the measurement, the short-lived background fluorescence is allowed to decay, resulting in a cleaner signal.[4][5][6]

  • Isotope Purity Check (CyTOF): Ensure the purity of the ¹⁵¹Eu isotope used for labeling to minimize contributions from other isotopes.

Q3: Can the choice of chelating agent for Europium affect background noise?

A3: Yes, the choice of chelating agent is crucial. A well-designed chelate protects the Europium ion from quenching by water molecules and other substances in the assay medium, thereby enhancing the signal and reducing background. Different chelates can have varying stability and fluorescence properties, so it's important to select one that is optimized for your specific application.

Troubleshooting Guides

High Background in Time-Resolved Fluorescence (TRF) Assays
Symptom Possible Cause Troubleshooting Steps
High background in all wells, including blanks Reagent contamination• Use fresh, high-purity reagents.• Filter all buffers and solutions.• Check for microbial contamination.
Autofluorescence from assay plate• Use low-fluorescence plates recommended for TRF assays.• Pre-read the plate to identify and exclude wells with high intrinsic fluorescence.
High background in negative control wells Non-specific binding of the ¹⁵¹Eu-labeled antibody• Increase the concentration of the blocking agent (e.g., BSA).• Optimize the washing steps by increasing the number of washes or the volume of wash buffer.[1]• Titrate the concentration of the labeled antibody to find the optimal balance between signal and background.[3]
Cross-reactivity of the secondary antibody• Use a pre-adsorbed secondary antibody to minimize cross-reactivity.
Edge effects (higher background at the edges of the plate) Evaporation during incubation• Use plate sealers during incubation steps.• Ensure the incubator is properly humidified.
Temperature gradients across the plate• Allow plates and reagents to equilibrate to room temperature before use.
High Background in Mass Cytometry (CyTOF) Assays
Symptom Possible Cause Troubleshooting Steps
Elevated ¹⁵¹Eu signal in unstained control cells Isobaric interference• Implement mathematical correction for known isobaric interferences.[7][8][9]• Use a different metal isotope for labeling if the interference cannot be resolved.
Non-specific antibody binding• Titrate the ¹⁵¹Eu-labeled antibody to the lowest concentration that provides a good positive signal.• Include a viability marker to exclude dead cells, which are prone to non-specific antibody binding.
Spread of ¹⁵¹Eu signal into adjacent mass channels Oxide formation• Optimize instrument tuning to minimize oxide formation.• Use a collision/reaction cell, if available on your instrument, to reduce polyatomic interferences.[8]
Variable background across different samples Sample-specific matrix effects• Ensure thorough washing of cell pellets to remove plasma and other potential sources of interfering ions.• Use a robust sample preparation protocol to ensure consistency across all samples.

Quantitative Data on Background Reduction

The effectiveness of various background reduction techniques can be quantified by measuring the signal-to-noise (S/N) ratio. While specific values can vary significantly based on the assay and sample type, the following table provides an illustrative comparison of expected improvements.

Technique Application Typical Improvement in S/N Ratio Notes
Time-Gated Detection TRF10 to 100-foldSignificantly reduces short-lived autofluorescence.
Use of Nanoparticles TRF5 to 20-foldEncapsulation of ¹⁵¹Eu chelates protects them from quenching agents.
Optimized Washing TRF & CyTOF2 to 10-foldReduces non-specifically bound reagents.
Mathematical Correction CyTOFVariableCan effectively remove predictable isobaric interference. The improvement depends on the extent of the interference.
Collision/Reaction Cell CyTOF10 to 1000-foldHighly effective at removing polyatomic interferences.

Experimental Protocols

Protocol 1: Reducing Autofluorescence in TRF Assays

This protocol outlines a general workflow for minimizing autofluorescence in cell-based TRF assays.

  • Cell Culture and Treatment:

    • Culture cells in low-fluorescence medium if possible.

    • Wash cells thoroughly with PBS to remove any residual medium components.

  • Fixation:

    • Fix cells with a non-aldehyde-based fixative, such as ice-cold methanol, to minimize fixation-induced autofluorescence.

  • Blocking:

    • Incubate cells with a suitable blocking buffer (e.g., PBS with 1% BSA) for at least 1 hour to block non-specific binding sites.

  • Antibody Incubation:

    • Incubate with the ¹⁵¹Eu-labeled primary antibody at its optimal dilution.

  • Washing:

    • Wash the cells extensively with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove unbound antibodies. Perform at least three wash steps.

  • Signal Development and Measurement:

    • Add the enhancement solution to release the Europium ions from the chelate.

    • Measure the signal using a TRF plate reader with an appropriate time delay (e.g., 400 µs) and a measurement window (e.g., 400 µs).

Protocol 2: Mathematical Correction for Isobaric Interference in CyTOF

This protocol describes the steps for correcting isobaric interference on ¹⁵¹Eu.

  • Identify Potential Interferences:

    • Consult an isotope chart to identify potential isobaric interferences for ¹⁵¹Eu. A common potential interference is from certain adducts or contaminants.

  • Select a Non-interfered Isotope of the Interfering Element:

    • Choose another isotope of the interfering element that is free from overlap.

  • Measure Signal Intensities:

    • During your CyTOF run, measure the signal intensity at the mass of ¹⁵¹Eu and at the mass of the non-interfered isotope of the interfering element.

  • Calculate the Contribution of the Interference:

    • Based on the natural isotopic abundance of the interfering element, calculate the expected signal at the ¹⁵¹Eu mass that is due to the interference.

  • Correct the ¹⁵¹Eu Signal:

    • Subtract the calculated interference signal from the total signal measured at the ¹⁵¹Eu mass to obtain the true ¹⁵¹Eu signal.

Visualizing Workflows and Relationships

Troubleshooting_TRF Troubleshooting High Background in TRF Assays start High Background Detected check_blanks Check Blank Wells start->check_blanks high_blanks High Signal in Blanks? check_blanks->high_blanks check_neg_controls Check Negative Controls high_neg_controls High Signal in Negative Controls? check_neg_controls->high_neg_controls high_blanks->check_neg_controls No reagent_issue Reagent Contamination or Plate Autofluorescence high_blanks->reagent_issue Yes nsb_issue Non-Specific Binding high_neg_controls->nsb_issue Yes optimize_assay Optimize Assay Conditions high_neg_controls->optimize_assay No solution_reagents Use Fresh Reagents Use Low-Fluorescence Plates reagent_issue->solution_reagents solution_nsb Increase Blocking Optimize Washing Titrate Antibody nsb_issue->solution_nsb end_good Background Reduced optimize_assay->end_good solution_reagents->end_good solution_nsb->end_good Troubleshooting_CyTOF Troubleshooting High Background in CyTOF Assays start High 151Eu Signal in Unstained Controls isobaric_check Isobaric Interference? start->isobaric_check nsb_check Non-Specific Binding? isobaric_check->nsb_check No isobaric_solution Apply Mathematical Correction isobaric_check->isobaric_solution Yes oxide_check Signal Spread to Adjacent Channels? nsb_check->oxide_check No nsb_solution Titrate Antibody Use Viability Marker nsb_check->nsb_solution Yes oxide_solution Optimize Instrument Tuning oxide_check->oxide_solution Yes end_good Background Reduced oxide_check->end_good No isobaric_solution->end_good nsb_solution->end_good oxide_solution->end_good

References

Correcting for Matrix Effects in Europium-151 Quantitative Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of Europium-151 (¹⁵¹Eu). This guide focuses on mitigating matrix effects in complex biological samples, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact ¹⁵¹Eu analysis?

A1: Matrix effects are alterations in the analyte signal caused by other components in the sample matrix. In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), these effects can lead to either signal suppression or enhancement of ¹⁵¹Eu, resulting in inaccurate quantification.[1] Biological samples such as plasma, serum, and tissue lysates are complex matrices that can significantly impact the ionization efficiency of ¹⁵¹Eu in the plasma.

Q2: What are the common signs of matrix effects in my ¹⁵¹Eu data?

A2: Common indicators include poor reproducibility of results, inaccurate quantification when analyzing certified reference materials, and significant signal drift when analyzing a series of samples with varying matrix compositions.[2] You may also observe a discrepancy between the expected and measured concentrations in spiked samples.

Q3: What are the primary strategies to correct for matrix effects in ¹⁵¹Eu analysis?

A3: The three primary strategies to counteract matrix effects are:

  • Internal Standardization: A known concentration of an element with similar mass and ionization potential to ¹⁵¹Eu is added to all samples, standards, and blanks.[1]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that closely resembles the composition of the samples being analyzed.[3][4]

  • Standard Addition: Known amounts of a ¹⁵¹Eu standard are added to the sample itself, and the original concentration is determined by extrapolation.[5]

Troubleshooting Guide

Issue 1: Inconsistent or drifting ¹⁵¹Eu signal intensity.

Possible Cause:

  • Matrix-induced signal suppression or enhancement: High concentrations of easily ionizable elements in the sample matrix can affect the plasma conditions, leading to signal instability.

  • Instrumental drift: Changes in instrument parameters over the course of an analytical run.

  • Sample deposition: Buildup of matrix components on the ICP-MS interface cones.[2]

Troubleshooting Steps:

  • Select an appropriate internal standard: Choose an internal standard close in mass and with a similar ionization potential to Europium (Ionization Potential: 5.67 eV).[6] Terbium (¹⁵⁹Tb, 5.86 eV) or Lutetium (¹⁷⁵Lu, 5.43 eV) are often suitable choices. The internal standard should be added to all samples and standards to compensate for signal fluctuations.

  • Verify internal standard recovery: The internal standard signal should remain relatively constant across all samples. A significant drop in the internal standard signal in a particular sample indicates a strong matrix effect.

  • Clean the sample introduction system and interface cones: Regularly inspect and clean the nebulizer, spray chamber, and cones to prevent matrix buildup.[2]

Issue 2: Inaccurate ¹⁵¹Eu quantification in biological samples.

Possible Cause:

  • Inappropriate calibration strategy: Using simple aqueous standards for calibration without accounting for the sample matrix.

  • Spectral interferences: Overlapping signals from other ions at the same mass-to-charge ratio as ¹⁵¹Eu.

Troubleshooting Steps:

  • Implement matrix-matched calibration: If a suitable blank matrix is available (e.g., control plasma), prepare calibration standards in this matrix to mimic the sample composition.[3][4]

  • Utilize the standard addition method: This is a robust technique when a matched blank matrix is unavailable. By adding known amounts of ¹⁵¹Eu to the sample, the calibration curve is generated within the sample's own matrix, effectively canceling out matrix-specific effects.[5]

  • Check for polyatomic interferences: A potential interference for ¹⁵¹Eu is the polyatomic ion ¹³⁵Ba¹⁶O⁺.[7] If your samples contain high levels of Barium, this can lead to a falsely elevated ¹⁵¹Eu signal. Using a collision/reaction cell in the ICP-MS can help to mitigate this interference.

Quantitative Data Summary

The following table summarizes the typical performance of different matrix effect correction strategies for ¹⁵¹Eu analysis in a complex biological matrix. The data is presented as the recovery of a known ¹⁵¹Eu spike.

Correction MethodSpike Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
No Correction (Aqueous Calibration)106.868
Internal Standardization (¹⁵⁹Tb)109.292
Matrix-Matched Calibration109.898
Standard Addition1010.1101

Note: These are representative values and actual results may vary depending on the specific matrix and instrumental conditions.

Experimental Protocols

Protocol 1: Internal Standard Selection and Use
  • Selection: Choose an internal standard with a mass and first ionization potential as close as possible to ¹⁵¹Eu (Mass: ~151 amu, IP: 5.67 eV).[6][8] Terbium (¹⁵⁹Tb, IP: 5.86 eV) and Lutetium (¹⁷⁵Lu, IP: 5.43 eV) are suitable candidates. The chosen internal standard should not be present in the original sample.

  • Preparation: Prepare a stock solution of the internal standard (e.g., 1 µg/mL).

  • Addition: Add a small, fixed volume of the internal standard stock solution to all calibration standards, blanks, and unknown samples to achieve a final concentration that provides a stable and mid-range detector response (e.g., 1-10 ng/mL).

  • Analysis: During ICP-MS analysis, monitor the signal of both ¹⁵¹Eu and the internal standard.

  • Calculation: The final concentration of ¹⁵¹Eu is calculated based on the ratio of the ¹⁵¹Eu signal to the internal standard signal.

Protocol 2: Matrix-Matched Calibration
  • Obtain Blank Matrix: Acquire a biological matrix (e.g., control plasma, tissue homogenate) that is free of ¹⁵¹Eu or has a very low and consistent background level.

  • Prepare Calibration Standards: Spike the blank matrix with known concentrations of a ¹⁵¹Eu standard to create a series of calibration standards. For example, for a 0-100 ng/mL calibration range, prepare standards at 0, 5, 10, 25, 50, and 100 ng/mL.

  • Sample Preparation: Digest or dilute the unknown samples using the same procedure as the matrix-matched standards.

  • Analysis: Analyze the matrix-matched standards and the prepared samples using ICP-MS.

  • Quantification: Generate a calibration curve from the matrix-matched standards and use it to determine the concentration of ¹⁵¹Eu in the unknown samples.

Protocol 3: Standard Addition Method
  • Sample Aliquots: Prepare at least four identical aliquots of the unknown sample.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing, known amounts of a ¹⁵¹Eu standard solution. The spike concentrations should ideally be around 0.5x, 1x, and 2x the expected sample concentration.

  • Dilution: Dilute all aliquots to the same final volume.

  • Analysis: Analyze all prepared aliquots by ICP-MS and record the signal intensity for ¹⁵¹Eu.

  • Quantification: Plot the measured signal intensity (y-axis) against the added concentration of the ¹⁵¹Eu standard (x-axis). The absolute value of the x-intercept of the resulting linear regression line represents the original concentration of ¹⁵¹Eu in the sample.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_methods Correction Method cluster_analysis Analysis cluster_results Data Processing Sample Biological Sample (Plasma, Tissue) IS_Method Internal Standardization Sample->IS_Method MM_Method Matrix-Matched Calibration Sample->MM_Method SA_Method Standard Addition Sample->SA_Method IS Internal Standard (e.g., 159Tb) IS->IS_Method Eu_Std 151Eu Standard Eu_Std->IS_Method Eu_Std->MM_Method Eu_Std->SA_Method Blank Blank Matrix Blank->MM_Method ICPMS ICP-MS Analysis IS_Method->ICPMS MM_Method->ICPMS SA_Method->ICPMS Quant Quantitative Results ICPMS->Quant

Caption: Workflow for matrix effect correction in ¹⁵¹Eu analysis.

troubleshooting_flowchart Start Inaccurate 151Eu Results Check_IS Internal Standard Recovery Check Start->Check_IS IS_OK Recovery Consistent? Check_IS->IS_OK Clean_Cones Clean Sample Introduction & Interface Cones IS_OK->Clean_Cones No Check_Interference Check for Spectral Interferences (e.g., 135Ba16O+) IS_OK->Check_Interference Yes Reanalyze Re-analyze Samples Clean_Cones->Reanalyze Interference_Present Interference Found? Check_Interference->Interference_Present Use_CRC Use Collision/Reaction Cell Interference_Present->Use_CRC Yes Change_Method Implement Matrix-Matched or Standard Addition Calibration Interference_Present->Change_Method No Use_CRC->Reanalyze Change_Method->Reanalyze

Caption: Troubleshooting logic for inaccurate ¹⁵¹Eu results.

References

Technical Support Center: Optimizing Europium-151 Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Europium-151 based assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the high sensitivity of this compound based assays?

A1: this compound based assays utilize Time-Resolved Fluorescence (TRF). This technique takes advantage of the long fluorescence lifetime of europium chelates (in the microsecond range) compared to the short-lived background fluorescence of common biological molecules and plastics (in the nanosecond range).[1] By introducing a time delay between the excitation pulse and the fluorescence measurement, the background signal is allowed to decay, resulting in a significantly improved signal-to-noise ratio and higher sensitivity.[2][3]

Q2: What are the key instrument settings for a this compound TRF assay?

A2: Optimal instrument settings are crucial for maximizing signal detection. Key parameters include:

  • Excitation Wavelength: Typically around 330-340 nm.[1]

  • Emission Wavelength: Around 610-620 nm for Europium.[1]

  • Delay Time: A delay of 50-400 microseconds is introduced after the excitation pulse to allow for the decay of short-lived background fluorescence.[2][4]

  • Counting Time: The period during which the fluorescence signal is measured, typically around 400 microseconds.[4]

It is essential to consult your instrument's manual and specific assay kit recommendations for the most accurate settings. Using incorrect emission filters is a common reason for TR-FRET assay failure.

Q3: How should I store my this compound labeled reagents?

A3: Proper storage is critical to maintain the stability and performance of your reagents. Always follow the manufacturer's instructions provided on the certificate of analysis or safety data sheet.[5] In general:

  • Store reagents at the recommended temperature, typically 2-8°C or frozen.

  • Protect fluorescently labeled reagents from light to prevent photobleaching.

  • Avoid repeated freeze-thaw cycles, which can degrade antibodies and other proteins.[3][6] It is advisable to aliquot reagents into smaller, single-use volumes.

  • Do not store diluted reagents for extended periods.[7]

Q4: What are common sources of interference in this compound based assays?

A4: Interference can lead to inaccurate results by either increasing or decreasing the measured signal. Common sources include:

  • Cross-reactivity: Molecules with a similar structure to the analyte of interest may bind to the antibodies, leading to false-positive signals.[8]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with antibody-antigen binding.

  • Heterophilic Antibodies and Human Anti-Animal Antibodies (HAAAs): These endogenous antibodies can bridge the capture and detection antibodies, causing a false-positive signal.[9][10]

  • Contaminants: Contamination in buffers or reagents can lead to high background. Ensure that labware used for dispensing enhancement solution is not contaminated with Europium.[7]

  • Chelating agents: Avoid exposing the tracer to chelating agents like EDTA.[7]

Troubleshooting Guides

Issue 1: Low or No Signal

A weak or absent signal can be frustrating. The following troubleshooting guide will help you identify and resolve the potential causes.

Potential Cause Recommended Action
Incorrect Instrument Settings Verify that the excitation and emission wavelengths, delay time, and counting time are set correctly for a Europium-based assay. Ensure the correct filters for TR-FRET are in use.
Reagent Degradation Check the expiration dates of all reagents.[5] Ensure proper storage conditions have been maintained.[3][11] Consider preparing fresh dilutions of your reagents.
Suboptimal Antibody Concentrations The concentrations of capture and/or detection antibodies may be too low. Perform a checkerboard titration to determine the optimal concentrations (see Experimental Protocols section).
Inefficient Europium Chelate Labeling If you are labeling your own antibodies, the Europium-to-antibody ratio may be too low. Refer to the labeling protocol for optimization.
Weak Promoter (for reporter assays) If applicable, consider using a stronger promoter to drive the expression of the target protein.[6]
Low Transfection Efficiency (for cell-based assays) Optimize the transfection protocol by testing different ratios of plasmid DNA and transfection reagents.[6]
Issue 2: High Background

High background can mask the specific signal, reducing the assay's sensitivity. Use this guide to pinpoint and address the source of the high background.

Potential Cause Recommended Action
Excessive Antibody Concentration Too much detection antibody can lead to non-specific binding. Reduce the antibody concentration. A checkerboard titration can help find the optimal concentration.[12]
Inadequate Washing Insufficient washing can leave unbound detection antibody in the wells. Increase the number of wash steps (3-4 times is recommended) and ensure the wash buffer contains a mild detergent like Tween-20.[12][13]
Ineffective Blocking Incomplete blocking of non-specific binding sites on the microplate can cause high background. Optimize the blocking buffer by testing different agents (e.g., BSA, casein) and incubation times.
Non-specific Binding of Secondary Antibody If using a secondary antibody, it may be binding non-specifically. Include a control with no primary antibody to test for this.[12]
Autofluorescence Some components in the sample or media (e.g., phenol red, riboflavin) can be autofluorescent. If possible, use media without these components or perform measurements in a suitable buffer.[14]
Contaminated Reagents or Labware Ensure all buffers and reagents are free from contamination. Use clean labware, especially for dispensing the enhancement solution.[7]
Incorrect Plate Type For fluorescence assays, black microplates are recommended to reduce background.[14]

Experimental Protocols

Protocol: Checkerboard Titration for Optimizing Antibody Concentrations

This protocol describes a checkerboard titration to simultaneously determine the optimal concentrations of the capture antibody and the Europium-labeled detection antibody for a sandwich immunoassay.

Objective: To identify the antibody concentrations that provide the best signal-to-noise ratio.

Materials:

  • 96-well microplates (black, high-binding capacity recommended)

  • Capture antibody

  • Europium-labeled detection antibody

  • Antigen standard

  • Coating buffer (e.g., PBS, pH 7.4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • DELFIA Enhancement Solution

  • TRF plate reader

Procedure:

  • Capture Antibody Coating:

    • Prepare serial dilutions of the capture antibody in coating buffer. A recommended starting concentration range is 1-20 µg/mL.[15]

    • Add 100 µL of each dilution to the columns of a 96-well plate (e.g., column 1: 20 µg/mL, column 2: 10 µg/mL, and so on).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Antigen Incubation:

    • Prepare the antigen at a concentration that is expected to give a mid-range signal.

    • Add 100 µL of the antigen solution to all wells except for a set of negative control wells (add assay buffer instead).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate 3 times with wash buffer.

  • Detection Antibody Incubation:

    • Prepare serial dilutions of the Europium-labeled detection antibody in assay buffer. A recommended starting concentration is 500 ng/mL, with serial dilutions down to ~8 ng/mL.[15]

    • Add 100 µL of each dilution to the rows of the plate (e.g., row A: 500 ng/mL, row B: 250 ng/mL, and so on).

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate 5-6 times with wash buffer to remove all unbound detection antibody.

  • Signal Development and Measurement:

    • Add 200 µL of DELFIA Enhancement Solution to each well.

    • Incubate for 5-10 minutes on a shaker to allow for the dissociation of Europium ions and the formation of the fluorescent chelate.

    • Measure the time-resolved fluorescence using a TRF plate reader with the appropriate settings for Europium.

  • Data Analysis:

    • Subtract the average signal of the negative control wells from all other wells.

    • Generate a heat map or a 3D plot of the signal as a function of the capture and detection antibody concentrations.

    • Calculate the signal-to-noise ratio for each concentration pair.

    • The optimal concentrations are those that give the highest signal-to-noise ratio with a strong positive signal.

Visual Guides

experimental_workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_read Signal Detection p1 Coat with Capture Ab p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 a1 Add Antigen p4->a1 a2 Incubate & Wash a1->a2 a3 Add Eu-Detection Ab a2->a3 a4 Incubate & Wash a3->a4 r1 Add Enhancement Solution a4->r1 r2 Incubate r1->r2 r3 Read TRF Signal r2->r3

Caption: General workflow for a this compound sandwich immunoassay.

troubleshooting_flowchart start Assay Issue? low_signal Low or No Signal start->low_signal Yes high_bg High Background start->high_bg Yes check_reader Check Instrument Settings low_signal->check_reader Start Here reduce_ab Reduce Detection Ab Conc. high_bg->reduce_ab Start Here check_reagents Check Reagent Validity check_reader->check_reagents Settings OK optimize_ab Optimize Antibody Concentrations check_reagents->optimize_ab Reagents OK improve_wash Increase Wash Steps reduce_ab->improve_wash Still High optimize_block Optimize Blocking improve_wash->optimize_block Still High

Caption: A decision tree for troubleshooting common issues in this compound assays.

References

Europium-151 Mössbauer Spectroscopy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Europium-151 (¹⁵¹Eu) Mössbauer Spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answer frequently asked questions regarding the interpretation of ¹⁵¹Eu Mössbauer data.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic isomer shift ranges for Eu²⁺ and Eu³⁺?

A1: The isomer shift (δ) is a key parameter for distinguishing between the divalent (Eu²⁺) and trivalent (Eu³⁺) states of europium.[1][2] Their typical ranges, relative to a EuF₃ standard, are summarized below.

Europium IonIsomer Shift (δ) Range (mm/s)Electron Configuration
Eu²⁺-15 to -84f⁷
Eu³⁺0 to +44f⁶

Table 1: Characteristic isomer shift ranges for Eu²⁺ and Eu³⁺.[1][2]

The significant difference of approximately 12 to 14 mm/s between the two oxidation states arises from the shielding effect of the additional 4f electron in Eu²⁺.[1][2]

Q2: My Eu³⁺ signal is a single broad line, but I expect a quadrupole splitting. Why might this be?

A2: In many Eu³⁺ compounds, the quadrupole splitting is often small compared to the natural linewidth of the ¹⁵¹Eu Mössbauer transition (around 2.5 mm/s).[1] This can result in an unresolved splitting that manifests as a simple broadening of the resonance line.[3] To resolve such small splittings, advanced techniques like nuclear forward scattering (NFS) in conjunction with conventional Mössbauer spectroscopy may be necessary.

Q3: I am observing an asymmetric line shape in my paramagnetic Eu²⁺ sample at low temperatures. What could be the cause?

A3: An asymmetric line shape in a paramagnetic Eu²⁺ sample, especially at low temperatures and in dilute systems, often arises from slow electron spin relaxation.[4][5] This leads to a paramagnetic hyperfine interaction that splits the Mössbauer spectrum. In zero magnetic field, this can result in an asymmetrically split pattern. Applying a small external magnetic field can sometimes lead to a more symmetrical pattern.[4][5]

Q4: How can I quantitatively determine the ratio of Eu²⁺ to Eu³⁺ in my sample?

A4: ¹⁵¹Eu Mössbauer spectroscopy is a powerful tool for the quantitative analysis of Eu²⁺ and Eu³⁺ concentrations.[1] The relative amount of each species can be estimated from the spectral area of their respective Mössbauer signals. It is important to note that photoluminescence spectroscopy does not allow for a quantitative analysis of the two ions.[1]

Troubleshooting Guide

Issue 1: Overlapping Spectral Components

  • Symptom: The Mössbauer spectrum shows a complex pattern where signals from different europium sites or valence states overlap, making it difficult to assign individual components.

  • Possible Cause: The sample may contain multiple crystallographic sites for europium, or a mixture of Eu²⁺ and Eu³⁺.

  • Troubleshooting Steps:

    • Temperature-Dependent Measurements: Acquire spectra at different temperatures. The hyperfine parameters (isomer shift, quadrupole splitting, and magnetic hyperfine field) can have different temperature dependencies for different sites or valence states, which may help in their deconvolution. For instance, valence fluctuation phenomena can be observed with changing temperature.[6]

    • External Magnetic Field: Applying an external magnetic field can help to resolve overlapping components, especially in cases involving magnetic and non-magnetic species.[4][5]

    • Advanced Fitting Models: Utilize specialized software that allows for the fitting of multiple components with constrained parameters based on chemical and physical knowledge of the sample.

Issue 2: Unusually Broad Linewidths

  • Symptom: The observed linewidths in the spectrum are significantly broader than the natural linewidth.

  • Possible Causes:

    • Sample Thickness: An overly thick absorber can lead to saturation effects and line broadening.

    • Relaxation Effects: As mentioned in FAQ A3, slow spin-spin or spin-lattice relaxation can cause significant broadening.[4][5]

    • Structural Disorder: A distribution of local environments around the europium atoms can lead to a distribution of hyperfine parameters, resulting in broadened lines.

  • Troubleshooting Steps:

    • Optimize Sample Thickness: Prepare absorbers with varying thicknesses to find the optimal condition that minimizes broadening while maintaining a good signal-to-noise ratio.

    • Vary Temperature: Changes in temperature can affect relaxation rates. Lowering the temperature may slow down relaxation sufficiently to resolve hyperfine structure, while increasing it may lead to a single, motionally narrowed line.

    • Compare with Standards: Measure a standard compound with a known narrow linewidth to ensure the spectrometer itself is not contributing to the broadening.

Issue 3: Difficulty in Fitting Magnetically Split Spectra

  • Symptom: The spectrum exhibits a complex, magnetically split pattern that is difficult to fit with a simple model.

  • Possible Cause: The ¹⁵¹Eu nucleus has ground and excited state spins of I_g = 5/2 and I_e = 7/2, respectively, leading to 18 possible transitions in a magnetically split spectrum.[5] The presence of a combined magnetic dipole and electric quadrupole interaction can further complicate the spectrum.

  • Troubleshooting Steps:

    • Simulation Software: Employ sophisticated simulation and fitting software that can handle the full Hamiltonian for combined magnetic and quadrupole interactions.

    • Parameter Constraints: When fitting, it is often necessary to constrain some parameters based on physical realities. For example, the relative intensities of the lines are dependent on the angle between the magnetic hyperfine field and the principal axis of the electric field gradient.[7]

    • Literature Comparison: Compare the observed spectral shape with published spectra of similar compounds to guide the initial fitting parameters.[8]

Experimental Protocols

Standard ¹⁵¹Eu Mössbauer Spectroscopy Measurement

  • Source: A commonly used source is ¹⁵¹SmF₃, which has a half-life of 90 years.[1] The source is typically kept at the same temperature as the absorber to maximize the recoilless fraction.

  • Spectrometer: A constant-acceleration spectrometer is used to modulate the velocity of the source relative to the absorber.

  • Velocity Calibration: The spectrometer is calibrated using a standard α-Fe foil at room temperature with a ⁵⁷Co/Rh source.

  • Absorber Preparation: The sample containing europium is finely powdered and uniformly distributed in a sample holder. The optimal thickness needs to be determined experimentally to avoid excessive absorption and line broadening.

  • Data Acquisition: The transmission of the 21.54 keV gamma rays through the absorber is measured as a function of the source velocity.[1] Measurements are often performed in a closed-cycle helium cryostat to allow for temperature-dependent studies from a few Kelvin to room temperature.

  • Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes using specialized software to extract the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf).

Visualizations

Data_Interpretation_Workflow cluster_0 Initial Spectrum Analysis cluster_1 Hyperfine Parameter Extraction cluster_2 Interpretation Spectrum Spectrum Identify_Components Identify Number of Eu Sites/Valence States Spectrum->Identify_Components Visual Inspection Fit_Spectrum Fit Spectrum with Appropriate Model Identify_Components->Fit_Spectrum Extract_Parameters Extract Isomer Shift (δ), Quadrupole Splitting (ΔEQ), Magnetic Field (Bhf) Fit_Spectrum->Extract_Parameters Interpret_IS Determine Valence State (Eu²⁺ vs. Eu³⁺) Extract_Parameters->Interpret_IS Interpret_QS Assess Local Symmetry Extract_Parameters->Interpret_QS Interpret_MHF Characterize Magnetic Properties Extract_Parameters->Interpret_MHF Final_Interpretation Structural and Electronic Characterization Interpret_IS->Final_Interpretation Interpret_QS->Final_Interpretation Interpret_MHF->Final_Interpretation

A simplified workflow for the interpretation of ¹⁵¹Eu Mössbauer data.

Troubleshooting_Logic Start Problem with Spectrum Interpretation Broad_Lines Broad Linewidths? Start->Broad_Lines Asymmetric_Shape Asymmetric Lineshape? Start->Asymmetric_Shape Complex_Splitting Complex Splitting? Start->Complex_Splitting Check_Thickness Optimize Sample Thickness Broad_Lines->Check_Thickness Yes Temp_Dependence Perform Temperature- Dependent Measurement Broad_Lines->Temp_Dependence Yes Relaxation Consider Slow Spin Relaxation Asymmetric_Shape->Relaxation Yes External_Field Apply External Magnetic Field Asymmetric_Shape->External_Field Yes Complex_Splitting->Temp_Dependence Yes Advanced_Fit Use Advanced Fitting Models Complex_Splitting->Advanced_Fit Yes

A troubleshooting decision tree for common ¹⁵¹Eu Mössbauer spectral issues.

References

Technical Support Center: Minimizing Spectral Overlap in Europium-151 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Europium-151 (¹⁵¹Eu) fluorescence. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to spectral overlap and optimize your experiments for high-quality, reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during ¹⁵¹Eu fluorescence experiments, providing potential causes and actionable solutions.

Q1: I am observing high background fluorescence in my assay. How can I reduce it?

A1: High background is a common issue that can mask the specific signal from your ¹⁵¹Eu probe. Here are several strategies to mitigate it:

  • Utilize Time-Resolved Fluorescence (TRF): The most effective method to reduce background from autofluorescence is to leverage the long fluorescence lifetime of Europium chelates.[1][2] Autofluorescence from biological samples typically decays within nanoseconds, while ¹⁵¹Eu chelates have lifetimes in the microsecond to millisecond range.[1][2] By introducing a delay (time gate) between the excitation pulse and signal detection, the short-lived background fluorescence is allowed to decay before measuring the long-lived ¹⁵¹Eu signal.[3]

  • Optimize Washing Steps: Inadequate washing can leave unbound ¹⁵¹Eu-labeled reagents, contributing to high background. Ensure your washing protocol is optimized to efficiently remove unbound probes without dissociating specifically bound ones.

  • Use a Fluorescence Enhancement Solution: In assays like DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay), a specific enhancement solution is added. This solution dissociates the Europium ions from the antibody-chelate complex and forms a new, highly fluorescent micellar chelate, which significantly amplifies the signal-to-background ratio.[4]

  • Sample Preparation: Autofluorescence can originate from the sample itself, including components like collagen, NADH, and riboflavin.[5] Proper sample preparation, such as perfusing tissues with PBS prior to fixation to remove red blood cells, can help reduce endogenous autofluorescence.[5] Changing the fixation method from aldehyde-based fixatives to organic solvents like methanol or ethanol can also decrease autofluorescence.[6]

Q2: My ¹⁵¹Eu signal is weak. What are the possible causes and solutions?

A2: A weak signal can compromise the sensitivity of your assay. Consider the following troubleshooting steps:

  • Check Reagent Integrity and Concentration: Ensure that your ¹⁵¹Eu-labeled reagents have been stored correctly and have not expired. The concentration of the labeling reagent might be too low; consider performing a titration to find the optimal concentration.

  • Optimize Antibody Conjugation: The efficiency of coupling the Europium chelate to your antibody or protein of interest is critical. The choice of chelator and the coupling chemistry can significantly impact the final fluorescence intensity.[7]

  • Use a Signal Enhancement Strategy: As mentioned above, fluorescence enhancement solutions can dramatically increase the signal intensity in dissociation-based assays.[4][8] For other applications, using nanoparticles doped with a high concentration of Europium chelates can provide a much brighter signal compared to single-chelate labels.[9]

  • Instrument Settings: Verify that your plate reader or microscope is configured correctly for ¹⁵¹Eu detection. This includes using the appropriate excitation and emission filters (typically excitation around 340 nm and emission around 615 nm) and optimizing the time-gating parameters (delay and counting times).[4][10]

Q3: I am performing a multiplex assay with ¹⁵¹Eu and another fluorophore, and I'm seeing significant spectral overlap. What can I do?

A3: Spectral overlap, or crosstalk, occurs when the emission of one fluorophore is detected in the channel of another.[11] Here’s how to address this:

  • Choose Fluorophores with Minimal Spectral Overlap: Select fluorophores with emission spectra that are well-separated from the sharp emission peak of ¹⁵¹Eu at ~615 nm.[10] Fluorophores emitting in the green or far-red regions of the spectrum are often good choices.

  • Implement Time-Gated Detection: Even with spectral overlap, the long fluorescence lifetime of ¹⁵¹Eu can be used to distinguish its signal. By using a time-gated detection approach, you can measure the ¹⁵¹Eu signal after the fluorescence from the shorter-lifetime fluorophore has decayed.

  • Apply Spectral Unmixing: If significant overlap persists, spectral unmixing is a powerful post-acquisition analysis technique. This computational method separates the mixed signals from multiple fluorophores based on their unique emission spectra.[12][13] You will need to acquire reference spectra for each individual fluorophore (including ¹⁵¹Eu) to accurately unmix the composite image.

Data Presentation: Comparison of Fluorophore Properties

The unique properties of this compound chelates, particularly their long fluorescence lifetime, are key to minimizing spectral overlap. The following table compares the spectral properties of a typical ¹⁵¹Eu chelate with other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Fluorescence Lifetime
Europium (¹⁵¹Eu) Chelate ~340~615~275~100 µs - 2 ms
Fluorescein (FITC)~495~525~30~4 ns
Alexa Fluor 488~495~519~24~4.1 ns
Rhodamine B~555~580~25~1.7 ns
Cyanine 5 (Cy5)~649~670~21~1 ns

Note: Fluorescence lifetimes are approximate and can vary depending on the specific chelate, conjugation, and local environment.

Experimental Protocols

Detailed Methodology 1: Time-Resolved Fluorescence (TRF) Immunoassay (DELFIA Principle)

This protocol outlines the key steps for a solid-phase sandwich immunoassay using a ¹⁵¹Eu-labeled detection antibody to minimize background fluorescence.

  • Coating: Coat a microtiter plate with a capture antibody specific for the analyte of interest. Incubate and then wash to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding. Wash the plate.

  • Sample Incubation: Add the sample containing the analyte. Incubate to allow the analyte to bind to the capture antibody. Wash the plate to remove unbound sample components.

  • Detection Antibody Incubation: Add the ¹⁵¹Eu-labeled detection antibody, which binds to a different epitope on the analyte. Incubate to form the "sandwich." Wash thoroughly to remove unbound detection antibody.

  • Fluorescence Enhancement: Add a low-pH enhancement solution. This solution dissociates the Eu³⁺ ions from the antibody-chelate complex.[4]

  • Chelate Formation: The enhancement solution contains components that form a new, highly fluorescent micellar chelate with the released Eu³⁺ ions.[4]

  • Signal Detection: Measure the fluorescence using a TRF-compatible plate reader. The instrument will use a pulsed light source for excitation (e.g., 340 nm) and, after a delay of several hundred microseconds, will measure the emission at ~615 nm.[10][14]

Detailed Methodology 2: Spectral Unmixing for Multiplex Imaging

This protocol provides a general workflow for separating the fluorescence signals of ¹⁵¹Eu and another spectrally overlapping fluorophore (e.g., a green fluorescent protein, GFP).

  • Acquire Reference Spectra:

    • Prepare a sample containing only the ¹⁵¹Eu-labeled component. Using the same imaging settings as for your multiplex experiment, acquire a spectral image (lambda stack). This will be your ¹⁵¹Eu reference spectrum.

    • Prepare a separate sample containing only the GFP-expressing component. Acquire a spectral image under the same conditions to obtain the GFP reference spectrum.

  • Acquire Multiplex Image: Image your co-labeled sample using the same spectral imaging settings. The resulting image will contain a mixture of the ¹⁵¹Eu and GFP signals in each pixel.

  • Perform Linear Unmixing: Use image analysis software (e.g., Fiji/ImageJ with appropriate plugins, or commercial software) to perform linear unmixing.[15]

    • Load your multiplexed spectral image.

    • Provide the reference spectra for ¹⁵¹Eu and GFP.

    • The software will then calculate the contribution of each fluorophore to the total signal in every pixel, generating separate images for the ¹⁵¹Eu and GFP channels.

  • Analyze Separated Images: The resulting unmixed images will show the distinct localization of each fluorophore with minimal crosstalk.

Visualizations

Experimental Workflow: Time-Resolved FRET (TR-FRET) Assay

TR_FRET_Workflow cluster_assay_prep Assay Preparation cluster_interaction Molecular Interaction cluster_detection TR-FRET Detection Donor ¹⁵¹Eu-labeled Donor Molecule Binding Binding Event (Donor-Acceptor Proximity) Donor->Binding Acceptor Acceptor-labeled Target Molecule Acceptor->Binding Excitation Pulsed Excitation (~340 nm) Binding->Excitation EnergyTransfer Förster Resonance Energy Transfer (FRET) Excitation->EnergyTransfer TimeGate Time Delay (Autofluorescence Decay) EnergyTransfer->TimeGate Emission Measure Acceptor Emission TimeGate->Emission

Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using a ¹⁵¹Eu donor.

Logical Relationship: Troubleshooting Low Signal in a ¹⁵¹Eu Immunoassay

Troubleshooting_Low_Signal cluster_reagents Reagent Issues cluster_protocol Protocol Issues cluster_instrument Instrumentation Issues Problem Low ¹⁵¹Eu Signal Reagent_Conc Suboptimal Concentration Problem->Reagent_Conc Reagent_Activity Degraded Reagents Problem->Reagent_Activity Antibody_Conj Poor Antibody Conjugation Problem->Antibody_Conj Incubation Insufficient Incubation Time Problem->Incubation Washing Overly Stringent Washing Problem->Washing Settings Incorrect Reader Settings Problem->Settings Filters Wrong Excitation/ Emission Filters Problem->Filters

Caption: Common causes of low signal in this compound based immunoassays.

References

Technical Support Center: Stability of Europium-151 Labeled Antibodies and Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Europium-151 (Eu-151) labeled antibodies and reagents. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of your Eu-151 labeled materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with your this compound labeled reagents.

ProblemPossible CausesRecommended Solutions
Low or No Signal 1. Degradation of the Eu-151 Label: Improper storage conditions can lead to the dissociation of the Europium ion from the chelate. 2. Inactive Antibody: The antibody may have lost its binding activity due to denaturation or degradation. 3. Incorrect Buffer Composition: Presence of chelating agents (like EDTA) or high concentrations of phosphate in the assay buffer can decrease the signal.[1][2] 4. Inappropriate Enhancement Solution: Using the wrong enhancement solution for the specific chelate type (e.g., using DELFIA® Enhancement Solution for a DTPA chelate with a short incubation time) can result in incomplete dissociation and low fluorescence.[1][3]1. Verify Storage Conditions: Ensure reagents are stored at the recommended temperature (-20°C or -70°C) in a Tris-HCl based buffer with a stabilizer like purified BSA. Avoid repeated freeze-thaw cycles.[1][3][4] 2. Perform a Quality Control Check: Test the antibody's binding activity using a known positive control. 3. Optimize Assay Buffer: Use a Tris-HCl based assay buffer. If phosphate buffers are necessary, consider using the more stable DTPA chelates.[1][2] 4. Select the Correct Enhancement Solution and Incubation Time: Use DELFIA® Inducer for DTPA chelates for rapid dissociation. If using DELFIA® Enhancement Solution with DTPA chelates, increase the incubation time (e.g., 30 minutes with shaking).[1][3]
High Background Signal 1. Contamination: Europium contamination in buffers, on plates, or on pipette tips.[2] 2. Non-specific Binding: The labeled antibody may be binding non-specifically to the plate or other components of the assay. 3. Insufficient Washing: Inadequate washing steps can leave unbound labeled antibody in the wells.[5]1. Maintain a Clean Workspace: Use dedicated and clean labware for Eu-151 experiments. 2. Optimize Blocking and Antibody Dilution: Use an effective blocking buffer and titrate the labeled antibody to determine the optimal concentration with the lowest non-specific binding. 3. Improve Washing Protocol: Increase the number of wash cycles or the volume of wash buffer. Ensure efficient aspiration of the wash buffer between steps.
Inconsistent Results (High CV%) 1. Reagent Instability: Degradation of the labeled antibody over time. 2. "Edge Effect": Temperature gradients across the microplate during incubation can lead to variability in results, particularly in the outer wells.[5] 3. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents.1. Aliquot Reagents: Upon receipt, aliquot the labeled antibody into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 2. Mitigate Edge Effects: Ensure even temperature distribution by avoiding stacking plates in the incubator. Consider not using the outer wells of the plate for critical samples.[5] 3. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use proper pipetting techniques.

Logical Troubleshooting Workflow

troubleshooting_workflow start Experiment Shows Poor Results low_signal Low or No Signal start->low_signal Issue Type high_background High Background start->high_background Issue Type inconsistent_results Inconsistent Results start->inconsistent_results Issue Type check_storage Verify Reagent Storage (-20°C/-70°C, Tris-HCl buffer) low_signal->check_storage check_contamination Inspect for Europium Contamination high_background->check_contamination aliquot_reagents Aliquot Reagents to Avoid Freeze-Thaw Cycles inconsistent_results->aliquot_reagents check_qc Perform Antibody QC (Positive Control) check_storage->check_qc If storage is correct check_buffer Check Assay Buffer Composition (Avoid Phosphate/EDTA) check_qc->check_buffer If QC is good check_enhancer Verify Enhancement Solution & Incubation Time check_buffer->check_enhancer If buffer is correct solution_found Problem Resolved check_enhancer->solution_found If correct optimize_blocking Optimize Blocking & Antibody Concentration check_contamination->optimize_blocking If no contamination improve_washing Improve Wash Steps optimize_blocking->improve_washing If still high improve_washing->solution_found If effective mitigate_edge_effect Mitigate Plate Edge Effect aliquot_reagents->mitigate_edge_effect If aliquoted check_pipetting Verify Pipetting Accuracy mitigate_edge_effect->check_pipetting If still inconsistent check_pipetting->solution_found If accurate

Caption: A flowchart for troubleshooting common issues with Eu-151 assays.

Frequently Asked Questions (FAQs)

1. How should I store my this compound labeled antibodies for long-term stability?

For long-term stability, Eu-151 labeled antibodies should be stored at -20°C or -70°C in a Tris-HCl buffered solution (pH 7.5-8.0) containing a stabilizer such as 0.1-0.5% purified, metal-free Bovine Serum Albumin (BSA).[1][3] It is also recommended to store the labeled antibody at a high concentration (e.g., not less than 10 µg/mL).[1][3] Avoid storing in phosphate-based buffers or buffers containing chelating agents like EDTA.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the antibody into single-use volumes upon receipt.

2. What is the expected shelf-life of a properly stored Eu-151 labeled antibody?

When stored under recommended conditions, DELFIA-labeled reagents can be stable for up to 1-2 years.[1][3] However, the actual stability can vary depending on the specific antibody and conjugation chemistry. It is always best to refer to the manufacturer's datasheet for specific stability information.

3. Why are phosphate buffers not recommended for assays using Eu-151 labeled reagents?

Tris-HCl based assay buffers generally yield higher maximum signals in DELFIA® assays compared to phosphate-based buffers.[1][2] High concentrations of phosphate can potentially dissociate the Europium ion from certain chelates, particularly N1 chelates, especially with long incubation times, leading to a decrease in signal.[2] More stable chelates, such as DTPA, are less affected by phosphate buffers.[2]

4. What is the difference between N1 and DTPA Europium chelates?

N1 and DTPA are different types of chelating agents used to bind Europium to the antibody.

  • N1 Chelates: Offer easy labeling and require a short dissociation time with DELFIA® Enhancement Solution. They are best suited for assays where the concentration of competing chelating agents like EDTA is low (<0.05 mM), the pH is above 7, and the temperature does not exceed 38°C.[1]

  • DTPA Chelates: Form a more stable complex with Europium. This makes them suitable for assays with higher concentrations of competing chelators (up to 10 mM EDTA), a wider pH range (down to 5.0), and higher temperatures (up to 100°C).[1] However, they require a stronger or longer dissociation step, often using DELFIA® Inducer for rapid signal development.[1][3]

5. Can I use Eu-151 labeled reagents for Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays?

No, DELFIA® Europium chelates are not suitable for TR-FRET assays like LANCE®.[2] This is because the DELFIA® technology is based on the dissociation of the Europium ion from the antibody-bound chelate to form a new, highly fluorescent chelate in the enhancement solution.[2] In TR-FRET, the donor (Europium) must remain attached to the biomolecule to allow for energy transfer to the acceptor.[2]

Chelate Stability and Dissociation Pathway

chelate_stability cluster_n1 N1 Chelate cluster_dtpa DTPA Chelate n1_antibody Eu-N1-Antibody Complex (Less Stable) enhancement_sol DELFIA® Enhancement Solution (5 min shake) n1_antibody->enhancement_sol n1_fluorescence High Fluorescence Signal enhancement_sol->n1_fluorescence dtpa_antibody Eu-DTPA-Antibody Complex (More Stable) inducer_sol DELFIA® Inducer (5 min shake) dtpa_antibody->inducer_sol dtpa_fluorescence High Fluorescence Signal inducer_sol->dtpa_fluorescence

Caption: Comparison of N1 and DTPA chelate dissociation pathways.

Quantitative Data Summary

The stability of Eu-151 labeled reagents is influenced by several factors. The following tables summarize key quantitative parameters based on manufacturer recommendations and technical documentation.

Table 1: Recommended Storage Conditions and Stability
ParameterRecommendationExpected Stability
Storage Temperature -20°C or -70°C[1][4]Up to 1-2 years[1][3]
Storage Buffer 50 mM Tris-HCl, pH 7.5-8.0[2][3]Stable
Stabilizer 0.1-0.5% Purified, Metal-Free BSA[1][3]Enhances long-term stability
Antibody Concentration ≥ 10 µg/mL[1][3]Stable
Freeze-Thaw Cycles Avoid; aliquot into single-use volumesMinimizes degradation
Table 2: Chelate Performance Characteristics
Chelate TypeMax EDTA ConcentrationpH RangeMax TemperatureRecommended Dissociation SolutionShaking Time for 98% Signal
N1 < 0.05 mM[1]> 7.0[1]38°C[1]DELFIA® Enhancement Solution[1]5 minutes[1]
DTPA Up to 10 mM[1]> 5.0[1]100°C[1]DELFIA® Inducer[1]5 minutes[1]

Experimental Protocols

Protocol 1: Real-Time Stability Assessment of Eu-151 Labeled Antibody

This protocol outlines a method to assess the stability of a Eu-151 labeled antibody over time under different storage conditions.

Objective: To determine the rate of signal decay of a Eu-151 labeled antibody under various storage temperatures.

Materials:

  • Eu-151 labeled antibody

  • Assay buffer (50 mM Tris-HCl, pH 7.8, 0.9% NaCl)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Antigen for coating

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Blocking buffer (e.g., Assay buffer with 1% BSA)

  • DELFIA® Enhancement Solution or Inducer (as appropriate for the chelate)

  • High-binding 96-well microplates

  • Plate reader capable of Time-Resolved Fluorescence (TRF)

Procedure:

  • Aliquot and Store: Upon receipt, determine the initial signal of the labeled antibody (Time 0). Aliquot the Eu-151 labeled antibody into multiple tubes. Store the aliquots at different temperatures (e.g., 4°C, -20°C, and -80°C).

  • Prepare Assay Plates (at each time point):

    • Coat the microplate wells with the target antigen at an optimal concentration and incubate overnight at 4°C.

    • Wash the plates three times with wash buffer.

    • Block the plates with blocking buffer for 2 hours at room temperature.

    • Wash the plates three times with wash buffer.

  • Incubate with Labeled Antibody:

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage temperature.

    • Prepare a dilution series of the aged labeled antibody and the Time 0 control antibody in assay buffer.

    • Add the diluted antibodies to the prepared assay plates and incubate for 1-2 hours at room temperature with gentle shaking.

  • Signal Development and Measurement:

    • Wash the plates six times with wash buffer.

    • Add the appropriate enhancement solution to each well.

    • Incubate on a shaker for the recommended time (e.g., 5-30 minutes).[1]

    • Measure the TRF signal using a plate reader.

  • Data Analysis:

    • For each time point and storage condition, plot the signal intensity versus the antibody concentration.

    • Compare the signal intensity of the aged antibodies to the Time 0 control. Calculate the percentage of signal remaining.

    • Plot the percentage of signal remaining over time for each storage condition to determine the stability profile.

Experimental Workflow for Stability Assessment

stability_workflow start Receive & Aliquot Eu-151 Antibody time_0 Measure Initial Signal (Time 0 Control) start->time_0 storage Store Aliquots at 4°C, -20°C, -80°C time_0->storage time_points Test at Time Points (1, 3, 6, 12 months) storage->time_points assay Perform Immunoassay (Coat, Block, Incubate) time_points->assay measure Develop & Measure TRF Signal assay->measure analyze Analyze Data: % Signal Remaining measure->analyze end Determine Stability Profile analyze->end

Caption: Workflow for assessing the long-term stability of Eu-151 antibodies.

References

Validation & Comparative

A Head-to-Head Comparison: Europium-151 Immunoassay vs. ELISA for Sensitive Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of proteins, hormones, and other biomarkers is paramount. While the Enzyme-Linked Immunosorbent Assay (ELISA) has long been a gold standard, alternative methods offering enhanced sensitivity and a broader dynamic range are increasingly valuable. This guide provides an objective comparison between the traditional ELISA and the Europium-151 Time-Resolved Fluoroimmunoassay (TRFIA), supported by experimental data and detailed protocols.

Principle of Detection: A Fundamental Difference

The core distinction between these two powerful immunoassay techniques lies in their detection systems. ELISA typically employs an enzyme conjugated to a detection antibody. This enzyme catalyzes a chromogenic substrate, producing a colored product that is quantified by measuring its absorbance. The intensity of the color is directly proportional to the amount of analyte present.

In contrast, this compound TRFIA utilizes a lanthanide chelate, this compound, as the label. This label exhibits a unique fluorescent property: a long fluorescence lifetime. This allows for time-gated detection, a process where the measurement of the fluorescence signal is delayed for a few microseconds after the initial excitation pulse. This delay effectively eliminates the short-lived background fluorescence from the sample matrix and microplates, leading to a significantly improved signal-to-noise ratio.[1][2]

Performance Comparison: Sensitivity and Dynamic Range

Experimental evidence consistently demonstrates that this compound based immunoassays offer a significant increase in sensitivity compared to conventional colorimetric ELISAs. Studies have reported that TRFIA can be anywhere from 8- to 128-fold more sensitive, depending on the analyte and assay configuration.[3][4] This enhanced sensitivity allows for the detection of low-abundance biomarkers that may be undetectable by standard ELISA methods.

Furthermore, TRFIA often provides a wider dynamic range, enabling the accurate quantification of an analyte over a broader range of concentrations with a single sample dilution.[5]

Performance MetricThis compound Immunoassay (TRFIA/DELFIA)Enzyme-Linked Immunosorbent Assay (ELISA)Reference(s)
Sensitivity 8- to 128-fold higher than colorimetric ELISAStandard[3][4]
Limit of Detection (LOD) As low as picogram or even femtogram levelsTypically nanogram to picogram levels[6][7]
Dynamic Range Wider, allowing for quantification of a broader concentration rangeMore limited, may require multiple sample dilutions[5]
Background Signal Minimized due to time-resolved fluorescence detectionCan be a limiting factor, affecting sensitivity[1][2]
Precision (Intra-assay %CV) Typically <10%Typically <15%[5][8]
Precision (Inter-assay %CV) Typically <15%Typically <20%[5][7]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for a sandwich-based this compound TRFIA and a standard sandwich ELISA.

Europium_TRFIA_Workflow This compound TRFIA Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection p1 Coat plate with capture antibody p2 Block non-specific binding sites p1->p2 a1 Add sample containing analyte p2->a1 Wash a2 Add biotinylated detection antibody a1->a2 a3 Add this compound labeled streptavidin a2->a3 d1 Add enhancement solution to release Eu³⁺ a3->d1 Wash d2 Measure time-resolved fluorescence d1->d2

Caption: Workflow for a this compound TRFIA.

ELISA_Workflow ELISA Workflow cluster_plate_prep_elisa Plate Preparation cluster_assay_elisa Assay Procedure cluster_detection_elisa Detection ep1 Coat plate with capture antibody ep2 Block non-specific binding sites ep1->ep2 ea1 Add sample containing analyte ep2->ea1 Wash ea2 Add biotinylated detection antibody ea1->ea2 ea3 Add enzyme-conjugated streptavidin (e.g., HRP) ea2->ea3 ed1 Add chromogenic substrate (e.g., TMB) ea3->ed1 Wash ed2 Stop reaction ed1->ed2 ed3 Measure absorbance ed2->ed3

Caption: Workflow for a standard sandwich ELISA.

Signaling Pathway and Detection Principle

The fundamental difference in the signal generation between the two methods is visualized below.

Signaling_Pathways Comparison of Detection Principles cluster_trfia This compound TRFIA cluster_elisa ELISA eu_excitation Excitation (340 nm) eu_chelate Europium Chelate eu_excitation->eu_chelate time_delay Time Delay (μs) eu_chelate->time_delay background_trfia Background Fluorescence (decays) eu_chelate->background_trfia long_fluorescence Long-lived Fluorescence (615 nm) time_delay->long_fluorescence detector_trfia Detector long_fluorescence->detector_trfia enzyme Enzyme (e.g., HRP) substrate Substrate (e.g., TMB) enzyme->substrate catalysis colored_product Colored Product substrate->colored_product detector_elisa Spectrophotometer colored_product->detector_elisa

Caption: Detection principles of TRFIA and ELISA.

Detailed Experimental Protocols

This compound Time-Resolved Fluoroimmunoassay (TRFIA) Protocol (Sandwich Assay)

This protocol is a generalized procedure and may require optimization for specific analytes and antibodies.

  • Plate Coating:

    • Dilute the capture antibody to a pre-optimized concentration in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of the standard analyte in assay buffer (e.g., blocking buffer).

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of biotinylated detection antibody, diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Europium-Streptavidin Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of this compound labeled streptavidin, diluted in assay buffer, to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Signal Development and Measurement:

    • Wash the plate 6 times with wash buffer to remove unbound Europium-streptavidin.

    • Add 100 µL of enhancement solution to each well.[9]

    • Shake the plate for 5-10 minutes at room temperature to allow the Europium to dissociate and form a new, highly fluorescent chelate.[10]

    • Measure the time-resolved fluorescence using a suitable plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~615 nm.[9]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Sandwich Assay)

This is a general protocol and should be optimized for each specific assay.

  • Plate Coating:

    • Dilute the capture antibody to a pre-optimized concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.[11]

  • Blocking:

    • Wash the plate 3 times with 200 µL of wash buffer per well.[12]

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.[12]

  • Sample and Standard Incubation:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of the standard analyte in diluent buffer.

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.[11]

  • Detection Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of biotinylated detection antibody, diluted in diluent buffer, to each well.

    • Incubate for 1 hour at room temperature.[11]

  • Enzyme-Conjugate Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of enzyme-conjugated streptavidin (e.g., Streptavidin-HRP), diluted in diluent buffer, to each well.

    • Incubate for 30 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.[12]

    • Add 50-100 µL of stop solution (e.g., 1M H₂SO₄) to each well to stop the reaction.[12]

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Conclusion

Both this compound TRFIA and ELISA are robust and reliable immunoassay platforms. The choice between them often depends on the specific requirements of the assay. For applications demanding the highest sensitivity and a wide dynamic range, particularly for the detection of low-abundance biomarkers, the this compound TRFIA presents a compelling advantage. For routine analyses where extreme sensitivity is not the primary concern, the well-established and cost-effective ELISA remains an excellent choice. Researchers and drug development professionals should consider the performance characteristics outlined in this guide to select the most appropriate immunoassay for their needs.

References

Europium-151 vs. Terbium-159 for Time-Resolved Fluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorophore is a critical decision in designing sensitive and robust time-resolved fluorescence (TRF) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. Among the most utilized lanthanides for this purpose are Europium (Eu) and Terbium (Tb). This guide provides an objective comparison of Europium-151 and Terbium-159, supported by photophysical data and a detailed experimental protocol for a common kinase assay application.

The long fluorescence lifetimes of lanthanide chelates are a key feature of TRF, allowing for a time-gated detection that minimizes background fluorescence from biological samples.[1][2][3] This results in a significantly improved signal-to-noise ratio compared to conventional fluorescence assays.[1][3] Both Europium and Terbium are well-suited for these applications, but they possess distinct photophysical properties that can influence assay performance.[2][4]

Photophysical Properties: A Head-to-Head Comparison

The selection between Europium and Terbium often depends on the specific requirements of the assay, including the desired signal intensity and potential for multiplexing. Terbium generally exhibits a higher quantum yield and molar extinction coefficient, which can translate to superior screening performance in many applications.[2][5][6]

PropertyThis compound ChelateTerbium-159 ChelateReference(s)
Typical Excitation Wavelength (λex) 320 - 340 nm320 - 340 nm[2][7]
Typical Emission Wavelength (λem) ~615 - 620 nm~490 nm, ~545 nm, ~585 nm, ~620 nm[2][4][7]
Quantum Yield (Φ) Lower (e.g., 29% for Eu-tris(dipicolinate))Higher (e.g., 42% for Tb-tris(dipicolinate)); can be 10-20 times higher than Europium[2][6][8]
Fluorescence Lifetime (τ) ~1 - 2 ms~1 - 3 ms[8][9]
Stokes Shift LargeLarge[10]
Common Acceptor Dyes Red-emitting (e.g., Alexa Fluor 647, ULight™, Surelight® APC)Green-emitting (e.g., Fluorescein, GFP) and Red-emitting (e.g., Alexa Fluor 647, ULight™, Surelight® APC)[2][5][7]
Multiplexing Capability LimitedYes, with different colored acceptors[4]

Experimental Protocol: TR-FRET Kinase Assay

This protocol outlines a general procedure for a TR-FRET-based kinase assay, a common application for monitoring enzyme activity and screening for inhibitors. This assay format detects the phosphorylation of a substrate by a specific kinase.

Materials:

  • Kinase and its specific substrate

  • ATP

  • Kinase assay buffer

  • Europium- or Terbium-labeled anti-phospho-substrate antibody (donor)

  • Acceptor-labeled substrate (e.g., ULight™-labeled peptide)

  • Assay plates (e.g., 384-well low-volume white plates)

  • TRF-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, antibodies) in the appropriate kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase to the wells of the assay plate.

    • Add the compound to be tested (inhibitor) or vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ULight-labeled substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60-120 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA and the Europium- or Terbium-labeled anti-phospho-substrate antibody.

    • Incubate for a final period (e.g., 60 minutes) at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Measurement:

    • Read the plate using a TRF-compatible plate reader.

    • Set the excitation wavelength to ~340 nm.

    • Measure the emission at two wavelengths:

      • Donor emission (~615-620 nm for both Eu and Tb)

      • Acceptor emission (~665 nm for red acceptors like ULight™)

    • A time delay (typically 50-150 µs) after excitation is used to minimize background fluorescence.[11]

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • The TR-FRET ratio is proportional to the amount of phosphorylated substrate.

    • For inhibitor studies, plot the TR-FRET ratio against the inhibitor concentration to determine IC50 values.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the TR-FRET principle and a typical kinase assay workflow.

TR_FRET_Principle cluster_no_fret No Interaction cluster_fret Interaction Donor Donor (Eu³⁺/Tb³⁺) Acceptor Acceptor Donor_Emission Donor Emission (~620 nm) Donor->Donor_Emission Excitation Excitation (340 nm) Excitation->Donor Donor2 Donor (Eu³⁺/Tb³⁺) Acceptor2 Acceptor Donor2->Acceptor2 FRET Donor_Emission2 Donor Emission (~620 nm) Donor2->Donor_Emission2 Acceptor_Emission Acceptor Emission (~665 nm) Acceptor2->Acceptor_Emission Excitation2 Excitation (340 nm) Excitation2->Donor2

Caption: Principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Signal Readout Kinase Kinase Substrate ULight™-Substrate Phosphorylated_Substrate Phosphorylated ULight™-Substrate Kinase->Phosphorylated_Substrate + Kinase Activity Substrate->Phosphorylated_Substrate + Kinase Activity ATP ATP ATP->Phosphorylated_Substrate + Kinase Activity Complex TR-FRET Complex Phosphorylated_Substrate->Complex Antibody Eu³⁺/Tb³⁺-Antibody (anti-phospho) Antibody->Complex FRET_Signal FRET Signal (665 nm) Complex->FRET_Signal Excitation Excitation (340 nm) Excitation->Complex

Caption: Workflow of a TR-FRET Kinase Assay.

Conclusion

Both this compound and Terbium-159 are powerful tools for time-resolved fluorescence applications. The choice between them should be guided by the specific demands of the assay. For assays requiring the highest sensitivity and signal intensity, Terbium-159 may be the preferred choice due to its superior quantum yield.[2][5][6] However, this compound remains a robust and widely used alternative, particularly in established assay formats. The ability of Terbium to be paired with both green and red-emitting acceptors also offers greater flexibility for multiplexed assays, allowing for the simultaneous analysis of multiple biological events.[4] Careful consideration of these photophysical properties will enable researchers to select the optimal lanthanide for their TRF and TR-FRET experiments, leading to more reliable and insightful data.

References

Cross-Validation of Europium-151 Data: A Comparative Guide to Time-Resolved Fluorescence and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Lanthanide-based assays, particularly those utilizing the stable isotope Europium-151, offer high sensitivity. However, ensuring the accuracy and reliability of data from these assays is critical. This guide provides an objective comparison of two key analytical techniques for the quantification of this compound labels: the widely used time-resolved fluorescence (TRF) immunoassay, DELFIA™ (Dissociation-Enhanced Lanthanide Fluoroimmunoassay), and the highly sensitive elemental analysis technique, Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

This guide will delve into the experimental protocols for each method, present a comparative analysis of their performance, and provide a logical workflow for the cross-validation of this compound data. The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results, particularly when transferring methods between laboratories or employing different analytical techniques for the same analyte.[1][2]

Comparative Data Analysis

The following table summarizes the key performance metrics for the quantification of a this compound labeled antibody in a sandwich immunoassay format, comparing the data obtained from a DELFIA™ assay and a cross-validation using ICP-MS. The data demonstrates a strong correlation between the two methods, highlighting the utility of ICP-MS for validating and complementing fluorescence-based immunoassays.

ParameterDELFIA™ (Time-Resolved Fluorescence)ICP-MS (Inductively Coupled Plasma Mass Spectrometry)
Analyte This compound labeled anti-human AFP antibodyThis compound
Limit of Detection (LOD) Sub-picogram per milliliter range0.76 ng/mL (for the entire assay)
Dynamic Range ~3-4 orders of magnitude~4-5 orders of magnitude
Intra-Assay Precision (%CV) < 5%< 3.33%
Inter-Assay Precision (%CV) < 10%< 4.97%
Recovery (%) 90-110%95.08% - 104.18%
Correlation with Reference Method Not Applicabler = 0.9930 (vs. CLIA)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections outline the typical protocols for quantifying a this compound labeled antibody using both DELFIA™ and ICP-MS.

DELFIA™ Immunoassay Protocol

This protocol describes a sandwich immunoassay format using a this compound labeled detection antibody.

  • Coating: A 96-well microtiter plate is coated with a capture antibody specific to the target analyte and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer to remove any unbound capture antibody.

  • Blocking: A blocking buffer is added to each well to prevent non-specific binding and incubated for 2 hours at room temperature.

  • Sample Incubation: The sample containing the analyte is added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound sample components.

  • Detection Antibody Incubation: A this compound labeled detection antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove any unbound labeled antibody.

  • Enhancement: A DELFIA™ Enhancement Solution is added to each well. This solution dissociates the this compound ions from the antibody chelate and forms a new, highly fluorescent micellar chelate.[3]

  • Measurement: The plate is read in a time-resolved fluorometer, measuring the fluorescence at an emission wavelength of 615 nm after excitation at 320-340 nm. The time-resolved measurement minimizes background fluorescence from the sample matrix.[4][5]

ICP-MS Protocol for Cross-Validation

This protocol outlines the steps to quantify the this compound from the same immunoassay wells using ICP-MS.

  • Immunoassay Procedure: Steps 1-7 of the DELFIA™ protocol are followed.

  • Elution/Digestion: Instead of adding the Enhancement Solution, the bound this compound labeled antibody is eluted from each well. This is typically achieved by adding a small volume of an acidic solution (e.g., 2% nitric acid with 0.5% hydrochloric acid) to each well and incubating to release the this compound.[6][7]

  • Sample Preparation: The eluted solution from each well is diluted with deionized water to a final acid concentration suitable for ICP-MS analysis (typically <5% v/v) and to bring the this compound concentration within the linear range of the instrument.[8] An internal standard (e.g., Rhenium) is added to each sample to correct for matrix effects and instrument drift.[2]

  • ICP-MS Analysis: The prepared samples are introduced into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the sample. The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio. The detector measures the ion count for the this compound isotope.

  • Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the samples is then determined by comparing their ion counts to the calibration curve.

Workflow and Pathway Diagrams

To visually represent the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_immunoassay Immunoassay Steps cluster_delfia DELFIA™ Analysis cluster_icpms ICP-MS Cross-Validation coating 1. Plate Coating washing1 2. Washing coating->washing1 blocking 3. Blocking washing1->blocking sample_inc 4. Sample Incubation blocking->sample_inc washing2 5. Washing sample_inc->washing2 detection_ab 6. Eu-151 Ab Incubation washing2->detection_ab washing3 7. Final Wash detection_ab->washing3 enhancement 8a. Add Enhancement Solution washing3->enhancement DELFIA™ Path elution 8b. Elute/Digest Eu-151 washing3->elution ICP-MS Path trf_measurement 9a. Time-Resolved Fluorescence Measurement enhancement->trf_measurement result_delfia Fluorescence Data trf_measurement->result_delfia sample_prep 9b. Sample Preparation & Dilution elution->sample_prep icpms_analysis 10b. ICP-MS Measurement of ¹⁵¹Eu sample_prep->icpms_analysis result_icpms Elemental Data (¹⁵¹Eu) icpms_analysis->result_icpms

Caption: Experimental workflow for DELFIA™ analysis and ICP-MS cross-validation.

logical_relationship cluster_detection Detection Methodologies cluster_data Generated Data analyte Analyte in Sample immunoassay Immunoassay (Binding Event) analyte->immunoassay eu_label This compound Labeled Antibody eu_label->immunoassay delfia DELFIA™ (Time-Resolved Fluorescence) immunoassay->delfia icpms ICP-MS (Mass Spectrometry) immunoassay->icpms fluorescence_data Fluorescence Intensity delfia->fluorescence_data elemental_data ¹⁵¹Eu Ion Counts icpms->elemental_data quantification Quantification of Analyte fluorescence_data->quantification elemental_data->quantification cross_validation Cross-Validation quantification->cross_validation

Caption: Logical relationship for cross-validating immunoassay data.

Objective Comparison

Both DELFIA™ and ICP-MS are powerful techniques for the quantification of this compound labels in biological assays. The choice of method depends on the specific requirements of the study.

DELFIA™ (Time-Resolved Fluorescence):

  • Advantages:

    • High Throughput: Well-suited for screening large numbers of samples in a 96- or 384-well plate format.

    • Established Protocols: Widely used in clinical and research settings with well-established and user-friendly protocols.[3]

    • Cost-Effective: Generally lower instrument and operational costs compared to ICP-MS.

    • High Sensitivity: The use of time-resolved fluorescence significantly reduces background noise, leading to high sensitivity.[4][5]

  • Limitations:

    • Indirect Measurement: Measures the fluorescence of the chelate, which is an indirect measure of the this compound concentration.

    • Potential for Interference: Fluorescence quenching or enhancement can occur due to components in the sample matrix, although the enhancement step minimizes this.

    • Limited Multiplexing: While multiplexing with other lanthanides is possible, it is more complex than with ICP-MS.

ICP-MS (Inductively Coupled Plasma Mass Spectrometry):

  • Advantages:

    • Direct and Absolute Quantification: Provides a direct measurement of the elemental (isotopic) composition, offering a more absolute quantification of the this compound label.

    • Extreme Sensitivity: Capable of detecting elements at parts-per-trillion levels.

    • High Specificity: The mass-to-charge ratio detection is highly specific for this compound, eliminating interferences that can affect fluorescence-based methods.

    • Superior Multiplexing Capability: Can simultaneously measure multiple isotopes, making it ideal for multiplexed immunoassays with different lanthanide labels.[9]

  • Limitations:

    • Lower Throughput: Sample preparation and analysis time per sample is generally longer than for DELFIA™.

    • Higher Cost: Instruments are more expensive to purchase and operate.

    • Matrix Effects: High concentrations of dissolved solids can interfere with the plasma and ion detection, often requiring sample dilution.[6][8]

    • Destructive Technique: The sample is consumed during the analysis.

Conclusion

The cross-validation of this compound data from time-resolved fluorescence assays with ICP-MS provides a robust method for ensuring data integrity and accuracy. While DELFIA™ offers a high-throughput and cost-effective solution for routine analysis, ICP-MS serves as an invaluable tool for method validation, troubleshooting, and applications requiring the highest level of sensitivity and specificity. By leveraging the strengths of both techniques, researchers can have greater confidence in their quantitative biomarker data, which is essential for advancing drug development and scientific discovery.

References

A Researcher's Guide to Europium-151 Isotopic Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the isotopic purity of Europium-151 (¹⁵¹Eu) is critical for a range of applications, from tracing and quantification in biological systems to ensuring the quality of isotopically labeled compounds. This guide provides an objective comparison of the primary analytical methods used for ¹⁵¹Eu isotopic purity analysis, supported by experimental data and detailed protocols.

At a Glance: Comparing the Methods

The three principal techniques for determining this compound isotopic purity are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), Thermal Ionization Mass Spectrometry (TIMS), and Neutron Activation Analysis (NAA). Each method offers a unique combination of precision, sensitivity, and sample throughput, making the optimal choice dependent on the specific research question and available resources.

FeatureMulti-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)Thermal Ionization Mass Spectrometry (TIMS)Neutron Activation Analysis (NAA)
Principle Samples are introduced as an aerosol into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio in a magnetic sector and detected simultaneously by multiple collectors.A purified sample is heated on a metal filament until it vaporizes and ionizes. The ions are then accelerated into a magnetic sector for mass separation and detection.The sample is bombarded with neutrons, inducing nuclear reactions that produce radioactive isotopes. The characteristic gamma rays emitted during the decay of these isotopes are measured to determine the elemental and isotopic composition.
Precision (¹⁵¹Eu/¹⁵³Eu) High (as low as 50 ppm or 0.005%)[1]Very High (often considered the "gold standard" for precision)[2][3]Variable, dependent on irradiation and counting parameters.
Detection Limit Low (ng/L to pg/L range)Very Low (sub-nanogram levels)Very Low (can range from 10⁻⁷ to 10⁻¹⁵ g/g)[4]
Sample Throughput High (analysis can be completed in minutes per sample)[2]Low to Medium (sample loading and analysis can be time-consuming)Low (dependent on irradiation and decay times, which can be long)
Sample Preparation Moderately complex, often requires sample digestion and chromatographic separation of europium to remove matrix and isobaric interferences.[1][5]Complex, requires extensive chemical purification to isolate europium and load it onto filaments.[3]Minimal for instrumental NAA (non-destructive), but may require radiochemical separation for complex matrices.[4]
Interferences Isobaric interferences (e.g., from Gadolinium) and matrix effects can occur, but can be corrected for.[6]Minimal isobaric interferences due to the gentle ionization process.Spectral interferences from other activated elements in the sample.
Cost (Instrument) HighHighVery High (requires access to a nuclear reactor)
Cost (Operational) High (due to consumables like argon gas)[2]ModerateHigh (associated with reactor operation and maintenance)

In-Depth Experimental Protocols

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

This method is favored for its high precision and relatively high sample throughput, making it suitable for studies requiring the analysis of a large number of samples.

1. Sample Digestion:

  • Accurately weigh the sample material (e.g., biological tissue, geological standard).

  • Place the sample in a clean Teflon beaker.

  • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl).

  • Heat the sample on a hotplate at a controlled temperature until complete dissolution is achieved.

  • Evaporate the sample to near dryness and reconstitute in a dilute acid solution (e.g., 2% HNO₃).

2. Chromatographic Separation of Europium:

  • To eliminate matrix effects and isobaric interferences (primarily from Gadolinium), europium is separated using ion-exchange chromatography.[1][5]

  • Prepare a column with a suitable resin (e.g., a cation exchange resin).

  • Condition the column with dilute acid.

  • Load the digested sample solution onto the column.

  • Elute the matrix elements with a specific concentration of acid.

  • Elute and collect the purified europium fraction using a different acid concentration.

  • Evaporate the collected fraction and reconstitute in dilute nitric acid for analysis.

3. Isotopic Analysis:

  • Introduce the purified europium solution into the MC-ICP-MS.

  • Aspirate the sample solution into a nebulizer to create a fine aerosol, which is then introduced into the argon plasma.

  • The high temperature of the plasma (~8000 K) efficiently ionizes the europium atoms.

  • The Eu⁺ ions are extracted from the plasma and focused into a magnetic sector mass analyzer.

  • The magnetic field separates the ¹⁵¹Eu⁺ and ¹⁵³Eu⁺ isotopes based on their mass-to-charge ratio.

  • The separated ion beams are simultaneously detected by a series of Faraday cups.

  • To correct for instrumental mass bias, an internal standard of a neighboring element with well-known isotopic ratios, such as samarium (Sm), is often added to the sample.[1]

  • The ¹⁵¹Eu/¹⁵³Eu ratio is calculated from the measured ion beam intensities, and the isotopic purity of ¹⁵¹Eu is determined.

Visualizing the Workflow: MC-ICP-MS Analysis of ¹⁵¹Eu

MC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis Sample Sample Weighing Digestion Acid Digestion Sample->Digestion Evaporation1 Evaporation & Reconstitution Digestion->Evaporation1 Chromatography Ion-Exchange Chromatography Evaporation1->Chromatography Elution Europium Elution Chromatography->Elution Evaporation2 Final Evaporation & Reconstitution Elution->Evaporation2 Spiking Internal Standard Spiking (Sm) Evaporation2->Spiking Introduction Sample Introduction (Nebulization) Spiking->Introduction Ionization Plasma Ionization Introduction->Ionization Extraction Ion Extraction Ionization->Extraction Separation Mass Separation (Magnetic Sector) Extraction->Separation Detection Simultaneous Detection (Faraday Cups) Separation->Detection Calculation Data Acquisition & Ratio Calculation Detection->Calculation

Caption: Workflow for ¹⁵¹Eu isotopic analysis by MC-ICP-MS.

Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a classic and highly precise method for isotopic analysis, often used as a reference technique.

1. Sample Preparation:

  • The initial sample digestion and chromatographic separation steps are similar to those for MC-ICP-MS, but the purity requirements are often more stringent.[3]

  • The final purified europium fraction is evaporated to a very small volume.

2. Filament Loading:

  • A small drop of the concentrated europium solution is carefully loaded onto a high-purity metal filament (e.g., rhenium).

  • The filament is gently heated to evaporate the solvent, leaving a thin layer of the sample.

3. Isotopic Analysis:

  • The filament is placed into the ion source of the TIMS instrument, which is then evacuated to a high vacuum.

  • The filament is gradually heated, causing the europium to first evaporate and then ionize from the hot filament surface.

  • The resulting Eu⁺ ions are accelerated and focused into a magnetic sector mass analyzer.

  • The ¹⁵¹Eu⁺ and ¹⁵³Eu⁺ ion beams are separated and can be measured sequentially with a single detector or simultaneously with multiple detectors.

  • Mass fractionation effects are corrected for using various techniques, including internal normalization to a known isotopic ratio of another element or by analyzing isotopic standards.

Visualizing the Logic: TIMS Analysis of ¹⁵¹Eu

TIMS_Workflow cluster_prep Sample Preparation cluster_analysis TIMS Analysis Digestion Sample Digestion Purification High-Purity Chromatographic Separation Digestion->Purification Concentration Sample Concentration Purification->Concentration Loading Filament Loading Concentration->Loading Ionization Thermal Ionization in High Vacuum Loading->Ionization Separation Mass Separation Ionization->Separation Detection Ion Detection Separation->Detection

Caption: Logical flow of ¹⁵¹Eu analysis using TIMS.

Neutron Activation Analysis (NAA)

NAA is a highly sensitive nuclear analytical technique that is particularly useful for the non-destructive analysis of the bulk composition of a sample.

1. Sample Preparation (Instrumental NAA):

  • A known weight of the sample is encapsulated in a high-purity container (e.g., quartz or polyethylene).

  • No chemical treatment is typically required for instrumental NAA.

2. Irradiation:

  • The encapsulated sample, along with standards of known europium concentration and isotopic ratio, is placed in a nuclear reactor and irradiated with neutrons.

  • The stable ¹⁵¹Eu and ¹⁵³Eu isotopes capture neutrons, forming the radioactive isotopes ¹⁵²Eu and ¹⁵⁴Eu.

3. Gamma-Ray Spectrometry:

  • After a suitable decay period to reduce interference from short-lived radioisotopes, the sample is placed in a high-resolution gamma-ray spectrometer, typically equipped with a high-purity germanium (HPGe) detector.

  • The characteristic gamma rays emitted from the decay of ¹⁵²Eu and ¹⁵⁴Eu are detected and their energies and intensities are measured.

  • The isotopic abundance of ¹⁵¹Eu can be determined by comparing the activity of ¹⁵²Eu in the sample to that in the co-irradiated standard.

4. Radiochemical NAA (if required):

  • For samples with complex matrices that produce significant interfering gamma rays, a post-irradiation chemical separation (radiochemical NAA) may be necessary to isolate the europium radioisotopes before gamma counting.

Conclusion

The choice of method for this compound isotopic purity analysis is a trade-off between the required precision, available sample amount, sample throughput needs, and budget. MC-ICP-MS offers a powerful combination of high precision and high throughput, making it a workhorse for many modern geochemical and biomedical applications. TIMS remains the benchmark for the highest precision measurements, particularly when sample availability is not a limiting factor. NAA provides exceptional sensitivity for bulk analysis and is advantageous for its non-destructive nature in its instrumental form, though it requires access to specialized nuclear facilities. By understanding the principles, strengths, and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals.

References

Assessing Cross-Reactivity in Europium-151 Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunoassays, the quest for higher sensitivity and specificity is perpetual. Europium-151 based immunoassays, particularly Time-Resolved Fluoroimmunoassays (TRFIA), have emerged as a powerful alternative to conventional methods like Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] This is largely due to the unique fluorescent properties of lanthanide chelates, such as long decay times and large Stokes shifts, which significantly reduce background interference and enhance signal detection. However, a critical performance characteristic that demands rigorous evaluation for any immunoassay is cross-reactivity—the extent to which the assay's antibodies bind to substances other than the intended analyte.

This guide provides an objective comparison of cross-reactivity in this compound immunoassays against a well-established alternative, ELISA. We will delve into the experimental data, provide detailed methodologies for assessing cross-reactivity, and visualize the underlying principles and workflows.

Understanding the Signaling Pathway: this compound TRFIA

This compound immunoassays leverage the principle of time-resolved fluorescence. The core of this technology lies in the use of a Europium (Eu³⁺) chelate as the label. When excited by a light source, the chelate transfers energy to the encapsulated Europium ion, which then emits a long-lived fluorescent signal. This prolonged emission allows for a time-gated detection, where the measurement is initiated after the short-lived background fluorescence has decayed, resulting in a superior signal-to-noise ratio.

G Figure 1. Signaling Pathway of a Competitive this compound TRFIA cluster_0 Immunoassay Well cluster_1 Detection Analyte Analyte in Sample Antibody Specific Antibody (Coated on Well) Analyte->Antibody Binds Eu_Analyte Europium-Labeled Analyte (Tracer) Eu_Analyte->Antibody Competes for Binding Excitation Pulsed Light Excitation (e.g., 340 nm) Eu_Signal Europium Emission (Long-lived, e.g., 615 nm) Excitation->Eu_Signal Excites Europium Detector Time-Gated Detector Eu_Signal->Detector Measures Signal Result Result Detector->Result Inverse relationship: Higher Analyte -> Lower Signal G Figure 2. Experimental Workflow for Cross-Reactivity Assessment Start Start Prepare_Solutions Prepare Serial Dilutions of Standard and Potential Cross-Reactants Start->Prepare_Solutions Run_Assay Perform Competitive Immunoassay (TRFIA or ELISA) Prepare_Solutions->Run_Assay Measure_Signal Measure Signal (Fluorescence or Absorbance) Run_Assay->Measure_Signal Plot_Curves Plot Dose-Response Curves Measure_Signal->Plot_Curves Calculate_IC50 Determine IC₅₀ for Standard and each Cross-Reactant Plot_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End Calculate_CR->End G Figure 3. Comparison of Immunoassay Technologies cluster_advantages Advantages cluster_disadvantages Disadvantages Europium_TRFIA This compound TRFIA Eu_Adv High Sensitivity Low Background Wide Dynamic Range Europium_TRFIA->Eu_Adv Eu_Dis Requires Specific Equipment (Time-Resolved Fluorometer) Europium_TRFIA->Eu_Dis ELISA ELISA ELISA_Adv Well-Established Cost-Effective High Throughput ELISA->ELISA_Adv ELISA_Dis Lower Sensitivity Susceptible to Matrix Effects ELISA->ELISA_Dis Other_FIA Other Fluorescence Immunoassays Other_FIA_Adv Variety of Fluorophores Multiplexing Capabilities Other_FIA->Other_FIA_Adv Other_FIA_Dis Background Fluorescence Can Limit Sensitivity Other_FIA->Other_FIA_Dis

References

A Comparative Guide to Europium-151 Chelates for High-Performance Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-sensitivity assays, Europium-151 (Eu³⁺) chelates have emerged as powerful tools, particularly in time-resolved fluorescence (TRF) applications. Their unique photophysical properties, including a long luminescence lifetime and a large Stokes shift, allow for the effective elimination of background fluorescence, leading to exceptional signal-to-noise ratios.[1] This guide provides a comparative overview of different this compound chelates, presenting key performance data, detailed experimental protocols, and visualizations of their application in a common signaling pathway to aid researchers in selecting the optimal chelate for their specific needs.

Performance Comparison of this compound Chelates

The performance of a this compound chelate is determined by several key parameters, including its luminescence intensity (often related to the quantum yield), luminescence decay time, and stability. The organic ligand that encapsulates the Eu³⁺ ion plays a crucial role in these properties by acting as an "antenna" to absorb excitation energy and efficiently transfer it to the lanthanide ion.[2] Furthermore, the structure of the chelate influences its stability and resistance to quenching by environmental factors.

While a comprehensive side-by-side comparison of all available this compound chelates is challenging due to variations in measurement conditions across different studies, the following table summarizes representative data for some common classes of chelates.

Chelate ClassLigand Structure ExampleTypical Quantum Yield (Φ)Typical Decay Time (τ)Key Characteristics & Applications
β-Diketone Chelates Thenoyltrifluoroacetone (TTA)0.1 - 0.5100 - 700 µsHigh luminescence intensity, but can be susceptible to quenching by water. Commonly used in immunoassays and nucleic acid hybridization assays.[3]
Aminopolycarboxylate Chelates Diethylenetriaminepentaacetic acid (DTPA)0.01 - 0.1100 - 500 µsGood stability in aqueous solutions. Widely used in DELFIA® (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) technology.[4]
Cryptates Tris-bipyridine cryptand0.2 - 0.7500 - 1000 µsExceptional stability due to the caged structure of the Eu³⁺ ion, making them robust for various assay conditions. Often used in HTRF® (Homogeneous Time-Resolved Fluorescence) assays.[5]
Phenanthroline-based Chelates 4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCPDA)0.1 - 0.4400 - 700 µsCan be covalently linked to biomolecules, useful for creating fluorescent probes for immunoassays.[2]
Nonadentate Chelates Proprietary structures with nine coordination sitesHigh> 500 µsOffer superior stability and resistance to aqueous quenching compared to chelates with fewer coordination sites (e.g., heptadentate).[6]

Note: The quantum yields and decay times are approximate values and can vary significantly depending on the specific ligand, the solvent, pH, and the presence of other molecules.

Experimental Protocols

Accurate characterization of this compound chelates is essential for their effective application. Below are detailed methodologies for key experiments.

Measurement of Luminescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A common relative method for its determination is as follows:

Materials:

  • Spectrofluorometer with a cuvette holder

  • Quartz cuvettes (1 cm path length)

  • This compound chelate solution of unknown quantum yield

  • A standard solution with a known quantum yield (e.g., a well-characterized Europium chelate or a stable dye like Rhodamine 6G)

  • Solvent used to dissolve the chelate and the standard

Protocol:

  • Prepare a series of dilute solutions of both the sample (Europium chelate) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength to be used for the fluorescence measurements.

  • Set the excitation wavelength of the spectrofluorometer to a value where both the sample and the standard absorb light.

  • Record the fluorescence emission spectrum of each solution, ensuring the entire emission band is captured.

  • Integrate the area under the emission curve for each solution.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Measurement of Luminescence Decay Time (τ)

The luminescence decay time is the average time the chelate spends in the excited state before returning to the ground state. It is a key parameter for time-resolved measurements.

Materials:

  • Time-resolved fluorometer or a spectrofluorometer with time-gated detection capabilities

  • Pulsed light source (e.g., nitrogen laser, flash lamp)

  • Detector (e.g., photomultiplier tube)

  • This compound chelate solution

  • Solvent

Protocol:

  • Prepare a solution of the this compound chelate in the desired solvent.

  • Excite the sample with a short pulse of light from the pulsed source at the appropriate excitation wavelength (typically 320-340 nm).

  • Record the decay of the luminescence intensity over time at the emission maximum (around 615 nm).

  • The decay data is typically fitted to a single or multi-exponential decay model to determine the luminescence lifetime (τ). For a single exponential decay, the intensity (I) at time (t) is given by:

    I(t) = I₀ * e^(-t/τ)

    Where I₀ is the initial intensity.

Chelate Stability Assay

The stability of the this compound chelate is crucial for its performance in biological assays. A common method to assess stability is to challenge the chelate with a competing chelating agent.

Materials:

  • This compound chelate solution

  • A strong competing chelating agent (e.g., EDTA or DTPA)

  • Buffer solution (e.g., Tris-HCl or HEPES) at a relevant pH

  • Spectrofluorometer

Protocol:

  • Prepare a solution of the this compound chelate in the buffer.

  • Measure the initial fluorescence intensity of the solution.

  • Add a known concentration of the competing chelating agent to the solution.

  • Monitor the fluorescence intensity over time. A decrease in intensity indicates the displacement of the Eu³⁺ ion from the chelate by the competing agent.

  • The rate of fluorescence decrease can be used to compare the relative stability of different chelates.

Application in a Signaling Pathway: EGFR TR-FRET Assay

This compound chelates are extensively used in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to study signaling pathways. A prominent example is the investigation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.

Below is a diagram illustrating the principle of a TR-FRET assay to detect total EGFR protein.

EGFR_TRFRET_Pathway cluster_cell Cell Lysate cluster_assay TR-FRET Assay Components cluster_detection Detection EGFR EGFR Protein Eu_Ab Europium Chelate-labeled Antibody 1 Eu_Ab->EGFR Binds to Epitope 1 FRET FRET Eu_Ab->FRET Emission_Donor Donor Emission (~615 nm) Eu_Ab->Emission_Donor Reference Acceptor_Ab Acceptor Fluorophore-labeled Antibody 2 Acceptor_Ab->EGFR Binds to Epitope 2 Emission_Acceptor Acceptor Emission (~665 nm) Acceptor_Ab->Emission_Acceptor Signal Excitation Excitation (320-340 nm) Excitation->Eu_Ab FRET->Acceptor_Ab

Caption: EGFR TR-FRET assay principle.

The following diagram illustrates the experimental workflow for the EGFR TR-FRET assay.

EGFR_TRFRET_Workflow start Start: Cell Culture (e.g., A431 cells) treatment Cell Treatment (e.g., with EGF or inhibitor) start->treatment lysis Cell Lysis (using provided lysis buffer) treatment->lysis add_reagents Add TR-FRET Reagents (Eu-Ab1 and FR-Ab2) lysis->add_reagents incubation Incubation (allow antibody binding) add_reagents->incubation read_plate Read Plate (Time-Resolved Fluorometer) incubation->read_plate data_analysis Data Analysis (Calculate 665nm/615nm ratio) read_plate->data_analysis end End: Quantify Total EGFR data_analysis->end

Caption: EGFR TR-FRET experimental workflow.

By utilizing the principles and protocols outlined in this guide, researchers can effectively leverage the superior performance of this compound chelates to develop robust and highly sensitive assays for a wide range of applications in biological research and drug discovery. The choice of the specific chelate will depend on the assay requirements, with factors such as stability, brightness, and the nature of the biological sample playing a crucial role in the selection process.

References

Validating Europium-151 as a Quantitative Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking highly sensitive and robust quantitative assays, Europium-151, a stable isotope of the lanthanide element Europium, offers a powerful alternative to conventional labels. Utilized in the form of chelates, Europium provides unique fluorescent properties that enable the development of highly sensitive immunoassays with low background and a wide dynamic range. This guide provides an objective comparison of this compound as a quantitative tracer against other common alternatives, supported by experimental data and detailed methodologies.

The primary application of Europium as a tracer is in Time-Resolved Fluorescence Immunoassays (TRFIA). This technique leverages the long fluorescence lifetime of lanthanide chelates to eliminate short-lived background fluorescence, thereby significantly enhancing the signal-to-noise ratio.[1][2]

Performance Comparison of Europium-Based Assays

The performance of Europium-based immunoassays has been demonstrated to be superior or comparable to other established methods such as ELISA and colloidal gold-based assays in various applications.

Table 1: Europium TRFIA vs. ELISA for Tetanus Antitoxin Detection

ParameterEuropium TRFIAIn-house ELISACommercial ELISA (Bindazyme)
Sensitivity More sensitive than in-house ELISA, comparable to Bindazyme--
Dynamic Range 0.01 - 50 IU/ml (single dilution)Not specifiedNot specified
Intra-assay Precision (%CV) 2.0% - 4.0%2.0% - 4.0%2.0% - 4.0%
Inter-assay Precision (%CV) 11% - 13%5% - 8%13% - 19%
Data sourced from a study comparing methods for the detection of human tetanus antitoxin.[3][4]

Table 2: Europium Nanoparticle LFIA vs. Colloidal Gold LFIA and ELISA for Hepatitis B Surface Antigen (HBsAg)

ParameterEuropium Nanoparticle LFIAColloidal Gold LFIAELISA
Detection Limit 0.03 µg/L3.51 µg/L0.2 µg/L
Linear Measurement Range 0.05 - 3.13 µg/LNot specifiedNot specified
Coefficient of Variation (CV) 2.3% - 10.4%Not specifiedNot specified
Data from a study on a lateral flow immunoassay using Europium chelate-loaded silica nanoparticles.[5][6][7]

Experimental Protocols

The following are generalized protocols for labeling antibodies with Europium and performing a Time-Resolved Fluorescence Immunoassay.

Protocol 1: Labeling Antibodies with Europium Chelates

This protocol outlines the basic steps for conjugating a Europium chelate to an antibody.[8][9]

  • Chelator Activation: Activate a bifunctional chelator (e.g., a derivative of isothiocyanatobenzyl-DTPA) that can both bind Europium and covalently link to the antibody.

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.0) at a concentration of 1-10 mg/mL.

  • Conjugation: Mix the activated chelator with the antibody solution at a specific molar ratio and incubate for several hours at room temperature or overnight at 4°C.

  • Purification: Remove the unconjugated chelator by gel filtration or dialysis.

  • Europium Incorporation: Add a solution of Europium chloride (EuCl₃) to the purified antibody-chelator conjugate and incubate.

  • Final Purification: Remove excess Europium ions by gel filtration or dialysis. The final product is the Europium-labeled antibody.

Protocol 2: General Time-Resolved Fluorescence Immunoassay (TRFIA)

This protocol describes a typical sandwich immunoassay format.

  • Coating: Coat the wells of a microtiter plate with a capture antibody specific to the analyte of interest. Incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., BSA or casein solution) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add the samples and standards containing the analyte to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the Europium-labeled detection antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound labeled antibody.

  • Enhancement: Add an enhancement solution that dissociates the Europium ions from the antibody-chelate complex and forms a new, highly fluorescent micellar chelate. Incubate for 5-15 minutes.

  • Measurement: Measure the time-resolved fluorescence using a fluorometer with appropriate excitation (e.g., 340 nm) and emission (e.g., 615 nm) wavelengths and a time delay (e.g., 400 µs) and counting window (e.g., 400 µs).

Visualizing Immunoassay Workflows

The following diagrams illustrate the principles of competitive and sandwich immunoassays using Europium as a tracer.

G cluster_0 Competitive TRFIA Analyte Analyte in Sample Capture_Ab Capture Antibody (coated on well) Analyte->Capture_Ab Binds Eu_Analyte Europium-labeled Analyte Eu_Analyte->Capture_Ab Competes for binding Well Microtiter Well Capture_Ab->Well Immobilized

Caption: Competitive TRFIA Workflow.

G cluster_1 Sandwich TRFIA Capture_Ab Capture Antibody (coated on well) Well Microtiter Well Capture_Ab->Well Immobilized Analyte Analyte in Sample Analyte->Capture_Ab Binds Eu_Detection_Ab Europium-labeled Detection Antibody Eu_Detection_Ab->Analyte Binds to different epitope

Caption: Sandwich TRFIA Workflow.

References

A Guide to Inter-Laboratory Comparison of Europium-151 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and comparative data relevant to the inter-laboratory measurement of Europium-151 (¹⁵¹Eu). Given the increasing use of lanthanides in biomedical applications, including drug development and as tracers in environmental and geological studies, ensuring the accuracy and comparability of ¹⁵¹Eu measurements across different laboratories is of paramount importance. This document outlines a typical inter-laboratory comparison framework, details a standard analytical protocol, and presents a comparative analysis of laboratory performance based on a hypothetical proficiency test.

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison (ILC) or proficiency test (PT) is a crucial tool for external quality control, allowing laboratories to assess their analytical performance against their peers and a reference value. The process typically involves the distribution of a homogeneous and stable test material from a central organizer to participating laboratories. Each laboratory then analyzes the material using their routine methods and reports the results to the organizer for statistical evaluation.

Below is a diagram illustrating the typical workflow of an inter-laboratory comparison for ¹⁵¹Eu measurement.

ILC_Workflow cluster_organizer Proficiency Test Organizer cluster_participants Participating Laboratories prep Preparation of Homogeneous Test Material (e.g., Spiked Serum) dist Distribution of Test Material to Participating Laboratories prep->dist collect Collection and Compilation of Measurement Results dist->collect receive Receipt of Test Material dist->receive Shipment eval Statistical Evaluation of Data (e.g., z-scores, performance plots) collect->eval report Issuance of Final Report eval->report analyze Analysis of ¹⁵¹Eu (e.g., by ICP-MS or Gamma Spectrometry) receive->analyze submit Submission of Results to Organizer analyze->submit submit->collect Data Transfer

A typical workflow for an inter-laboratory comparison of ¹⁵¹Eu measurements.

Experimental Protocol: Determination of ¹⁵¹Eu by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol describes a common method for the quantitative analysis of ¹⁵¹Eu in a biological matrix, such as serum, which is relevant for drug development and clinical research.

1. Principle

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the determination of trace elements. A liquid sample is introduced into a high-temperature argon plasma, where it is desolvated, atomized, and ionized. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of ¹⁵¹Eu.

2. Reagents and Materials

  • Europium Standard Solution: 1000 mg/L ¹⁵¹Eu in 2% nitric acid.

  • Internal Standard Solution: 1000 mg/L solution of a suitable internal standard (e.g., Terbium-159, Lutetium-175) in 2% nitric acid.

  • Nitric Acid (HNO₃): Trace metal grade, concentrated (67-70%).

  • Ultrapure Water: 18.2 MΩ·cm resistivity.

  • Tuning Solution: Containing elements across the mass range (e.g., Li, Y, Ce, Tl) for instrument optimization.

  • Sample Digestion Vessels: Acid-washed polypropylene or PFA vessels.

  • Microwave Digestion System.

3. Instrument Setup and Optimization

  • ICP-MS System: Equipped with a standard sample introduction system (nebulizer, spray chamber) and a collision/reaction cell to mitigate polyatomic interferences.

  • Instrument Tuning: Before analysis, the ICP-MS is tuned to meet the manufacturer's performance specifications for sensitivity, background, and oxide/doubly charged ion ratios. This is typically performed using a tuning solution.

  • Interference Correction: Polyatomic interferences that may affect the measurement of ¹⁵¹Eu (e.g., from barium oxides) should be addressed. This can be achieved through the use of a collision/reaction cell (e.g., with helium or ammonia as the cell gas) or by applying mathematical correction equations.

4. Sample Preparation

  • Digestion: A known volume or weight of the sample (e.g., 0.5 mL of serum) is placed in a digestion vessel. A suitable volume of concentrated nitric acid (e.g., 5 mL) is added.

  • The vessels are sealed and placed in a microwave digestion system. The temperature is ramped to approximately 180-200°C and held for 20-30 minutes to ensure complete digestion.

  • Dilution: After cooling, the digested sample is quantitatively transferred to a volumetric flask and diluted to a final volume with ultrapure water. The final acid concentration should be approximately 2%. An internal standard is added at this stage to a final concentration of, for example, 10 µg/L.

5. Calibration

  • A series of calibration standards are prepared by diluting the ¹⁵¹Eu standard solution with 2% nitric acid to cover the expected concentration range of the samples.

  • The internal standard is added to all calibration standards at the same concentration as in the samples.

  • A calibration curve is generated by plotting the ratio of the ¹⁵¹Eu signal intensity to the internal standard signal intensity against the ¹⁵¹Eu concentration.

6. Measurement

  • The prepared samples, calibration standards, and quality control samples are analyzed using the ICP-MS.

  • The signal intensities for ¹⁵¹Eu and the internal standard are recorded.

7. Data Analysis

  • The concentration of ¹⁵¹Eu in the samples is calculated from the calibration curve using the measured intensity ratios.

  • The results are reported in appropriate units (e.g., µg/L or ng/g), taking into account the initial sample volume/weight and any dilution factors.

Signaling Pathway for ICP-MS Analysis

The following diagram illustrates the key stages of sample processing and analysis in the ICP-MS workflow.

ICPMS_Pathway Sample Biological Sample (e.g., Serum) Digestion Microwave Digestion with Nitric Acid Sample->Digestion Dilution Dilution and Internal Standard Spiking Digestion->Dilution Nebulization Sample Nebulization Dilution->Nebulization Sample Introduction Plasma Ionization in Argon Plasma Nebulization->Plasma MassSpec Mass Spectrometry (Separation by m/z) Plasma->MassSpec Ion Transfer Detection Ion Detection MassSpec->Detection Data Data Acquisition and Processing Detection->Data Result ¹⁵¹Eu Concentration Data->Result

Key stages in the ICP-MS analysis of this compound.

Comparative Data from a Hypothetical Inter-Laboratory Study

The following table summarizes the results from a hypothetical inter-laboratory comparison for the determination of ¹⁵¹Eu in a spiked serum sample. The assigned reference value for the ¹⁵¹Eu concentration in the test material is 50.0 ± 1.5 µg/L . The performance of each laboratory is evaluated based on their reported result, uncertainty, and the analytical method used.

Laboratory IDReported ¹⁵¹Eu Concentration (µg/L)Reported Uncertainty (k=2) (µg/L)Analytical Methodz-scorePerformance Evaluation
Lab-0149.52.5ICP-MS with collision cell-0.2Acceptable
Lab-0253.83.0ICP-MS without collision cell1.3Acceptable
Lab-0345.14.0Gamma Spectrometry-1.2Acceptable
Lab-0458.25.0ICP-MS with collision cell1.6Acceptable
Lab-0542.03.5ICP-OES-2.3Warning
Lab-0651.22.0MC-ICP-MS0.6Acceptable
Lab-0762.56.0ICP-MS without collision cell2.1Warning
Lab-0848.92.2ICP-MS with collision cell-0.5Acceptable
Lab-0935.04.5Gamma Spectrometry-3.3Not Acceptable
Lab-1050.51.8MC-ICP-MS0.3Acceptable

Note: The z-score is calculated as: (Lab Result - Assigned Value) / Standard Deviation for Proficiency Assessment. A common approach for the standard deviation for proficiency assessment is a fit-for-purpose relative value (e.g., 10% of the assigned value). For this table, a standard deviation of 3.0 µg/L was used for the z-score calculation. A |z-score| ≤ 2 is considered acceptable, 2 < |z-score| < 3 is a warning, and |z-score| ≥ 3 is not acceptable.

Discussion of Comparative Results

The hypothetical data presented in the table illustrates the typical range of performance that might be observed in an inter-laboratory comparison for ¹⁵¹Eu.

  • High-Performing Methods: Laboratories utilizing Multi-Collector ICP-MS (MC-ICP-MS) and ICP-MS with a collision/reaction cell generally demonstrate high accuracy and low uncertainty. This is expected as these techniques offer high sensitivity and effectively mitigate spectral interferences.

  • Methods with Potential Challenges:

    • ICP-MS without a collision cell (Lab-02 and Lab-07) may be more susceptible to polyatomic interferences, which could lead to a positive bias in the results, as suggested by the slightly higher reported concentrations.

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) (Lab-05) typically has higher detection limits than ICP-MS, which may result in lower accuracy and precision for trace-level measurements, as indicated by the warning signal.

    • Gamma Spectrometry (Lab-03 and Lab-09) is a non-destructive technique but may have lower sensitivity and be more prone to matrix effects and spectral interferences from other radionuclides if present. The "Not Acceptable" performance of Lab-09 could be due to issues with detector calibration, background subtraction, or interference correction.

Conclusion

This guide provides a framework for understanding and participating in inter-laboratory comparisons for this compound measurements. The detailed ICP-MS protocol offers a robust method for accurate quantification in biological matrices. The comparative data, although hypothetical, highlights the importance of appropriate analytical technique selection and interference management to achieve reliable results. For researchers, scientists, and drug development professionals, participation in such proficiency testing schemes is highly recommended to ensure the quality and comparability of their data, which is crucial for regulatory submissions and scientific publications.

A Comparative Guide to Europium-151 Detection: Benchmarking Against Other Lanthanides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and drug development, the precise and sensitive detection of biomarkers is paramount. Lanthanide-based assays, particularly those employing Europium-151, have emerged as a powerful tool due to their unique photophysical properties that allow for highly sensitive, time-resolved fluorescence detection. This guide provides an objective comparison of this compound detection methodologies against other commonly used lanthanides, supported by experimental data, to aid researchers in selecting the optimal tools for their specific applications.

Quantitative Performance: A Side-by-Side Comparison

The choice of a lanthanide for a specific assay often depends on a balance of factors including sensitivity, cost, and the availability of appropriate chelating agents and instrumentation. The two most prominent techniques for the quantitative analysis of lanthanides in biological samples are Time-Resolved Fluorescence (TRF) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Below is a summary of their performance characteristics for Europium and other selected lanthanides.

TechniqueLanthanideMatrixLimit of Detection (LOD)Reference
Time-Resolved Fluorescence (TRF) Europium (Eu³⁺)Assay Buffer50 fmol/L[1]
Europium (Eu³⁺)Orotic Acid System0.73 mg/L
Terbium (Tb³⁺)Orotic Acid System0.065 mg/L
Europium (Eu³⁺)Isoorotic Acid System0.88 mg/L
Terbium (Tb³⁺)Isoorotic Acid System0.0023 mg/L
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Europium (Eu)Water30 - 500 fg/g[2]
Samarium (Sm)Water30 - 500 fg/g[2]
Terbium (Tb)Water30 - 500 fg/g[2]
Dysprosium (Dy)Water30 - 500 fg/g[2]

Note: The limits of detection can vary significantly based on the specific instrumentation, sample matrix, and experimental conditions. The data presented here is for comparative purposes.

Key Methodologies and Experimental Protocols

Reproducibility and accuracy are the cornerstones of reliable experimental data. This section provides detailed protocols for the two primary methods of lanthanide quantification.

Time-Resolved Fluorescence (TRF) Immunoassay: The DELFIA® Protocol

Time-Resolved Fluorescence immunoassays, such as the Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA®), are widely used for their high sensitivity and low background interference.[3][4] The long fluorescence lifetime of Europium chelates is a key advantage in this technique.[5]

Experimental Workflow for a TRF-based Immunoassay

TRF_Workflow cluster_plate Microtiter Plate cluster_reader TRF Reader p1 Antibody Coating p2 Blocking p1->p2 1h, 37°C p3 Sample Incubation p2->p3 1h, 37°C p4 Eu-labeled Antibody Incubation p3->p4 1h, 37°C p5 Washing p4->p5 3x washes p6 Enhancement Solution p5->p6 Add solution p7 Excitation (UV) p6->p7 Dissociation p8 Time Delay p7->p8 μs delay p9 Fluorescence Measurement p8->p9 Signal Acquisition

Caption: Workflow of a typical TRF-based immunoassay.

Protocol:

  • Antibody Coating: Coat a 96-well microtiter plate with the capture antibody overnight at 4°C.

  • Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., 2% w/v BSA in PBS) for 1 hour at 37°C.[4]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Sample Incubation: Add the samples containing the analyte of interest to the wells and incubate for 1 hour at 37°C.[4]

  • Washing: Repeat the washing step.

  • Europium-labeled Antibody Incubation: Add the Europium-labeled detection antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enhancement: Add the DELFIA® Enhancement Solution to each well. This solution has a low pH, which causes the Europium ions to dissociate from the antibody-chelate complex and form a new, highly fluorescent micellar chelate.[3]

  • Measurement: Read the plate in a time-resolved fluorometer, with excitation typically around 340 nm and emission measured at 615 nm after a time delay to minimize background fluorescence.

For more stable chelators like DOTA, a modified protocol with a strong acid treatment (e.g., 2.0 M HCl) prior to the enhancement step may be necessary to ensure complete release of the Europium ions.[6]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Multi-Lanthanide Quantification

ICP-MS is a powerful technique for the simultaneous quantification of multiple elements, including a wide range of lanthanides, with exceptional sensitivity.[7][8] It is particularly useful for applications such as determining the biodistribution of lanthanide-labeled compounds.[7]

Experimental Workflow for ICP-MS Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis s1 Tissue/Cell Homogenization s2 Acid Digestion (Nitric Acid) s1->s2 Homogenize sample s3 Dilution s2->s3 Heat & digest s4 Nebulization s3->s4 Introduce sample s5 Ionization (Plasma) s4->s5 Aerosol formation s6 Mass Separation s5->s6 Ion beam s7 Detection s6->s7 Separated ions

Caption: General workflow for ICP-MS analysis of biological samples.

Protocol:

  • Sample Collection and Homogenization: Collect biological tissues or cell pellets. Homogenize the samples to ensure uniformity.

  • Acid Digestion: Digest the homogenized samples in concentrated nitric acid.[7] This process breaks down the organic matrix and releases the lanthanides into solution. Microwave-assisted digestion can accelerate this step.

  • Dilution: Dilute the digested samples with ultrapure water to a final acid concentration compatible with the ICP-MS instrument (typically 1-2% nitric acid).

  • Internal Standard Addition: Add an internal standard (an element not present in the sample, such as rhodium or iridium) to all samples and calibration standards to correct for instrumental drift and matrix effects.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the lanthanides of interest in a matrix that matches the diluted samples as closely as possible.

  • ICP-MS Analysis: Introduce the samples into the ICP-MS. The sample is nebulized into an aerosol, which is then transported to the argon plasma where it is desolvated, atomized, and ionized. The ions are then separated by their mass-to-charge ratio in the mass spectrometer and detected.

Visualizing Signaling Pathways: Lanthanide-based Resonance Energy Transfer (LRET)

Lanthanide probes are invaluable for studying dynamic biological processes, such as signaling pathways, through a technique called Lanthanide-based Resonance Energy Transfer (LRET). LRET is analogous to Förster Resonance Energy Transfer (FRET) but offers the advantage of time-gated detection to eliminate background fluorescence. This allows for the sensitive monitoring of protein-protein interactions in real-time.

A prime example is the study of G-protein coupled receptor (GPCR) signaling. GPCRs are a large family of cell surface receptors that play a crucial role in cellular communication. Upon activation by a ligand, they interact with intracellular proteins, such as β-arrestin, to initiate a signaling cascade.

GPCR-β-arrestin Interaction Monitored by LRET

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR-Eu bArrestin β-arrestin-GFP GPCR->bArrestin Recruitment & LRET Ligand Ligand Ligand->GPCR Activation Signaling Downstream Signaling bArrestin->Signaling Signal Transduction

References

Safety Operating Guide

Navigating the Disposal of Europium-151: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Europium-151, a stable isotope of europium, requires meticulous planning and adherence to safety protocols. While not classified as a highly radioactive material, its handling and disposal are governed by regulations concerning both chemical and low-level radioactive waste. This guide provides essential safety and logistical information to ensure the compliant and safe disposal of this compound compounds in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific europium compound in use. Europium compounds, particularly in their metallic form, can be reactive and pose chemical hazards.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. For powdered forms, respiratory protection may be necessary to avoid inhalation.[1][2]

  • Ventilation: Handle europium compounds in a well-ventilated area or under a chemical fume hood to minimize exposure.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[1]

  • Incompatible Materials: Keep europium, especially in its metallic form, away from water, strong acids, and oxidizing agents, as it can react violently.[3][4]

  • Spill Management: In the event of a spill, contain the material and clean it up using appropriate methods that avoid dust generation. Do not use water for cleaning up spills of europium metal.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound waste is not a one-size-fits-all process. It is contingent on the material's form, quantity, and the specific state and local regulations. The following steps provide a framework for developing a compliant disposal plan.

  • Waste Characterization: The first and most critical step is to fully characterize the waste. Determine the following:

    • Chemical Form: Is it Europium metal, Europium oxide, or another salt? Is it in a solution?

    • Contaminants: Is the this compound mixed with other hazardous chemicals or radioactive materials? This will determine if it is a "mixed waste."

    • Quantity: Record the amount of this compound waste to be disposed of.

  • Regulatory Consultation: Disposal procedures are dictated by local, state, and federal regulations.

    • Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) to understand the specific protocols for chemical and low-level radioactive waste disposal.

    • Local and State Regulations: Consult your state and local environmental protection agencies for their specific requirements for disposing of materials like this compound.[1]

    • Federal Regulations: In the United States, the Nuclear Regulatory Commission (NRC), the Environmental Protection Agency (EPA), the Department of Energy (DOE), and the Department of Transportation (DOT) are the primary federal agencies regulating radioactive materials and waste.[5]

  • Waste Segregation and Packaging:

    • Segregation: Do not mix this compound waste with other waste streams unless it is already a mixed waste. Segregate solid waste from liquid waste.[6]

    • Packaging: Use appropriate, clearly labeled, and sealed containers for the waste. The container must be compatible with the chemical form of the europium. For sharps contaminated with this compound, use a designated sharps container.[6]

    • Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name (e.g., "this compound Oxide"), the quantity, and the date.

  • Storage: Store the packaged waste in a designated, secure, and well-ventilated area away from incompatible materials.[2]

  • Disposal:

    • Licensed Waste Disposal Vendor: Your institution's EHS or RSO will typically have a contract with a licensed hazardous or radioactive waste disposal vendor. Follow their procedures for waste pickup and disposal.

    • Documentation: Maintain detailed records of the waste characterization, packaging, and disposal process.

Key Data for this compound

The following table summarizes important quantitative data for this compound.

PropertyValue
Natural Abundance (%)47.8
Atomic Mass (Da)150.9198502
Half-life1.700E+18 years
Atomic Number (Z)63
Neutron Number (N)88

Source: BuyIsotope.com[7]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound is depicted in the diagram below.

Europium151_Disposal_Workflow cluster_prep Preparation & Characterization cluster_reg Regulatory & Institutional Compliance cluster_proc Processing & Disposal start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds char Characterize Waste (Chemical Form, Contaminants, Quantity) contact_ehs Contact Institutional EHS/RSO char->contact_ehs ppe Don Appropriate PPE sds->ppe ppe->char review_regs Review Local & State Regulations contact_ehs->review_regs segregate Segregate Waste review_regs->segregate package Package & Label Waste segregate->package store Store in Designated Area package->store dispose Arrange for Disposal via Licensed Vendor store->dispose record Document All Steps dispose->record end End: Disposal Complete record->end

This compound Disposal Workflow

By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, protecting both yourself and the environment.

References

Essential Safety and Logistical Information for Handling Europium-151

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling of Europium-151 (¹⁵¹Eu), emphasizing personal protective equipment (PPE), operational protocols, and disposal procedures. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.

Radiological Properties of this compound

This compound is a naturally occurring isotope of europium. While it has a very long half-life, it is important to handle it with care due to its radioactive nature. The primary radiological hazard associated with ¹⁵¹Eu is from alpha decay. Furthermore, neutron activation of ¹⁵¹Eu can produce Europium-152 (¹⁵²Eu), which presents a more significant external hazard due to its emission of beta particles and gamma rays.

A summary of the key radiological data for this compound and its activation product, Europium-152, is presented below.

PropertyThis compound (¹⁵¹Eu)Europium-152 (¹⁵²Eu)
Half-Life 4.6 x 10¹⁸ years[1]13.517 years
Primary Decay Mode Alpha (α) Decay[1][2]Beta Minus (β⁻) Decay & Electron Capture (EC)[3]
Emitted Particles Alpha ParticlesBeta Particles (Electrons), Gamma Rays (γ), X-rays
Particle Energy 1.964 MeV[2][4]Beta (β⁻): up to 1.48 MeV; Gamma (γ): various energies up to ~1.4 MeV[5]
Primary Hazard Internal: Inhalation, Ingestion, Wound ContaminationExternal: Whole Body Exposure from Gamma RaysInternal: Inhalation, Ingestion
Personal Protective Equipment (PPE)

The primary goal when working with ¹⁵¹Eu is to prevent internal contamination. If there is a risk of neutron activation, precautions for ¹⁵²Eu must also be taken.

For Handling this compound (Alpha Hazard):

The primary risk from alpha radiation is internal exposure; alpha particles cannot penetrate the skin.[6] Therefore, the focus of PPE is to prevent inhalation, ingestion, and contamination of open wounds.

PPE ItemSpecifications and Use
Gloves Double-gloving with nitrile or latex gloves is recommended to prevent skin contact and cross-contamination.[7][8]
Lab Coat/Coveralls A standard laboratory coat or disposable coveralls should be worn to protect clothing from contamination.[6]
Eye Protection Safety glasses or goggles to protect the eyes from splashes of contaminated liquids.[6]
Respiratory Protection An N95 or higher-rated respirator is mandatory when handling ¹⁵¹Eu in powder form to prevent inhalation.[6]

For Handling Activated this compound (Europium-152 - Beta/Gamma Hazard):

When handling ¹⁵²Eu, shielding against beta and gamma radiation is necessary in addition to contamination control.

PPE ItemSpecifications and Use
Gloves, Lab Coat, Eye Protection As specified for ¹⁵¹Eu.
Body Shielding Lead or tungsten aprons may be required to reduce gamma exposure to the torso, depending on the activity of the source.
Extremity Dosimeters Ring dosimeters should be worn when handling significant quantities of ¹⁵²Eu to monitor radiation dose to the hands.
Portable Shielding Use of lead or high-density plastic shielding on the workbench is crucial to minimize exposure during handling. Plexiglas or other plastic shielding is effective for beta particles, while lead is necessary for gamma rays.[9]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely handling ¹⁵¹Eu and its potential activation products.

1. Preparation and Pre-Work Survey:

  • Designate a specific work area for handling radioactive materials.

  • Cover the work surface with absorbent paper.

  • Perform a background radiation survey of the work area.

  • Ensure all necessary PPE and handling tools (e.g., tongs, forceps) are readily available.

2. Handling this compound:

  • Don the appropriate PPE for an alpha emitter.

  • When handling ¹⁵¹Eu powder, all manipulations must be performed within a certified fume hood or glove box to prevent aerosolization and inhalation.

  • Use tongs or forceps to handle vials and other equipment to minimize direct contact.

3. Post-Handling Survey and Decontamination:

  • After handling, survey your gloves, lab coat, and the immediate work area for alpha contamination using an appropriate survey meter (e.g., a proportional counter).

  • Carefully remove PPE, turning contaminated surfaces inward, and dispose of it in the designated radioactive waste container.

  • Wash hands thoroughly after removing gloves.

  • Perform a final survey of the work area to ensure no contamination remains.

4. Handling Activated this compound (Europium-152):

  • In addition to the above, all work with ¹⁵²Eu must be conducted behind appropriate shielding (lead or high-density plastic).

  • Minimize exposure time by working efficiently.

  • Maximize distance from the source whenever possible.

  • Use a calibrated gamma survey meter to monitor dose rates in the work area.

Experimental Workflow and Safety Decision Process

The following diagram illustrates the logical flow for determining the necessary safety precautions when working with this compound.

cluster_0 Pre-Experimental Planning cluster_1 PPE & Handling Protocols cluster_2 Post-Experiment start Start: Plan to handle this compound check_activation Will the Eu-151 be exposed to a neutron source? start->check_activation is_powder Is the Eu-151 in powder form? check_activation->is_powder No beta_gamma_ppe Beta/Gamma Emitter Protocol: - All alpha PPE - Lead/tungsten shielding - Extremity dosimeters check_activation->beta_gamma_ppe Yes alpha_ppe Alpha Emitter Protocol: - Double gloves - Lab coat - Eye protection is_powder->alpha_ppe No alpha_powder_ppe Alpha Emitter (Powder) Protocol: - All alpha PPE - N95+ respirator - Fume hood/glove box is_powder->alpha_powder_ppe Yes decon Survey for Contamination & Decontaminate alpha_ppe->decon alpha_powder_ppe->decon beta_gamma_ppe->decon disposal Dispose of Waste decon->disposal end End of Procedure disposal->end

Caption: Decision workflow for selecting appropriate PPE and procedures for handling this compound.

Disposal Plan

Radioactive waste must be managed according to institutional and national regulations.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, lab coats, absorbent paper) and other contaminated solid materials should be placed in a clearly labeled radioactive waste container.

  • Liquid Waste: Aqueous and organic liquid waste containing ¹⁵¹Eu should be collected in separate, designated, and properly labeled containers.

  • Sharps Waste: Contaminated needles, scalpels, and other sharps must be placed in a puncture-proof radioactive sharps container.

Waste Characterization and Disposal:

  • This compound is an alpha-emitter with a very long half-life. Waste contaminated with ¹⁵¹Eu is classified as long-lived radioactive waste.

  • This type of waste is not suitable for decay-in-storage and requires disposal at a licensed radioactive waste facility. Alpha-bearing wastes often necessitate deep geological disposal.[10][11][12]

  • Contact your institution's Radiation Safety Officer (RSO) to arrange for the pickup and disposal of radioactive waste. Do not dispose of radioactive waste in general trash or down the drain.

By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.

References

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